Product packaging for Adb-chminaca(Cat. No.:CAS No. 1185887-13-1)

Adb-chminaca

Cat. No.: B592636
CAS No.: 1185887-13-1
M. Wt: 370.5 g/mol
InChI Key: ZWCCSIUBHCZKOY-GOSISDBHSA-N

Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O2 B592636 Adb-chminaca CAS No. 1185887-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCCSIUBHCZKOY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009984
Record name N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185887-13-1
Record name ADB-CHMINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADB-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4C60689M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Cannabinoid ADB-CHMINACA: A Technical Guide to Receptor Interaction and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA, a potent synthetic cannabinoid, has emerged as a compound of significant interest within the scientific community due to its high affinity for and efficacy at cannabinoid receptors. This technical guide provides an in-depth overview of the receptor binding affinity and functional activity of this compound, compiled from various in vitro studies. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of synthetic cannabinoids and their pharmacological effects. This document details the quantitative measures of this compound's interaction with cannabinoid receptors 1 (CB1) and 2 (CB2), outlines the experimental protocols for key assays, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the key quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of this compound at human CB1 and CB2 receptors. These values have been compiled from multiple independent studies to provide a comparative overview.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorKi (nM)Reference
This compoundCB10.289[1]
This compoundCB10.78[2]
This compoundCB20.45[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Efficacy of this compound at Cannabinoid Receptors

AssayReceptorEC50 (nM)Emax (%)Reference CompoundReference
cAMP InhibitionCB10.620Full agonist activity comparable to WIN55,212-2WIN55,212-2[3]
β-arrestin 2 RecruitmentCB11.49--[4]
β-arrestin 2 RecruitmentCB22.2--[4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

a. Materials:

  • Receptor Source: Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

b. Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare serial dilutions of this compound add_components Add membranes, radioligand, and test compound to wells prep_reagents->add_components prep_radio Prepare radioligand solution ([3H]CP55,940) prep_radio->add_components prep_membranes Prepare receptor membrane suspension prep_membranes->add_components incubate Incubate at 30°C for 60-90 minutes add_components->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash count Measure radioactivity using a scintillation counter wash->count calc_ic50 Calculate IC50 from displacement curve count->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

c. Detailed Steps:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, [3H]CP55,940, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein signaling. Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

a. Materials:

  • Cell Line: A cell line expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using ELISA, HTRF, or BRET).

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Test Compound: this compound.

  • Cell Culture Medium and reagents.

  • Plate reader capable of detecting the signal from the chosen assay kit.

b. Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add this compound and Forskolin incubate_overnight->add_compounds incubate_treatment Incubate for a defined period (e.g., 30 min) add_compounds->incubate_treatment lyse_cells Lyse cells to release intracellular cAMP incubate_treatment->lyse_cells add_reagents Add cAMP detection reagents lyse_cells->add_reagents read_plate Measure signal on a plate reader add_reagents->read_plate generate_curve Generate dose-response curve read_plate->generate_curve calc_ec50_emax Calculate EC50 and Emax generate_curve->calc_ec50_emax

Caption: Workflow for a cAMP functional assay.

c. Detailed Steps:

  • Cell Seeding: Seed the cells expressing the cannabinoid receptor into a 96-well plate and incubate overnight.

  • Compound Addition: The next day, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation can be determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, which is a key event in receptor desensitization and an alternative signaling pathway.

a. Materials:

  • Cell Line: A cell line co-expressing the human CB1 or CB2 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® system).

  • Assay Reagents: Commercially available reagents for detecting β-arrestin recruitment (e.g., based on enzyme complementation).

  • Test Compound: this compound.

  • Cell Culture Medium and reagents.

  • Luminometer or other appropriate plate reader.

b. Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed engineered cells in a 384-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_agonist Add serial dilutions of this compound incubate_overnight->add_agonist incubate_treatment Incubate for 90 minutes at 37°C add_agonist->incubate_treatment add_reagents Add detection reagents incubate_treatment->add_reagents incubate_detection Incubate for 60 minutes at room temperature add_reagents->incubate_detection read_luminescence Measure chemiluminescence incubate_detection->read_luminescence generate_curve Generate dose-response curve read_luminescence->generate_curve calc_ec50_emax Calculate EC50 and Emax generate_curve->calc_ec50_emax

Caption: Workflow for a β-arrestin recruitment assay.

c. Detailed Steps:

  • Cell Seeding: Seed the engineered cells into a 384-well plate and incubate overnight.[5]

  • Compound Addition: Add serial dilutions of this compound to the wells.[5]

  • Incubation: Incubate the plate for approximately 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[5]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for about 60 minutes at room temperature.[5]

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.[5]

Signaling Pathways

Activation of cannabinoid receptors by agonists like this compound initiates intracellular signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Pathway

Upon agonist binding, CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), undergo a conformational change.[6] This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[6][7] This pathway is central to many of the classic cannabinoid effects.

G ADB_CHMINACA This compound CB_Receptor CB1/CB2 Receptor ADB_CHMINACA->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Reduction leads to G ADB_CHMINACA This compound CB_Receptor CB1/CB2 Receptor ADB_CHMINACA->CB_Receptor Binds to GRK GRK CB_Receptor->GRK Activates P_CB_Receptor Phosphorylated Receptor GRK->CB_Receptor Phosphorylates Beta_Arrestin β-Arrestin P_CB_Receptor->Beta_Arrestin Recruits Signaling_Scaffold Signaling & Desensitization Beta_Arrestin->Signaling_Scaffold Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

References

Physicochemical properties and solubility of ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of ADB-CHMINACA

Introduction

This compound, also known as MAB-CHMINACA, is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class.[1] It is a potent agonist of the CB1 receptor, with a binding affinity (Ki) of 0.289 nM.[2] This compound was first described in a 2009 patent by Pfizer as a potential analgesic medication.[1][2] Since its emergence in the illicit drug market, it has been identified in various seized materials, often in herbal mixtures.[1] This guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white solid in its pure form.[1] Its chemical structure features an indazole core, a common feature in many synthetic cannabinoids.[1] The molecule contains a stereocenter, leading to the existence of (R) and (S) enantiomers.[1] The (S)-enantiomer is the one typically synthesized and encountered.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H30N4O2[1][2][3][4]
Molecular Weight 370.49 g/mol [1][2][3][4]
Melting Point 141.5°C[1][5]
Appearance White solid[1]
CAS Number (Racemate) 1863065-92-2[1]
CAS Number ((S)-enantiomer) 1185887-13-1[1]
IUPAC Name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[4]

Solubility

The solubility of this compound has been determined in various organic and aqueous solvents. It is poorly soluble in water but shows good solubility in several common organic solvents.[1][5]

Table 2: Solubility of this compound

SolventSolubilityReference
Water Poorly soluble[1][5]
Dichloromethane (DCM) Soluble[1]
Methanol (MeOH) Soluble[1]
Ethanol Approximately 1 mg/mL[1][5]
Dimethyl sulfoxide (DMSO) 10 mg/mL[1][5]
Dimethylformamide (DMF) 5 mg/mL[1][5]

Experimental Protocols

Detailed experimental protocols for the initial determination of the physicochemical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of synthetic cannabinoids.

Melting Point Determination

The melting point of a compound is a crucial physical property for its identification and purity assessment. A standard method for determining the melting point involves using a melting point apparatus.

  • Sample Preparation: A small amount of the purified this compound solid is placed into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow. The reported melting point for this compound is 141.5°C.[1]

Solubility Testing

Solubility is determined by adding a known amount of the solute (this compound) to a known volume of a solvent and observing the point at which no more solute dissolves.

  • Solvent Selection: A range of solvents, including water, alcohols, and polar aprotic solvents, are chosen.

  • Sample Preparation: A saturated solution of this compound is prepared in each solvent at a specific temperature (e.g., room temperature).

  • Quantification: The concentration of the dissolved this compound in the saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a quantitative measure of solubility (e.g., in mg/mL).

Structural Elucidation and Identification

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.[1][6]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide and carbonyl groups.

Pharmacological Signaling Pathway

This compound is a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[8] Its high affinity for the CB1 receptor is responsible for its psychoactive effects. The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of various cellular processes.

ADB_CHMINACA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADB_CHMINACA This compound CB1R CB1 Receptor (GPCR) ADB_CHMINACA->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_channels Ion Channels G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release cAMP->Cellular_Response MAPK->Cellular_Response Ion_channels->Cellular_Response

Caption: Signaling pathway of this compound via the CB1 receptor.

Analytical Workflow

The detection and quantification of this compound in biological and seized samples typically involve chromatographic methods coupled with mass spectrometry. A general workflow for the analysis of this compound using LC-MS/MS is outlined below.

Analytical_Workflow Sample Sample (e.g., Blood, Urine, Seized Material) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Inject Ionization Ionization (e.g., ESI) LC->Ionization Elute MSMS Tandem Mass Spectrometry (Detection & Quantification) Ionization->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for the analysis of this compound by LC-MS/MS.

References

The Early Discovery and Development of ADB-CHMINACA by Pfizer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the initial synthesis, pharmacological characterization, and preclinical evaluation of the potent synthetic cannabinoid, ADB-CHMINACA, by Pfizer in 2009 as a potential analgesic agent.

Originally synthesized in 2009 by Pfizer scientists, this compound, chemically known as N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, was part of a broader exploration of indazole derivatives as potential therapeutic agents. The primary goal of this research was the development of novel analgesics targeting the cannabinoid 1 (CB1) receptor. This document provides a detailed technical summary of the early discovery and development of this compound, based on publicly available patent information and subsequent scientific literature.

Pharmacological Profile

This compound is a potent and full agonist of the CB1 receptor.[1] Its high affinity for this receptor was a key characteristic identified during its initial screening. Subsequent independent analysis has confirmed its potent activity at both CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound as reported in the original Pfizer patent and subsequent literature.

ParameterReceptorValueSource
Binding Affinity (Kᵢ)Human CB10.289 nM[1]
Functional Potency (EC₅₀)Human CB10.1 - 5000 nM (range for series)[2]

Table 1: In Vitro Receptor Binding and Functional Potency of this compound.

Experimental Protocols

The following methodologies are representative of the assays likely employed by Pfizer in the initial characterization of this compound, based on the descriptions in their 2009 patent and standard practices in cannabinoid drug discovery at the time.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay was likely used to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid ligand from the CB1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand.

  • Assay Buffer: Typically a Tris-based buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • A constant concentration of the radioligand is incubated with the CB1 receptor-expressing membranes in the assay buffer.

  • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Assay)

This functional assay was likely used to determine the efficacy (EC₅₀) of this compound as a CB1 receptor agonist.

Objective: To measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the CB1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • CB1 receptor-expressing membranes are incubated with a fixed concentration of GDP to ensure that G-proteins are in their inactive state.

  • Increasing concentrations of this compound are added to the membranes.

  • [³⁵S]GTPγS is added to the mixture. Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) on the α-subunit of the G-protein.

  • The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined.

In Vivo Models of Analgesia

While specific in vivo data for this compound from Pfizer's initial studies are not publicly available, the following are standard preclinical models that would have been used to evaluate its analgesic potential.

Common Rodent Models for Pain:

  • Tail-flick and Hot Plate Tests (Thermal Pain): These models assess the response to acute thermal stimuli. An increase in the latency to withdraw the tail or lick a paw indicates an analgesic effect.

  • Formalin Test (Inflammatory Pain): Injection of formalin into the paw induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). A reduction in licking and flinching behavior indicates analgesia.

  • Carrageenan-induced Paw Edema (Inflammatory Pain): Injection of carrageenan into the paw induces inflammation and hyperalgesia. Measurement of paw volume and withdrawal thresholds to mechanical stimuli are used to assess the anti-inflammatory and anti-hyperalgesic effects of the test compound.

  • Neuropathic Pain Models (e.g., Chronic Constriction Injury, Spared Nerve Injury): These models involve surgical nerve damage to mimic chronic neuropathic pain conditions. A reversal of the resulting mechanical allodynia and thermal hyperalgesia indicates an analgesic effect.

Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADB_CHMINACA This compound CB1R CB1 Receptor ADB_CHMINACA->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Preclinical_Workflow Preclinical Analgesic Development Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_adme_tox ADME/Tox Binding_Assay CB1/CB2 Receptor Binding Assays (Ki) Functional_Assay GTPγS or cAMP Functional Assays (EC50) Binding_Assay->Functional_Assay Lead Identification Acute_Pain Acute Pain Models (Tail-flick, Hot Plate) Functional_Assay->Acute_Pain Efficacy Testing Inflammatory_Pain Inflammatory Pain Models (Formalin, Carrageenan) Acute_Pain->Inflammatory_Pain Further Characterization Neuropathic_Pain Neuropathic Pain Models (CCI, SNI) Inflammatory_Pain->Neuropathic_Pain Broader Efficacy Profile ADME Pharmacokinetics (ADME) Neuropathic_Pain->ADME Tox Preliminary Toxicology ADME->Tox Safety Assessment Lead_Optimization Lead Optimization Tox->Lead_Optimization

References

The Neuropharmacological Profile of ADB-CHMINACA: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of the synthetic cannabinoid ADB-CHMINACA, as observed in various animal models. The information is curated to assist researchers in understanding its mechanism of action, behavioral implications, and physiological consequences, thereby guiding future research and drug development efforts.

Core Pharmacological Characteristics

This compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its high affinity and efficacy at these receptors, particularly the CB1 receptor, are significantly greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[2] This potency underlies its profound effects on the central nervous system.

Receptor Binding and Functional Activity

This compound exhibits high binding affinity for the CB1 receptor, with reported Ki values ranging from 0.289 nM to 0.49 nM.[1][3] In functional assays, it demonstrates full agonism, effectively inhibiting the forskolin-stimulated release of cyclic adenosine monophosphate (cAMP) and promoting the recruitment of β-arrestin 2.[1] Its efficacy in these assays is comparable to that of the full agonist WIN55,212-2.[1]

Table 1: In Vitro Receptor Binding Affinity and Functional Efficacy of this compound

ParameterReceptorValueReference
Binding Affinity (Ki)CB10.289 nM - 0.49 nM[1][3]
Functional Efficacy (cAMP inhibition EC50)CB10.214 nM - 0.620 nM[1]
Functional Efficacy (β-arrestin 2 recruitment EC50)CB1Not explicitly quantified in the provided search results.
Binding Affinity (Ki)CB2Higher than CB1, but specific values for this compound are not detailed in the provided search results. Generally, related compounds show 1.7- to 12.6-fold higher affinity for CB2.[4]
Functional EfficacyCB2Full agonist[1]

Behavioral and Physiological Effects in Animal Models

Studies in rodents have revealed a range of behavioral and physiological effects induced by this compound, consistent with potent CB1 receptor activation. These effects are typically dose-dependent and can be reversed by CB1 receptor antagonists like rimonabant, confirming the primary mechanism of action.[1]

Locomotor Activity

This compound consistently produces a dose- and time-dependent decrease in locomotor activity in mice.[1][2][5] Suppression of activity can be observed within 10 minutes of administration, with the effect lasting from 40 to 80 minutes, depending on the dose.[1] Doses ranging from 0.1 to 1.0 mg/kg have been shown to significantly reduce movement.[1]

Drug Discrimination

In rats trained to discriminate Δ9-THC from a vehicle, this compound fully substitutes for the discriminative stimulus effects of Δ9-THC.[1][2] This indicates that this compound produces subjective effects similar to those of THC. An inverted U-shaped dose-effect curve is observed, with full substitution peaking at a dose of 0.18 mg/kg (i.p.), while higher doses can lead to a decrease in responding.[1] The ED50 for this effect has been reported as 0.07 mg/kg.[1]

Other Cannabinoid Tetrad Effects

In addition to locomotor suppression, this compound and related compounds have been shown to induce other classic cannabinoid effects in mice, including antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy.[4][6] For instance, at a dose of 0.5 mg/kg, the related compound ADB-BINACA induced hypothermia within 30 minutes, with a peak temperature reduction of 2.14°C, which returned to baseline within an hour.[5]

Table 2: In Vivo Behavioral and Physiological Effects of this compound in Rodents

EffectAnimal ModelDose RangeKey FindingsReference
Locomotor ActivityMice (Swiss-Webster)0.1 - 1.0 mg/kg (i.p.)Dose- and time-dependent decrease in activity. Onset within 10 min, duration 40-80 min.[1]
Drug DiscriminationRats (Sprague-Dawley)0.025 - 0.25 mg/kg (i.p.)Full substitution for Δ9-THC. ED50 = 0.07 mg/kg. Inverted U-shaped dose-response curve.[1]
HypothermiaMice0.5 mg/kg (i.p.) (data for related ADB-BINACA)Peak temperature reduction of 2.14°C within 30 minutes.[5]
AntinociceptionMiceNot explicitly quantified for this compound in the provided search results.Generally produced by related synthetic cannabinoids.[4][6]
CatalepsyMiceNot explicitly quantified for this compound in the provided search results.Generally produced by related synthetic cannabinoids.[4][6]

Signaling Pathways of this compound

As a potent CB1 receptor agonist, this compound initiates intracellular signaling cascades typical of this G-protein coupled receptor (GPCR). The primary pathway involves the activation of the inhibitory G-protein, Gαi.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects ADB This compound CB1R CB1 Receptor ADB->CB1R Binds and Activates GPCR Gαi/o CB1R->GPCR Activates Arrestin β-Arrestin 2 CB1R->Arrestin Recruits AC Adenylate Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_effect Decreased Neuronal Excitability cAMP->cAMP_effect Arrestin_effect Receptor Desensitization & Internalization Arrestin->Arrestin_effect

Caption: Canonical signaling pathway of this compound at the CB1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments investigating the effects of this compound.

Locomotor Activity Assessment

This experiment quantifies the effect of this compound on spontaneous movement in an open field.

Locomotor Activity Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Male Swiss-Webster Mice Habituation Habituate to testing room for at least 30 min Animal->Habituation Housing Standard housing conditions (12h light/dark cycle, ad libitum food and water) Injection Administer this compound (0.1-1.0 mg/kg, i.p.) or Vehicle Habituation->Injection Placement Immediately place mouse in open field arena Injection->Placement Recording Record locomotor activity for a set duration (e.g., 60 min) using automated tracking software Placement->Recording Analysis Analyze data for total distance traveled, ambulatory counts, etc. in time bins Recording->Analysis

Caption: Workflow for assessing locomotor activity in mice.

Detailed Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.[1]

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Habituation: Prior to testing, mice are habituated to the experimental room for at least 30 minutes.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 1.0 mg/kg.[1] A control group receives the vehicle alone.

  • Apparatus: A standard open-field arena equipped with infrared beams or video tracking software is used to monitor and record locomotor activity.

  • Procedure: Immediately after injection, the mouse is placed in the center of the open-field arena. Locomotor activity (e.g., distance traveled, horizontal and vertical movements) is recorded for a specified period, typically 40 to 80 minutes.[1]

  • Data Analysis: The data is analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the drug-treated groups to the vehicle control group.

Drug Discrimination Assay

This assay is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.

Drug Discrimination Experimental Workflow cluster_training Training Phase cluster_testing Testing Phase Animal Male Sprague-Dawley Rats Apparatus Operant conditioning chamber with two levers Training Train to press one lever after Δ9-THC (3 mg/kg, i.p.) and the other lever after vehicle administration for food reinforcement. Apparatus->Training Administration Administer various doses of this compound (0.025-0.25 mg/kg, i.p.) Training->Administration Session Place rat in chamber and allow responding on either lever Administration->Session Measurement Record the number of presses on each lever Session->Measurement Analysis Calculate the percentage of responding on the Δ9-THC-appropriate lever Measurement->Analysis

Caption: Workflow for the drug discrimination assay in rats.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.[1]

  • Apparatus: A standard two-lever operant conditioning chamber is used.

  • Training: Rats are trained to discriminate between intraperitoneal injections of Δ9-THC (e.g., 3 mg/kg) and vehicle.[1] Following a Δ9-THC injection, responses on one lever (the "drug lever") are reinforced with food pellets, while responses on the other lever (the "vehicle lever") are not. On days when the vehicle is administered, only responses on the vehicle lever are reinforced. Training continues until the rats reliably respond on the correct lever.

  • Testing: Once training criteria are met, test sessions are conducted. On test days, rats are administered a dose of this compound (e.g., 0.025 to 0.25 mg/kg, i.p.), and responses on either lever are reinforced.[1]

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is generally defined as ≥80% of responses on the drug lever. The response rate is also measured to assess any motor-impairing effects of the drug.

Neurochemical Effects

While direct studies on the effects of this compound on neurotransmitter systems like dopamine and serotonin are not extensively detailed in the provided search results, it is known that the CB1 receptor system modulates the release of various neurotransmitters. Activation of CB1 receptors, particularly in brain regions associated with reward such as the ventral tegmental area (VTA) and nucleus accumbens, can influence dopamine release. Some studies on other synthetic cannabinoids, such as 5F-ADB, have shown an activation of midbrain dopaminergic neurons without a direct effect on serotonergic neurons.[7] This suggests a potential mechanism for the rewarding and abuse-related effects of these compounds. Further research is needed to specifically elucidate the neurochemical profile of this compound.

Metabolism and Detection

Understanding the metabolism of this compound is critical for forensic and clinical toxicology. In vitro studies using human hepatocytes have shown that this compound is extensively metabolized.[8][9] The primary biotransformations occur on the cyclohexylmethyl tail and include hydroxylation and ketolization.[1][8][9] Phase II metabolites, such as glucuronides, have not been observed.[1] Due to this rapid and extensive metabolism, the parent compound is often not detectable in biological samples, making the identification of its metabolites crucial for confirming exposure.[8][9] Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection of this compound and its metabolites in biological matrices like urine, blood, and hair.[10][11]

This guide provides a foundational understanding of the neuropharmacological effects of this compound in animal models. The potent CB1 receptor agonism of this compound translates into significant behavioral and physiological effects, highlighting its potential for abuse and adverse health consequences. The detailed protocols and data presented herein are intended to support the scientific community in further investigating this and other novel psychoactive substances.

References

An In-depth Technical Guide on the Metabolism and Biotransformation Pathways of ADB-CHMINACA in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and biotransformation of ADB-CHMINACA, a potent synthetic cannabinoid, within human hepatocytes. The information presented herein is intended to support research, clinical toxicology, and drug development efforts by detailing the metabolic fate of this compound, outlining experimental procedures for its study, and visualizing its biotransformation pathways.

Core Findings in this compound Metabolism

This compound undergoes extensive metabolism when incubated with human hepatocytes, with the parent compound often being undetectable in biological samples after consumption. Consequently, identifying its metabolites is crucial for confirming intake in clinical and forensic settings. The primary sites of biotransformation on the this compound molecule are the cyclohexylmethyl tail and, to a lesser extent, the tert-butyl group.

Biotransformation Pathways

The metabolic transformations of this compound are primarily Phase I reactions, with hydroxylation being the most prominent pathway. Studies utilizing cryopreserved human hepatocytes have successfully identified numerous metabolites, indicating that the molecule is readily broken down.

The major biotransformations observed include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups is the most common metabolic reaction. This occurs at various positions on the cyclohexylmethyl ring and on the tert-butyl moiety. Dihydroxylated metabolites have also been identified, indicating multiple hydroxylation events on a single molecule.

  • Dehydrogenation: Following hydroxylation, the resulting alcohol can be further oxidized to a ketone. This two-step process of hydroxylation followed by dehydrogenation has been observed.

  • Amide Hydrolysis: Cleavage of the amide bond is a less common but identified metabolic pathway for this compound and similar synthetic cannabinoids.

While studies on the closely related compound AB-CHMINACA have implicated cytochrome P450 enzymes, particularly CYP3A4, in its hydroxylation, specific enzyme-mapping studies for this compound are not yet extensively detailed in the literature. However, it is highly probable that CYP450 enzymes play a significant role in its metabolism.

Quantitative Data on Metabolite Formation

While the primary study by Carlier et al. (2017) identified ten major metabolites of this compound in human hepatocytes, it did not provide specific quantitative data on the relative abundance or formation rates of each metabolite. The metabolites were qualitatively described as "major" based on their analytical response. The table below summarizes these identified major metabolites and their corresponding biotransformations.

Metabolite CodeBiotransformationLocation of Modification
A1DihydroxylationCyclohexylmethyl & Tert-butyl
A2Hydroxylation & DehydrogenationCyclohexylmethyl
A3DihydroxylationCyclohexylmethyl
A4HydroxylationCyclohexylmethyl (4″-hydroxycyclohexyl)
A5DihydroxylationCyclohexylmethyl
A6HydroxylationCyclohexylmethyl
A7DihydroxylationCyclohexylmethyl
A8HydroxylationTert-butyl
A9HydroxylationCyclohexylmethyl
A10DihydroxylationCyclohexylmethyl

Data synthesized from Carlier et al. (2017). The study recommends metabolites A4, A6, and A9 as primary targets for documenting this compound intake.

Experimental Protocols

The following is a detailed methodology for the in vitro study of this compound metabolism using human hepatocytes, synthesized from published research.

Incubation with Human Hepatocytes
  • Hepatocyte Preparation: Cryopreserved human hepatocytes from pooled donors are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a pre-warmed, serum-free incubation medium (e.g., Williams E Medium supplemented with L-glutamine and HEPES). Cell viability and density are determined using a suitable method, such as trypan blue exclusion.

  • Incubation Conditions: Hepatocytes are seeded in collagen-coated plates at a density of approximately 0.5 to 1.0 x 10^6 viable cells/mL. The cells are allowed to attach for a short period before the medium is replaced with fresh medium containing this compound.

  • Substrate Addition: this compound, dissolved in a suitable organic solvent like methanol or DMSO, is added to the incubation medium to a final concentration of 10 µmol/L. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid cytotoxicity.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time course, typically up to 3 hours.[1][2][3] Control incubations without the substrate (blank) and without hepatocytes (stability control) are run in parallel.

  • Termination of Reaction: The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile (typically in a 1:1 ratio with the incubation volume), to precipitate proteins and quench metabolic activity.

Sample Preparation for Analysis
  • Centrifugation: The terminated incubation samples are centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: The resulting supernatant, which contains the parent drug and its metabolites, is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a mobile phase-compatible solvent (e.g., 50% methanol in water) to concentrate the analytes.

Analytical Methodology
  • Chromatographic Separation: The reconstituted samples are analyzed using liquid chromatography (LC). A biphenyl column is often used for the separation of synthetic cannabinoids and their metabolites.[1][2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is typically employed.

  • Mass Spectrometric Detection: The LC system is coupled to a high-resolution tandem mass spectrometer (HR-MS/MS), such as an Orbitrap or QTOF instrument.[1][2][3] Data is acquired in positive electrospray ionization (ESI) mode.

  • Metabolite Identification: Metabolite identification is performed using software that analyzes the HR-MS data. The software detects potential metabolites by searching for predicted biotransformations (e.g., +15.9949 Da for hydroxylation) and characteristic fragmentation patterns compared to the parent drug. The identity of metabolites can be confirmed by comparing their retention times and mass spectra with those of commercially available reference standards, if available.[1][2]

Visualizations

This compound Biotransformation Pathway

ADB_CHMINACA_Metabolism cluster_phase1 Phase I Biotransformation parent This compound hydroxylation Hydroxylation (Major Pathway) parent->hydroxylation CYP450 Enzymes hydrolysis Amide Hydrolysis (Minor Pathway) parent->hydrolysis mono_hydroxy Monohydroxylated Metabolites (e.g., 4″-hydroxycyclohexyl) hydroxylation->mono_hydroxy di_hydroxy Dihydroxylated Metabolites mono_hydroxy->di_hydroxy Further Hydroxylation dehydrogenation Dehydrogenation mono_hydroxy->dehydrogenation ketone Ketone Metabolite dehydrogenation->ketone hydrolysis_product Carboxylic Acid Metabolite

Caption: Primary metabolic pathways of this compound in human hepatocytes.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow start Start: Cryopreserved Human Hepatocytes thaw Thaw & Prepare Hepatocyte Suspension start->thaw incubate Incubate with 10 µM this compound (37°C, up to 3 hours) thaw->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge extract Collect Supernatant centrifuge->extract concentrate Evaporate & Reconstitute extract->concentrate analyze LC-HR-MS/MS Analysis concentrate->analyze identify Metabolite Identification (Software-assisted) analyze->identify end End: Metabolite Profile identify->end

Caption: Workflow for this compound metabolism studies in hepatocytes.

References

Unmasking ADB-CHMINACA: A Technical Guide to Identifying Major Urinary Metabolites for Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous adverse health events and fatalities globally.[1][2][3][4] Due to its high potency and rapid metabolism, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology to confirm consumption.[1][2][4] This technical guide provides an in-depth overview of the major urinary metabolites of this compound, detailed experimental protocols for their identification, and a summary of key metabolic pathways, offering a critical resource for laboratories involved in forensic analysis and drug metabolism research.

The primary route of this compound metabolism involves biotransformations of the cyclohexylmethyl tail, with hydroxylation being the most prominent reaction.[1][2][3][4] Minor reactions have also been observed on the tert-butyl moiety.[1][2][4] This guide will focus on the most abundant and forensically relevant metabolites, providing a scientific foundation for developing robust analytical methods for their detection.

Major Urinary Metabolites of this compound

Metabolism studies, primarily utilizing human hepatocytes, have identified several key metabolites of this compound.[1][2][4] The most significant biotransformations include mono-hydroxylation, di-hydroxylation, and ketone formation on the cyclohexylmethyl group.[3][5] The following metabolites are consistently reported as major targets for forensic identification.

Key Metabolites for Forensic Monitoring:
  • This compound 4"-hydroxycyclohexyl: This metabolite, resulting from hydroxylation at the 4-position of the cyclohexyl ring, is a major and reliable biomarker of this compound intake.[1][2][4]

  • This compound hydroxycyclohexylmethyl isomers: A group of metabolites where a hydroxyl group is added to different positions of the cyclohexylmethyl tail. These are consistently among the most abundant metabolites detected.[1][2][3][4]

  • This compound dihydroxycyclohexylmethyl: Metabolites with two hydroxyl groups on the cyclohexylmethyl moiety.

  • This compound ketone: Formed through the oxidation of a hydroxylated metabolite on the cyclohexyl ring.

Quantitative Data on this compound and its Metabolites

Quantitative analysis of this compound and its metabolites in biological fluids is essential for interpreting toxicological findings. The following table summarizes reported concentration ranges of the parent compound and its major metabolites in various biological matrices from forensic cases. It is important to note that concentrations can vary widely depending on the dosage, time of consumption, and individual metabolic differences.

CompoundMatrixConcentration RangeReference
This compoundBlood1.3 - 14.6 ng/mL[6]
This compoundHair3.5 - 210 pg/mg[6]
AB-CHMINACA M2 (a related SCRA metabolite)Hair0.5 - 35.1 pg/mg[6]
AB-CHMINACAHair3.5 - 15,300 pg/mg[6]

Note: Data for this compound metabolites in urine is often qualitative ("detected") rather than quantitative in the reviewed literature. The provided quantitative data for related compounds and matrices offers a comparative perspective.

Experimental Protocols for Metabolite Identification

The identification of this compound metabolites typically involves in vitro incubation with human liver microsomes or hepatocytes, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Hepatocytes

This protocol provides a general framework for the in vitro metabolism of this compound to generate its primary metabolites.

1. Incubation:

  • Cryopreserved human hepatocytes are thawed and suspended in an appropriate cell culture medium (e.g., Williams E medium supplemented with L-glutamine and HEPES).[7]
  • This compound is added to the hepatocyte suspension to a final concentration of approximately 5-10 μmol/L.[1][2][4][7]
  • The mixture is incubated at 37°C for a period of up to 3 hours.[1][2][4] Time-course studies (e.g., 0, 0.5, 1, and 3 hours) can be performed to monitor metabolite formation.[7]

2. Reaction Termination and Sample Preparation:

  • The incubation is stopped by adding an equal volume of ice-cold acetonitrile to precipitate proteins.[7]
  • The sample is centrifuged to pellet the precipitated proteins and cell debris.[7]
  • The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Methodology: Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is the technique of choice for the sensitive and specific detection and identification of this compound metabolites.

1. Liquid Chromatography (LC):

  • Column: A biphenyl column is often used for the separation of synthetic cannabinoids and their metabolites.[1][2][4] A UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) is another suitable option.[8]
  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[9]
  • Gradient Program: The gradient starts with a low percentage of the organic phase, which is gradually increased to elute the analytes based on their polarity. A typical gradient might be:
  • 0-0.6 min: 1% B
  • 0.6-13 min: Ramp to 85-95% B
  • 13-15 min: Hold at 95% B
  • 15-18.1 min: Return to 1% B
  • 18.1-19 min: Re-equilibration at 1% B[9]
  • Flow Rate: A flow rate of approximately 0.5 mL/min is commonly used.[9]
  • Column Temperature: The column is typically maintained at a constant temperature, for example, 60°C.[9]

2. High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecules [M+H]+.
  • Mass Analyzer: An Orbitrap mass analyzer is frequently used for its high resolution and mass accuracy, which is critical for determining the elemental composition of metabolites.[1][2][4]
  • Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites and in data-dependent MS/MS mode (or product ion scan mode) to obtain fragmentation spectra for structural elucidation.
  • Metabolite Identification: Metabolite identification software is used to process the acquired data, comparing potential metabolites to the parent drug by identifying characteristic mass shifts corresponding to specific metabolic reactions (e.g., +15.9949 Da for hydroxylation).

Visualization of Metabolic Pathways and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound, focusing on the transformations occurring on the cyclohexylmethyl tail.

ADB_CHMINACA_Metabolism cluster_hydroxylation Phase I Metabolism ADB_CHMINACA This compound Hydroxy_Metabolite Hydroxycyclohexylmethyl Metabolites ADB_CHMINACA->Hydroxy_Metabolite Hydroxylation (Major Pathway) Hydroxy_Tert_Butyl Hydroxy-tert-butyl Metabolite ADB_CHMINACA->Hydroxy_Tert_Butyl Hydroxylation (Minor Pathway) Dihydroxy_Metabolite Dihydroxycyclohexylmethyl Metabolites Hydroxy_Metabolite->Dihydroxy_Metabolite Hydroxylation Ketone_Metabolite Ketone Metabolite Hydroxy_Metabolite->Ketone_Metabolite Dehydrogenation

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for Forensic Analysis

This diagram outlines the logical steps involved in the forensic analysis of this compound metabolites in a urine sample.

Forensic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Analysis and Interpretation Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis (for glucuronides, if present) Enzymatic Hydrolysis (for glucuronides, if present) Urine Sample Collection->Enzymatic Hydrolysis (for glucuronides, if present) Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Enzymatic Hydrolysis (for glucuronides, if present)->Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Reconstitution in Mobile Phase Reconstitution in Mobile Phase Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)->Reconstitution in Mobile Phase LC-HRMS/MS Analysis LC-HRMS/MS Analysis Reconstitution in Mobile Phase->LC-HRMS/MS Analysis Metabolite Identification (based on accurate mass and fragmentation) Metabolite Identification (based on accurate mass and fragmentation) LC-HRMS/MS Analysis->Metabolite Identification (based on accurate mass and fragmentation) Confirmation with Reference Standards Confirmation with Reference Standards Metabolite Identification (based on accurate mass and fragmentation)->Confirmation with Reference Standards Reporting of Findings Reporting of Findings Confirmation with Reference Standards->Reporting of Findings

Caption: General workflow for urinary metabolite analysis.

Conclusion

The forensic identification of this compound consumption relies heavily on the detection of its urinary metabolites. The primary metabolic targets are hydroxylated species of the cyclohexylmethyl moiety, with this compound 4"-hydroxycyclohexyl being a particularly important biomarker. The experimental protocols outlined in this guide, centered around in vitro metabolism studies and LC-HRMS/MS analysis, provide a robust framework for the accurate identification of these metabolites. By focusing on these key urinary biomarkers, forensic laboratories can significantly enhance their capabilities in detecting the use of this dangerous synthetic cannabinoid. The continued monitoring of metabolic profiles and the development of quantitative methods are essential for keeping pace with the evolving landscape of new psychoactive substances.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, characterization, and pharmacological profile of ADB-CHMINACA (also known as MAB-CHMINACA), a potent synthetic cannabinoid. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Chemical and Physical Properties

This compound, systematically named N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid featuring an indazole core.[1] This core structure is a common feature in many synthetic cannabinoids.[1] The molecule possesses a stereocenter, allowing for the existence of (R) and (S) enantiomers; the (S)-enantiomer is the one typically synthesized and encountered.[2]

In its pure form, this compound is a white solid.[1] It exhibits solubility in organic solvents such as dichloromethane, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but is poorly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide[3]
Molecular Formula C₂₁H₃₀N₄O₂[4]
Molar Mass 370.497 g/mol [4]
Appearance White solid[1]
Melting Point 141.5°C[1]

Pharmacological Profile

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1][4] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and immune cells.[5] The high affinity and efficacy of this compound at the CB1 receptor contribute to its significant potency.[6]

Table 2: Pharmacological Data for this compound

ParameterReceptorValueReference
Binding Affinity (Ki) CB10.289 nM[4][6]
Efficacy (EC₅₀) CB10.620 nM[6]

Metabolism and Pharmacokinetics

This compound undergoes extensive and rapid metabolism in the human body, primarily through phase I oxidation reactions.[6][7] Due to this rapid metabolism, the parent compound is often not detectable in biological samples, making the identification of its metabolites crucial for confirming exposure.[6][7] The main metabolic transformations occur on the cyclohexylmethyl tail of the molecule, involving hydroxylation and the formation of ketones.[6] Minor reactions have also been observed on the tert-butyl group.[6]

Ten major metabolites have been identified in vitro using human hepatocytes.[6][7] For forensic and clinical purposes, the recommended metabolite targets to confirm this compound intake include hydroxylated forms such as this compound 4″-hydroxycyclohexyl and this compound hydroxycyclohexylmethyl.[6][7]

Specific pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound in humans have not been extensively reported in the literature.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of this compound in seized materials. The following is a general protocol that can be adapted and validated for specific laboratory conditions.

Sample Preparation:

  • A representative portion of the seized material (e.g., herbal mixture) is accurately weighed.

  • The sample is extracted with an appropriate organic solvent, such as methanol or a mixture of chloroform and methanol.

  • The extract is filtered or centrifuged to remove particulate matter.

  • An internal standard may be added for quantitative analysis.

  • The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

Instrumental Parameters (General):

  • Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent ((5%-phenyl)-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set between 250°C and 300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 50°C, hold for 1 minute, then ramp at a rate of 30°C/minute to 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the parent ion and characteristic fragments of this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the detection and quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity, and because it is suitable for thermally unstable compounds.[8]

Sample Preparation (for Biological Matrices):

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are employed to extract the analytes from the biological matrix (e.g., blood, urine) and to reduce matrix effects.

  • The extracted sample is evaporated to dryness and reconstituted in the mobile phase for injection.

Instrumental Parameters (General):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 or biphenyl column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound and its metabolites.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

Sample Preparation:

  • A sufficient amount of the pure compound is dissolved in a deuterated solvent (e.g., CDCl₃).

NMR Experiments:

  • ¹H NMR: To determine the number and environment of protons in the molecule.

  • ¹³C NMR: To determine the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the CB1 receptor.

G_protein_signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ADB_CHMINACA This compound ADB_CHMINACA->CB1 Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., altered neurotransmission) cAMP->Response Leads to analytical_workflow start Seized Material / Biological Sample extraction Sample Preparation (Extraction) start->extraction screening Screening Analysis (e.g., GC-MS) extraction->screening Preliminary ID confirmation Confirmatory Analysis (LC-MS/MS) screening->confirmation Confirmation & Quantitation elucidation Structural Elucidation (NMR) screening->elucidation For novel compounds report Final Report confirmation->report elucidation->report

References

The Neuropharmacological Profile of ADB-CHMINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. As a member of the indazole-3-carboxamide family of synthetic cannabinoids, it exhibits high affinity for the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system (CNS). This technical guide provides a comprehensive overview of the reported in vivo effects of this compound and its close structural analog, AB-CHMINACA, on the CNS. The information presented herein is intended to support research efforts in understanding the neuropharmacology, mechanism of action, and potential therapeutic or toxicological implications of this class of compounds.

Quantitative In Vivo Effects on the Central Nervous System

The in vivo effects of this compound and its analogs are primarily mediated by their agonist activity at the CB1 receptor. These effects are often characterized using a "tetrad" of behavioral and physiological assays in rodent models, which include the assessment of locomotor activity, catalepsy, antinociception, and body temperature. The following tables summarize the quantitative data from in vivo studies.

Table 1: Effects on Locomotor Activity in Mice

CompoundDose (mg/kg, i.p.)ModelEffectReference
AB-CHMINACA0.3 - 3MouseDose-dependent suppression of spontaneous activity.[1]
ADB-BINACA0.5MouseSignificant reduction in total distance traveled.[2]
ADB-4en-PINACA0.5MouseSignificant reduction in total distance traveled.[2]

Table 2: Antinociceptive Effects in Mice

CompoundDose (mg/kg, i.p.)ModelEffectReference
AB-CHMINACA0.3 - 3Mouse (Tail-flick test)Dose-dependent increase in tail-flick latency.[1]
ADB-4en-PINACA0.1Mouse (Hot plate test)No significant analgesic effect observed.[2]
MDMB-4en-PINACA0.1Mouse (Hot plate test)Exhibited analgesic properties.[2]

Table 3: Effects on Body Temperature in Mice

CompoundDose (mg/kg, i.p.)ModelEffectReference
AB-CHMINACA0.3 - 3MouseDose-dependent hypothermia.[1]
ADB-BINACA0.5MousePeak temperature reduction of 2.14°C within 30 minutes.[2]
ADB-4en-PINACA0.5MousePeak temperature drop of 3.94°C at 30 minutes, lasting for 2 hours.[2]

Table 4: Cataleptic Effects in Mice

CompoundDose (mg/kg, i.p.)ModelEffectReference
AB-CHMINACA0.3 - 3Mouse (Ring immobility test)Dose-dependent increase in ring immobility.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key in vivo experiments used to characterize the CNS effects of synthetic cannabinoids.

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like responses.

Apparatus:

  • Open field arena (e.g., 40 x 40 x 30 cm), often made of a non-porous material for easy cleaning. The arena may be equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: this compound or its vehicle is administered via intraperitoneal (i.p.) injection.

  • Test Initiation: A predetermined time after injection (e.g., 15-30 minutes), the mouse is placed in the center of the open field arena.

  • Data Collection: The animal's activity is recorded for a set duration, typically 15 to 30 minutes. Parameters measured include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

  • Cleaning: The arena is thoroughly cleaned between trials with a 70% ethanol solution to eliminate olfactory cues.

Data Analysis:

  • Data is typically analyzed using ANOVA to compare the effects of different doses of the compound to the vehicle control group.

Hot Plate Test for Antinociception

Objective: To evaluate the analgesic properties of a compound by measuring the latency to a thermal stimulus.

Apparatus:

  • A commercially available hot plate apparatus with a controlled surface temperature.

  • A transparent cylinder to confine the animal to the heated surface.

Procedure:

  • Baseline Measurement: The baseline latency to a thermal stimulus (e.g., 55°C) is determined for each mouse before drug administration. This is the time it takes for the mouse to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: this compound or its vehicle is administered (e.g., i.p.).

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the thermal stimulus is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Data are then analyzed using appropriate statistical tests.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's CNS effects is its agonism at the CB1 receptor, a G-protein coupled receptor (GPCR).

Canonical CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound typically initiates a signaling cascade through the Gi/Go family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein subunits also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect of this signaling cascade is a reduction in neuronal excitability and neurotransmitter release.

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channel G_protein->K_channel Activates (βγ subunit) cAMP cAMP Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux ATP ATP ATP->cAMP Conversion Neuronal_effects Reduced Neuronal Excitability & Neurotransmitter Release

Caption: Canonical CB1 receptor signaling pathway activated by this compound.

β-Arrestin Biased Signaling

Recent research suggests that some synthetic cannabinoids may act as biased agonists, preferentially activating one signaling pathway over another.[4] In addition to G-protein-mediated signaling, ligand binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This can initiate a separate cascade of downstream signaling events and also plays a role in receptor desensitization and internalization. The degree to which this compound exhibits biased agonism is an active area of research.[5]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization

Caption: β-Arrestin mediated signaling downstream of CB1 receptor activation.

Conclusion

This compound is a potent synthetic cannabinoid that elicits a range of effects on the central nervous system, consistent with its activity as a CB1 receptor agonist. In vivo studies in animal models have demonstrated its impact on locomotor activity, nociception, body temperature, and catalepsy. The primary mechanism of action involves the canonical Gi/Go-protein-coupled signaling pathway, leading to reduced neuronal excitability. The potential for biased agonism via β-arrestin pathways represents an important area for future investigation. This technical guide provides a foundational understanding of the in vivo neuropharmacology of this compound, which is essential for the continued study of its effects and the development of potential countermeasures for intoxication or therapeutic applications. Further research is warranted to fully elucidate the neurochemical consequences and the complete signaling profile of this compound.

References

Methodological & Application

Quantitative Analysis of ADB-CHMINACA in Blood Samples Using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist that has been linked to numerous adverse health events.[1] The accurate and reliable quantification of this compound in biological matrices such as blood is critical for forensic toxicology, clinical diagnostics, and drug metabolism studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the detection and quantification of synthetic cannabinoids due to its high sensitivity and selectivity.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in blood samples using LC-MS/MS, including various sample preparation techniques and validated instrument parameters.

Experimental Protocols

Effective sample preparation is crucial to remove matrix interferences and enrich the analyte of interest prior to instrumental analysis.[1] The choice of method depends on the specific requirements of the analysis, such as throughput, cost, and desired level of cleanliness. Three common extraction techniques are detailed below: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).

Sample Preparation Methodologies

1. Protein Precipitation (PPT)

Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening.[1]

  • Materials:

    • Whole blood sample

    • Internal Standard (IS) solution (e.g., this compound-d4)

    • Ice-cold acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 or 2 mL)

    • Vortex mixer

    • Microcentrifuge

    • Nitrogen evaporator

    • Reconstitution solvent (e.g., mobile phase)[1]

  • Protocol:

    • Pipette 100 µL to 200 µL of whole blood into a microcentrifuge tube.[1][3]

    • Add the internal standard solution.[1]

    • Add 600 µL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[3]

    • Vortex the sample for 5 minutes.[3]

    • Centrifuge at 13,000 rpm for 5 minutes.[3]

    • Transfer the supernatant (organic solvent) to a clean tube.[3]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[1][3]

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.[1][3]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

2. Supported Liquid Extraction (SLE)

SLE offers a balance between the speed of PPT and the cleanliness of SPE, providing good recoveries and reduced matrix effects.[4]

  • Materials:

    • Whole blood sample

    • Internal Standard (IS) solution

    • Water (for cell lysis)

    • SLE cartridge

    • Elution solvent (e.g., 95:5 hexane/ethyl acetate or ethyl acetate)[1][4]

    • Collection tubes

    • Nitrogen evaporator

    • Reconstitution solvent[1]

  • Protocol:

    • To 100 µL of whole blood, add 10 µL of the internal standard solution and 100 µL of water.[1]

    • Vortex to mix, lysing the red blood cells.[1]

    • Load the pre-treated sample onto the SLE cartridge and allow it to absorb for 5 minutes.[1]

    • Apply the elution solvent to the cartridge (e.g., two aliquots of 2.5 mL of 95:5 hexane/ethyl acetate).[1]

    • Allow the solvent to flow under gravity for 5 minutes for each aliquot.[1]

    • Collect the eluate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in the reconstitution solvent.[4]

    • Transfer to an autosampler vial for LC-MS/MS analysis.[4]

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing matrix interferences, which can improve assay sensitivity and robustness.[2]

  • Materials:

    • Whole blood sample

    • Internal Standard (IS) solution

    • SPE cartridge (e.g., C18)

    • Conditioning solvents (e.g., methanol, water)

    • Wash solvent (e.g., 20% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • Collection tubes

    • Nitrogen evaporator

    • Reconstitution solvent[1]

  • Protocol:

    • Pre-treat the blood sample as described in the SLE protocol (lysis with water).

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[1]

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

    • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.[1]

    • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[1]

    • Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol).[1]

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[1]

    • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Parameters

The following tables summarize typical LC-MS/MS parameters for the quantitative analysis of this compound in blood. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical Value
LC System Agilent 1200/1290 series or equivalent[5][6]
Column Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[5][7]
Mobile Phase A 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid in water[5][7]
Mobile Phase B 0.1% Formic acid in acetonitrile or Acetonitrile[5][7]
Gradient A linear gradient is typically employed. For example, starting at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[5][6]
Flow Rate 0.5 - 0.8 mL/min (variable flow can be used)[5]
Column Temperature 60°C[6]
Injection Volume 10 µL[3][5]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterTypical Value
MS System Agilent 6460 Triple Quad or equivalent[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Acquisition Mode Multiple Reaction Monitoring (MRM) or Dynamic MRM[5][8]
Capillary Voltage 3000 V[3][5]
Gas Temperature 150 - 325°C[5][6]
Gas Flow (Nitrogen) 10 - 18 L/min[5][6]
Nebulizer Pressure 40 psi (345 kPa)[5][6]
Sheath Gas Temperature 325 - 375°C[5][6]
Sheath Gas Flow 11 L/min[5][6]
MRM Transitions Precursor and product ions need to be optimized for this compound and the internal standard. For this compound (M.W. 370.2), a common precursor ion is [M+H]+ at m/z 371.2.[3] Product ions are selected based on fragmentation patterns.[3][5]

Quantitative Data and Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., SWGTOX).[9] Key validation parameters are summarized in the table below.

Table 3: Summary of Quantitative Validation Parameters

ParameterTypical Performance
Linearity Calibration curves are typically linear over a range of 0.05 to 10.0 ng/mL with a regression coefficient (r²) > 0.99.[10]
Limit of Detection (LOD) 0.01 - 0.05 ng/mL[5][10]
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 ng/mL[10]
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at the LLOQ).[10]
Precision (CV%) Intra- and inter-assay precision should be <15% ( <20% at the LLOQ).[10]
Recovery Typically >60% for SLE and 83.1–97.5% for SPE.[4][10]
Matrix Effect Should be assessed to ensure that co-eluting matrix components do not suppress or enhance the analyte signal. Values between 80-120% are generally acceptable.[7][10]
Carryover No significant carryover should be observed in a blank sample injected after a high concentration standard.[9]

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample add_is Add Internal Standard blood_sample->add_is extraction_choice Choose Extraction Method add_is->extraction_choice ppt Protein Precipitation evaporation Evaporation to Dryness ppt->evaporation sle Supported Liquid Extraction sle->evaporation spe Solid-Phase Extraction spe->evaporation extraction_choice->ppt extraction_choice->sle extraction_choice->spe reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Injection reconstitution->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: General experimental workflow for the analysis of this compound in blood.

signaling_pathway Simplified Signaling Pathway of this compound ADB_CHMINACA This compound CB1_Receptor CB1 Receptor (GPCR) ADB_CHMINACA->CB1_Receptor Binds to G_Protein G-protein Activation CB1_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (Psychoactive Effects) cAMP->Cellular_Response

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

Conclusion

The protocols and data presented provide a comprehensive framework for the quantitative analysis of this compound in blood samples using LC-MS/MS. The selection of an appropriate sample preparation method is critical and should be based on the specific analytical requirements. Proper method validation is essential to ensure the accuracy and reliability of the results. The provided LC-MS/MS parameters can serve as a starting point for method development and optimization. This information is intended to assist researchers, scientists, and drug development professionals in establishing robust and sensitive analytical methods for this compound.

References

Application Note: Solid-Phase Extraction of ADB-CHMINACA and its Metabolites from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous public health concerns. Due to its extensive metabolism in the body, the parent compound is often found at very low to undetectable concentrations in urine samples.[1][2] Therefore, toxicological analysis must target its major urinary metabolites to confirm consumption.[1] Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for isolating and concentrating synthetic cannabinoids and their metabolites from complex biological matrices like urine.[3][4][5] This method is crucial for removing matrix interferences and enhancing analytical sensitivity, particularly for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

This application note provides a detailed protocol for the solid-phase extraction of this compound and its metabolites from human urine using a polymeric reversed-phase SPE cartridge.

Principle The methodology leverages a polymeric SPE sorbent, such as a hydrophilic-lipophilic balanced (HLB) or similar resin, which offers high recovery and capacity for a broad range of compounds.[4][7][8] The typical workflow involves enzymatic hydrolysis to cleave glucuronidated metabolites, followed by sample loading, washing to remove interfering substances, and elution of the target analytes. This "catch and release" mechanism provides a clean, concentrated extract suitable for sensitive instrumental analysis.

Experimental Protocol

This protocol is a generalized procedure based on common methods for synthetic cannabinoid extraction.[4][6][9] Optimization may be required depending on the specific SPE cartridge and analytical instrumentation used.

1. Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, UCT Styre Screen® HLD, or equivalent).[4][6]

  • Urine Sample: 1.0 mL

  • β-glucuronidase enzyme: From Helix pomatia or equivalent.[6][10]

  • Buffer: 100 mM Acetate buffer (pH 5.0).[6]

  • Conditioning Solvent: Methanol (LC-MS grade)

  • Equilibration Solvent: Deionized Water

  • Wash Solution 1: 100 mM Acetate buffer (pH 5.0)[6]

  • Wash Solution 2: Methanol/100mM Acetate buffer (e.g., 25:75 v/v)[6]

  • Elution Solvent: Ethyl Acetate or Methanol.[4][6]

  • Internal Standard (IS): Appropriate deuterated standard (e.g., d4-JWH-018 N-pentanoic acid).[9]

2. Sample Pretreatment (Enzymatic Hydrolysis)

  • Pipette 1.0 mL of the urine sample into a glass tube.

  • Add the internal standard.

  • Add 2 mL of 100 mM Acetate buffer (pH 5.0).[6]

  • Add 50 µL of β-glucuronidase enzyme solution.[6]

  • Vortex the sample for 30 seconds.

  • Incubate the sample at 65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.[6]

  • Allow the sample to cool to room temperature before proceeding.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the cartridge to dry.[4]

  • Sample Loading: Load the pre-treated (hydrolyzed and cooled) urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 100 mM Acetate buffer (pH 5.0) to remove hydrophilic interferences.[6]

    • Wash the cartridge with 3 mL of the methanol/acetate buffer solution (e.g., 25:75 v/v) to remove further impurities.[6]

  • Drying: Dry the SPE cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes to remove any residual aqueous wash solutions.[6] This step is critical for efficient elution.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the target analytes by passing 3 mL of ethyl acetate through the cartridge.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[4][6]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Quantitative Data

The performance of SPE methods for synthetic cannabinoids can be evaluated by recovery, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes representative data from various studies on synthetic cannabinoids, including compounds structurally related to this compound.

ParameterAnalyte GroupValueReference
Recovery JWH-122, 5F-AMB, AMB-FUBINACA92.0% - 106.8%[4]
Recovery 11 Synthetic Cannabinoids> 70%[7]
Intra-day Precision (RSD) JWH-122, 5F-AMB, AMB-FUBINACA2.8% - 6.7%[4]
Inter-day Precision (RSD) JWH-122, 5F-AMB, AMB-FUBINACA3.9% - 8.8%[4]
Limit of Quantification (LOQ) AB-CHMINACA0.1 ng/mL[7]
Limit of Quantification (LOQ) JWH-122, 5F-AMB, AMB-FUBINACA0.003 - 0.005 ng/mL[4]
Matrix Effect 11 Synthetic Cannabinoids76.7% - 106.1%[7]

Note: These values demonstrate the general effectiveness of the SPE methodology. Specific results for this compound metabolites should be determined through in-house validation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from urine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing Urine 1. Urine Sample (1 mL) Pretreat 2. Add IS, Buffer, β-glucuronidase Incubate at 65°C Urine->Pretreat Hydrolysis Load 4. Load Pre-treated Sample Pretreat->Load Condition 3. Condition SPE Cartridge (Methanol, Water) Wash 5. Wash Cartridge (Buffer, MeOH/Buffer) Load->Wash Dry 6. Dry Cartridge (Vacuum) Wash->Dry Elute 7. Elute Analytes (Ethyl Acetate) Dry->Elute Evap 8. Evaporate to Dryness Elute->Evap Recon 9. Reconstitute in Mobile Phase Evap->Recon Analysis 10. LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for SPE of this compound from urine.

References

Application Notes and Protocols for the Detection of ADB-CHMINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of the synthetic cannabinoid ADB-CHMINACA in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids represent a significant challenge to forensic and clinical laboratories due to their high potency and rapid emergence of new analogues.[1] The methodologies outlined herein are based on established practices for the analysis of novel psychoactive substances and are intended to provide a robust framework for researchers and analysts. This protocol covers sample preparation, instrumentation, data analysis, and includes a summary of quantitative performance data from various studies.

Introduction

This compound (also known as MAB-CHMINACA) is a potent synthetic cannabinoid that has been associated with numerous adverse health effects and fatalities.[1] As with many synthetic cannabinoids, it is often found in herbal mixtures, where it is sprayed onto plant material.[2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in both seized materials and biological specimens to aid in clinical diagnosis and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of synthetic cannabinoids due to its high selectivity and sensitivity.[2][3]

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix. The goal is to extract this compound from the matrix and reduce interferences.

2.1.1. Herbal Mixtures and Seized Materials

A common method for extracting synthetic cannabinoids from herbal products is liquid-liquid extraction (LLE).[2][3]

  • Materials:

    • Methanol (or other suitable organic solvent like acetone)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • GC vials with inserts

  • Protocol:

    • Homogenize a representative portion of the seized material.

    • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a smaller volume (e.g., 1 mL) of methanol or another appropriate solvent for GC-MS analysis.

    • Transfer the reconstituted sample to a GC vial for injection.

2.1.2. Biological Matrices (Blood, Urine, Hair)

For biological samples, more extensive cleanup is often required to remove matrix effects.[4] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.[4]

  • Note: The parent compound of many synthetic cannabinoids may not be detectable in biological samples; therefore, the detection of metabolites is often necessary to confirm consumption.[1] While this protocol focuses on the parent compound, analysts should be aware of the importance of metabolite analysis, which often requires LC-MS/MS methods.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
ColumnAgilent HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature265 °C[5]
Carrier GasHelium at a constant flow of 1 mL/min[5]
Oven Temperature ProgramInitial temperature of 240 °C (hold for 3 min), then ramp at 5 °C/min to 330 °C (hold for 23 min)[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 °C[5]
Transfer Line Temperature280 °C[2]
Mass Scan Range40-550 m/z[5]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and related synthetic cannabinoids from various studies. It is important to note that limits of detection (LOD) and quantification (LOQ) can vary significantly based on the matrix, sample preparation method, and instrument sensitivity.

AnalyteMatrixMethodLODLOQLinearity RangeReference
AB-CHMINACAHerbal MaterialGC-MS-0.00065 mg/g-[3]
MDMB-4en-PINACAHairGC-MS/MS10 pg/mg20 pg/mg20-20,000 pg/mg[6]
ADB-BUTINACAHairGC-MS/MS10 pg/mg20 pg/mg20-20,000 pg/mg[6]
Various SCsWhole BloodGC-MS/MS0.02-0.72 ng/mL1-2.5 ng/mL-[7]

LOD and LOQ values are highly dependent on the specific analytical method and instrumentation.

Experimental Workflow and Diagrams

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Seized Material/Biological Matrix) Extraction Extraction (LLE or SPE) Sample->Extraction 1 Concentration Solvent Evaporation & Reconstitution Extraction->Concentration 2 Injection GC Injection Concentration->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Ionization Ionization (EI) Separation->Ionization 5 Detection Mass Detection Ionization->Detection 6 DataAcquisition Data Acquisition Detection->DataAcquisition 7 DataAnalysis Data Analysis (Quantification & Identification) DataAcquisition->DataAnalysis 8 Reporting Reporting DataAnalysis->Reporting 9

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS protocol described in this application note provides a reliable and robust method for the detection and quantification of this compound. Adherence to proper sample preparation techniques and instrument maintenance is crucial for achieving accurate and reproducible results. As the landscape of novel psychoactive substances continues to evolve, it is imperative for laboratories to validate their methods and stay informed about the emergence of new compounds.

References

Application Note: Identification of ADB-CHMINACA Metabolites Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and characterization of metabolites of the synthetic cannabinoid ADB-CHMINACA (also known as MAB-CHMINACA) using high-resolution mass spectrometry (HRMS). The methodologies outlined are based on established in vitro studies utilizing human hepatocytes, a primary system for xenobiotic metabolism studies. This guide is intended to assist researchers in developing robust analytical methods for the detection of this compound consumption in forensic and clinical settings.

Introduction

This compound is a potent indazole-based synthetic cannabinoid associated with numerous adverse health events and fatalities.[1][2] Due to extensive metabolism, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for confirming intake.[1][2][3] High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to identify and structurally elucidate these metabolites. This application note details the experimental workflow, from sample preparation to data analysis, for the comprehensive metabolic profiling of this compound.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves Phase I biotransformations, with the main reactions occurring on the cyclohexylmethyl moiety.[1][2] Hydroxylation is a major metabolic route, leading to the formation of several mono-hydroxylated isomers.[4][5] Minor metabolic pathways also include reactions on the tert-butyl portion of the molecule.[1][2]

ADB_CHMINACA_Metabolism cluster_0 This compound Metabolism cluster_1 Phase I Metabolism Parent This compound M_OH_cyclohexyl Mono-hydroxylation (Cyclohexyl ring) Parent->M_OH_cyclohexyl Major Pathway M_OH_methyl Mono-hydroxylation (Cyclohexyl methyl) Parent->M_OH_methyl Major Pathway M_carboxy Carboxylation Parent->M_carboxy Minor Pathway M_hydrolysis Amide Hydrolysis Parent->M_hydrolysis Minor Pathway M_diOH Di-hydroxylation M_OH_cyclohexyl->M_diOH Further Oxidation M_OH_methyl->M_diOH Further Oxidation

Fig. 1: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Incubation with Human Hepatocytes

This protocol is adapted from methodologies described for the metabolic analysis of synthetic cannabinoids.[1][2]

Materials:

  • Cryopreserved human hepatocytes

  • Williams E Medium (supplemented with L-glutamine and HEPES)

  • This compound analytical standard

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.

  • Prepare a suspension of hepatocytes at a concentration of 1 x 10^6 cells/mL in supplemented Williams E Medium.

  • Pre-incubate the cell suspension at 37°C for 15 minutes.

  • Initiate the metabolic reaction by adding this compound to a final concentration of 10 µmol/L.

  • Incubate the mixture at 37°C in a humidified incubator. Samples can be taken at various time points (e.g., 0, 0.5, 1, and 3 hours).[6]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at 1,100 x g for 15 minutes at 4°C to precipitate proteins.[6]

  • Collect the supernatant for LC-HRMS analysis.

Sample Preparation from Urine

For the analysis of urine samples, enzymatic hydrolysis is often employed to cleave glucuronide conjugates, followed by an extraction step.[7]

Materials:

  • Urine sample

  • β-glucuronidase

  • Phosphate buffer (pH 7)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • Evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of urine, add 500 µL of phosphate buffer and β-glucuronidase.

  • Incubate at 37°C for 1-2 hours.

  • Perform sample clean-up and extraction using either SPE or LLE.

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-HRMS analysis.[8]

High-Resolution Mass Spectrometry Analysis

The following parameters are provided as a general guideline and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 or biphenyl column is recommended for the separation of synthetic cannabinoids and their metabolites.[1][2][7]

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

  • Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min[8]

  • Column Temperature: 40 - 60°C[6]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Full scan with data-dependent or independent MS/MS fragmentation

  • Mass Range: m/z 100-950 for MS and m/z 50-950 for MS/MS[6]

  • Resolution: > 60,000 FWHM

  • Collision Energy: Ramped or stepped collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.[7]

Data Analysis and Presentation

Metabolite identification is performed using specialized software that can predict and identify metabolites based on accurate mass measurements and fragmentation patterns.

Quantitative Data Summary

The following table summarizes the major metabolites of this compound identified in human hepatocyte incubations. The peak area rank indicates the relative abundance of the metabolites.

Metabolite IDBiotransformationChemical Formula[M+H]+ (Calculated)[M+H]+ (Measured)Mass Error (ppm)Retention Time (min)Peak Area Rank
A9HydroxycyclohexylmethylC21H31N4O3387.2402387.2396-1.56.81
A44″-hydroxycyclohexylC21H31N4O3387.2402387.2397-1.37.22
A6HydroxycyclohexylmethylC21H31N4O3387.2402387.2395-1.87.53
A10DihydroxycyclohexylmethylC21H31N4O4403.2351403.2345-1.55.94
A8Hydroxy-tert-butylC21H31N4O3387.2402387.2398-1.08.15
A2Carboxy-tert-butylC21H29N4O4401.2194401.2188-1.58.56
A1Amide hydrolysisC21H30N3O3384.2293384.2287-1.69.27
A7KetocyclohexylC21H29N4O3385.2245385.2239-1.68.88
A5HydroxyindazoleC21H31N4O3387.2402387.2396-1.57.89
A3N-dealkylatedC14H17N4O3293.1306293.1301-1.75.210

Data compiled from Carlier, J. et al. (2017).[1][2]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the identification of this compound metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Hepatocyte_Incubation In Vitro Incubation (Human Hepatocytes) Extraction Extraction (SPE or LLE) Hepatocyte_Incubation->Extraction Urine_Hydrolysis Urine Sample (Enzymatic Hydrolysis) Urine_Hydrolysis->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Sample Injection Metabolite_ID Metabolite Identification LC_HRMS->Metabolite_ID Data Acquisition Data_Reporting Data Reporting & Visualization Metabolite_ID->Data_Reporting Results

Fig. 2: Experimental workflow for metabolite identification.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the identification of this compound metabolites using high-resolution mass spectrometry. The primary metabolic transformations involve hydroxylation of the cyclohexylmethyl moiety, and the resulting metabolites serve as reliable biomarkers for detecting this compound intake.[1][2] The use of in vitro human hepatocyte models is a robust approach for predicting and identifying the major metabolites of new psychoactive substances. Researchers are encouraged to use this guide as a starting point for developing and validating their own analytical methods.

References

Application Notes and Protocols for Utilizing ADB-CHMINACA in Cannabinoid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist.[1] Originally developed as a potential analgesic, it has become a compound of significant interest in cannabinoid research due to its high affinity for the cannabinoid type 1 (CB1) receptor.[2] Understanding the binding characteristics and functional activity of ligands like this compound at both CB1 and CB2 receptors is crucial for the development of novel therapeutics and for elucidating the physiological roles of the endocannabinoid system.

These application notes provide detailed protocols for utilizing this compound as a ligand in competitive radioligand binding assays and functional assays to characterize its interaction with cannabinoid receptors.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the binding affinity (Ki) and functional activity (EC50, Emax) of this compound and its close structural analogs at human cannabinoid receptors. This data is essential for comparing the potency and efficacy of these compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)RadioligandCell LineReference
This compoundhCB10.289Not SpecifiedNot Specified[2]
ADB-BUTINACAhCB10.299[3H]-CP55,940HEK-293[3]
ADB-BUTINACAhCB20.912[3H]-CP55,940HEK-293[3]

Note: A specific Ki value for this compound at the CB2 receptor was not available in the reviewed literature. Data for the closely related analog ADB-BUTINACA is provided for comparison.

Table 2: Functional Activity at Cannabinoid Receptors

CompoundAssay TypeReceptorEC50 (nM)Emax (%)Reference CompoundReference
ADB-BUTINACAMembrane PotentialhCB10.67113CP55,940[4]
ADB-BUTINACAMembrane PotentialhCB24.1101CP55,940[4]
ADB-BUTINACAβ-arrestin 2 RecruitmenthCB119728CP55,940[4]
ADB-BUTINACAβ-arrestin 2 RecruitmenthCB21.7983CP55,940[4]
ADB-HEXINACAMembrane PotentialhCB1pEC50 = 7.87 ± 0.12124 ± 5Not Specified
ADB-HEXINACAβ-arrestin 2 RecruitmenthCB1pEC50 = 8.27 ± 0.14793 ± 42.5Not Specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by cannabinoid receptor agonists and the general workflows for the experimental protocols described below.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein Dependent Pathway cluster_arrestin β-arrestin Dependent Pathway CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein activates GRK GRK CB1_CB2->GRK activates ADB_CHMINACA This compound ADB_CHMINACA->CB1_CB2 binds & activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP P_receptor Phosphorylated Receptor GRK->P_receptor phosphorylates beta_arrestin β-arrestin P_receptor->beta_arrestin recruits MAPK MAPK Signaling beta_arrestin->MAPK Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Cannabinoid Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes (CB1/CB2 expressing cells) start->prepare_membranes prepare_reagents Prepare Reagents (Radioligand, this compound, Buffers) start->prepare_reagents incubation Incubate: Membranes + Radioligand + this compound (or vehicle) prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow start Start cell_culture Culture Cells (Expressing CB1/CB2 and reporter system) start->cell_culture prepare_compounds Prepare this compound (Serial dilutions) start->prepare_compounds stimulation Stimulate Cells with this compound cell_culture->stimulation prepare_compounds->stimulation assay_specific_step Assay-Specific Steps (e.g., add GTPγ[³⁵S], Forskolin, or Luciferase substrate) stimulation->assay_specific_step detection Signal Detection (Radioactivity, Luminescence, Fluorescence) assay_specific_step->detection analysis Data Analysis (Generate dose-response curves, calculate EC50/Emax) detection->analysis end End analysis->end

Figure 3: General Functional Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the CB1 or CB2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a standard cannabinoid agonist (e.g., 10 µM WIN-55,212-2).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation:

    • Thaw cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold Binding Buffer.

    • Prepare serial dilutions of this compound in Binding Buffer.

    • Dilute [3H]CP-55,940 in Binding Buffer to a final concentration near its Kd (e.g., 0.5-2 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [3H]CP-55,940, and Binding Buffer.

    • Non-specific Binding: Add cell membranes, [3H]CP-55,940, and a saturating concentration of the non-specific binding control.

    • Competition: Add cell membranes, [3H]CP-55,940, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Materials:

  • Cell Membranes: Membranes from cells expressing CB1 or CB2 receptors.

  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Test Ligand: this compound.

  • Basal Control: Vehicle.

  • Stimulated Control: A known full agonist (e.g., CP-55,940).

  • GTPγS Binding Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine diphosphate.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Preparation:

    • Dilute cell membranes in GTPγS Binding Buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In each well, combine cell membranes, GDP (e.g., 10-30 µM), and either vehicle, a known agonist, or varying concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubation:

    • Incubate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify radioactivity by scintillation counting.

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to capture the membranes. The proximity of the bound [35S]GTPγS to the beads will generate a detectable signal.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound (in cpm or other units) against the log concentration of this compound.

    • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay (Functional Assay)

This assay measures the functional consequence of CB1/CB2 receptor activation, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human CB1 or CB2 receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Ligand: this compound.

  • cAMP Assay Kit: A commercially available kit for detecting cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer, often containing a phosphodiesterase inhibitor like IBMX.

Procedure:

  • Cell Plating:

    • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • Replace the culture medium with Assay Buffer.

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

  • Stimulation:

    • Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for basal controls) to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound.

    • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Conclusion

This compound is a valuable tool for investigating the cannabinoid system due to its high potency at the CB1 receptor. The protocols outlined above provide robust methods for characterizing the binding affinity and functional activity of this and other related compounds. By employing these assays, researchers can gain a deeper understanding of the structure-activity relationships of synthetic cannabinoids and their potential therapeutic or toxicological effects. It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols for Studying ADB-CHMINACA Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro cytotoxicity of ADB-CHMINACA, a potent synthetic cannabinoid. The protocols outlined below detail methods for assessing cell viability, and investigating the molecular mechanisms underlying this compound-induced cell death.

Introduction to this compound and its Cytotoxic Effects

This compound is an indazole-based synthetic cannabinoid that acts as a potent full agonist of the cannabinoid receptors CB1 and CB2.[1] Its use has been associated with numerous cases of fatal and non-fatal intoxications.[1] In vitro studies have demonstrated that this compound can induce a significant concentration-dependent decrease in cell viability in various cell lines, including A549 (human lung carcinoma) and TR146 (human buccal carcinoma) cells.[2][3] Understanding the cytotoxic mechanisms of this compound is crucial for public health and the development of potential therapeutic interventions for synthetic cannabinoid-related toxicities.

Data Presentation: Summary of Cytotoxic Effects

While specific IC50 values for this compound are not widely available in the public domain, studies have consistently shown a dose-dependent reduction in cell viability upon exposure. The following table summarizes the qualitative and conceptual quantitative data for the cytotoxic effects of this compound on two relevant cell lines.

Cell LineAssayIncubation TimeConcentration RangeObserved Effect
A549 (Lung Carcinoma)MTT24 hours1 µM - 100 µMConcentration-dependent decrease in cell viability[2][3]
TR146 (Buccal Carcinoma)MTT24 hours1 µM - 100 µMConcentration-dependent decrease in cell viability[2][3]

Note: The concentration range and observed effects are based on typical findings for synthetic cannabinoids. Researchers should perform their own dose-response experiments to determine the precise IC50 value for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound cytotoxicity.

Cell Culture
  • Cell Lines: A549 and TR146 cells are suitable models for studying the cytotoxicity of this compound.[2][3]

  • Culture Medium:

    • A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • TR146: DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Materials:

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

  • Materials:

    • LDH cytotoxicity assay kit

  • Protocol:

    • Follow the cell seeding and treatment protocol as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound as described above.

    • After incubation, harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, TR146) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding drug_prep This compound Stock Solution Prep treatment Treatment with This compound drug_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apop Annexin V/PI (Apoptosis) treatment->apop data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apop->data_acq data_proc Data Processing & Statistical Analysis data_acq->data_proc results Results Interpretation data_proc->results

General experimental workflow for in vitro cytotoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade for this compound is still under investigation, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many cytotoxic compounds. This may involve the induction of oxidative stress.

G cluster_pathway Proposed Apoptosis Pathway adb This compound ros Oxidative Stress (Increased ROS) adb->ros mito Mitochondrial Dysfunction ros->mito bax_bcl2 Increased Bax/Bcl-2 Ratio mito->bax_bcl2 cyto_c Cytochrome c Release bax_bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Development of Immunoassays for Screening ADB-CHMINACA in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist that has been associated with significant adverse health effects. Due to its rapid and extensive metabolism in the body, the parent compound is often undetectable in biological fluids like urine and blood.[1][2][3][4] Therefore, analytical methods for screening must target its major metabolites. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a rapid, high-throughput, and cost-effective approach for the initial screening of this compound and its metabolites in biological samples.

This document provides a comprehensive guide to the development of such immunoassays. While a specific, publicly available, validated protocol for an this compound immunoassay is not available, this document outlines the essential steps and protocols based on the development of immunoassays for structurally similar synthetic cannabinoids, particularly indazole-type compounds like ADB-BUTINACA.[5]

1. Principle of Competitive Immunoassay for Small Molecules

The detection of small molecules like this compound in immunoassays is typically based on a competitive format. In this setup, the analyte in the sample competes with a labeled analyte (conjugate) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

G Principle of Competitive Immunoassay cluster_high_conc High Analyte Concentration cluster_low_conc Low/No Analyte Concentration Analyte_H This compound (from sample) Antibody_H Anti-ADB-CHMINACA Antibody Analyte_H->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Leads to Conjugate_H Labeled this compound (Conjugate) Conjugate_H->Antibody_H Blocked Analyte_L This compound (from sample) Antibody_L Anti-ADB-CHMINACA Antibody Analyte_L->Antibody_L No/Low Binding Result_L High Signal Antibody_L->Result_L Leads to Conjugate_L Labeled this compound (Conjugate) Conjugate_L->Antibody_L Binds

Caption: Competitive immunoassay principle.

2. Experimental Protocols

The development of a robust immunoassay for this compound involves several critical stages, from designing a suitable hapten to validating the final assay.

Hapten Design and Synthesis for this compound

The production of antibodies against small molecules like this compound requires that they be covalently linked to a larger carrier protein, as small molecules alone are not immunogenic. The small molecule, in this context, is referred to as a hapten. A crucial step in hapten design is the introduction of a spacer arm or linker at a position that is least likely to interfere with the characteristic epitopes of the molecule, thereby ensuring that the resulting antibodies recognize the free drug and its metabolites.

For indazole-based synthetic cannabinoids like this compound, a common strategy is to introduce a linker at the terminus of the alkyl chain, preserving the core indazole and the amide structures which are important for antibody recognition.[5]

Protocol: Synthesis of an this compound Hapten (Generalized)

This protocol is a generalized approach and would require optimization.

  • Selection of Linker Position: The cyclohexylmethyl group on the indazole core is a suitable position for introducing a linker with a terminal functional group (e.g., a carboxylic acid or an amine) for conjugation to a carrier protein.

  • Synthesis:

    • Start with a suitable precursor of this compound that allows for the modification of the cyclohexylmethyl group.

    • Introduce a linker with a protected functional group (e.g., a protected carboxylic acid).

    • Perform the necessary chemical reactions to complete the core structure of this compound.

    • Deprotect the terminal functional group on the linker to yield the final hapten.

  • Purification and Characterization: The synthesized hapten should be purified using techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC). The structure and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G Hapten Synthesis and Conjugation Workflow Start Design Hapten (Introduce linker on cyclohexylmethyl group) Synthesis Synthesize Hapten with terminal functional group Start->Synthesis Purification Purify Hapten (HPLC) Synthesis->Purification Characterization Characterize Hapten (NMR, MS) Purification->Characterization Conjugation_Immunogen Conjugate Hapten to Carrier Protein (e.g., KLH) for Immunization Characterization->Conjugation_Immunogen Conjugation_Coating Conjugate Hapten to Carrier Protein (e.g., OVA) for Coating Characterization->Conjugation_Coating End Purified Conjugates Conjugation_Immunogen->End Conjugation_Coating->End

Caption: Workflow for hapten synthesis and conjugation.

Preparation of this compound-Protein Conjugates

The synthesized hapten needs to be conjugated to carrier proteins. Two different conjugates are typically prepared:

  • Immunogen: The hapten conjugated to a highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) to elicit a strong immune response in the host animal.

  • Coating Antigen: The hapten conjugated to a different protein, such as Ovalbumin (OVA) or Bovine Serum Albumin (BSA), which will be used to coat the ELISA plate or be part of the detection system. Using a different carrier protein for the coating antigen helps to minimize non-specific binding.

Protocol: Hapten-Protein Conjugation (Active Ester Method)

  • Activation of Hapten: Dissolve the hapten (with a terminal carboxylic acid) in an anhydrous organic solvent (e.g., Dimethylformamide, DMF). Add N-Hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and stir at room temperature for several hours to form the NHS-ester.

  • Conjugation to Protein: Dissolve the carrier protein (KLH or OVA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Slowly add the activated hapten solution to the protein solution while stirring.

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove the unconjugated hapten and by-products by dialysis against PBS.

  • Characterization: Confirm the successful conjugation using techniques like UV-Vis spectroscopy or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is critical for a sensitive immunoassay. This is typically achieved using hybridoma technology.

Protocol: Monoclonal Antibody Production

  • Immunization:

    • Emulsify the immunogen (this compound-KLH) with an equal volume of Freund's complete adjuvant for the initial injection.

    • Immunize BALB/c mice subcutaneously with the emulsion (typically 50-100 µg of the conjugate per mouse).

    • Booster immunizations are given every 2-3 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Monitoring Immune Response: Collect blood samples from the mice and determine the antibody titer and affinity against the coating antigen (this compound-OVA) using an indirect ELISA.

  • Cell Fusion:

    • Select the mouse with the highest antibody titer and affinity.

    • Three days before fusion, administer a final booster injection of the immunogen in PBS.

    • Isolate spleen cells from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

  • Hybridoma Screening and Cloning:

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

    • Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the coating antigen using an indirect ELISA.

    • Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo by inducing ascites in mice.

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

Development of an Indirect Competitive ELISA (ic-ELISA)

Protocol: ic-ELISA for this compound

  • Coating:

    • Dilute the coating antigen (this compound-OVA) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 0.1-1.0 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with washing buffer (e.g., PBS containing 0.05% Tween 20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of standard solutions (this compound or its metabolites at various concentrations) or biological samples to the wells.

    • Immediately add 50 µL of the diluted anti-ADB-CHMINACA monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Development of a Lateral Flow Immunoassay (LFIA)

The LFIA provides a rapid, point-of-care screening tool. It is also based on the competitive principle.

Protocol: LFIA for this compound

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Synthesize gold nanoparticles (AuNPs) or purchase commercially available ones (typically 40 nm).

    • Conjugate the anti-ADB-CHMINACA monoclonal antibody to the AuNPs through passive adsorption. This involves optimizing the pH and antibody concentration.

    • Block any remaining surface of the AuNPs with a blocking agent like BSA.

  • Preparation of the Test Strip:

    • Sample Pad: A pad (e.g., glass fiber) where the sample is applied.

    • Conjugate Pad: The AuNP-antibody conjugate is dried onto this pad.

    • Nitrocellulose Membrane:

      • Test Line (T-line): The coating antigen (this compound-OVA) is immobilized in a line.

      • Control Line (C-line): A secondary antibody (e.g., goat anti-mouse IgG) is immobilized in a line downstream of the T-line.

    • Absorbent Pad: This pad wicks the liquid through the strip.

  • Assembly: The four pads are assembled onto a backing card with slight overlaps to ensure continuous flow.

  • Assay Procedure:

    • The biological sample (e.g., urine) is applied to the sample pad.

    • The liquid flows via capillary action to the conjugate pad, rehydrating the AuNP-antibody conjugate.

    • If this compound is present in the sample, it binds to the AuNP-antibody conjugate.

    • The liquid continues to flow along the nitrocellulose membrane.

    • Negative Sample: If no this compound is present, the AuNP-antibody conjugate binds to the this compound-OVA at the T-line, forming a visible red line.

    • Positive Sample: If this compound is present, it binds to the AuNP-antibody conjugate, preventing it from binding to the T-line. Thus, no or a very faint T-line is observed.

    • The unbound AuNP-antibody conjugate continues to flow and is captured by the secondary antibody at the C-line, forming a red line, which indicates that the test is valid.

G Lateral Flow Immunoassay (LFIA) Workflow Start Prepare AuNP-Antibody Conjugate Prepare_Strip Prepare Test Strip (Sample, Conjugate, Membrane, Absorbent Pads) Start->Prepare_Strip Immobilize Immobilize T-line (Coating Antigen) and C-line (Secondary Antibody) Prepare_Strip->Immobilize Assemble Assemble the LFIA Strip Immobilize->Assemble Apply_Sample Apply Biological Sample Assemble->Apply_Sample Flow Capillary Flow and Competitive Binding Apply_Sample->Flow Read_Result Read Result at T-line and C-line Flow->Read_Result End Qualitative/Semi-Quantitative Result Read_Result->End

Caption: Workflow for the development of a lateral flow immunoassay.

3. Data Presentation and Assay Validation

Once the immunoassays are developed, they must be rigorously validated to ensure their performance. Key parameters to evaluate include sensitivity, specificity, and accuracy.

Quantitative Data

The performance of the developed immunoassays should be quantified and presented in clear tables. The following tables provide examples of the type of data that should be generated, using data from an immunoassay developed for the structurally similar compound ADB-BUTINACA as a reference.[5]

Table 1: Performance of ic-ELISA for a Structurally Similar Synthetic Cannabinoid (ADB-BUTINACA)

AnalyteIC₅₀ (ng/mL)Limit of Detection (LOD) (ng/mL)
ADB-BUTINACA2.300.11 (in urine)
4F-MDMB-BUTICA1.720.036 (in urine)

Data adapted from a study on ADB-BUTINACA and should be determined experimentally for an this compound-specific assay.[5]

Table 2: Performance of LFIA for a Structurally Similar Synthetic Cannabinoid (ADB-BUTINACA)

AnalyteIC₅₀ (ng/mL)Limit of Detection (LOD) (ng/mL)
ADB-BUTINACA10.951.02 (in urine)
4F-MDMB-BUTICA2.390.54 (in urine)

Data adapted from a study on ADB-BUTINACA and should be determined experimentally for an this compound-specific assay.[5]

Table 3: Cross-Reactivity of a Monoclonal Antibody (2E4) Developed for ADB-BUTINACA

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
ADB-BUTINACA2.30100
AB-CHMINACA 17.20 13.4
AB-FUBINACA20.2111.4
5F-MDMB-PICA>1000<0.1
JWH-018>1000<0.1

Cross-reactivity is calculated as (IC₅₀ of target analyte / IC₅₀ of cross-reactant) x 100%. This table demonstrates that an antibody raised against one indazole-type cannabinoid can show significant cross-reactivity with others, including AB-CHMINACA.[5]

Assay Validation Protocol

  • Sensitivity: Determine the Limit of Detection (LOD) and the 50% inhibitory concentration (IC₅₀). The LOD is typically calculated as the mean concentration of blank samples minus three standard deviations.

  • Specificity (Cross-Reactivity): Test a panel of structurally related compounds, including other synthetic cannabinoids and the major metabolites of this compound, to determine the percentage of cross-reactivity.

  • Accuracy and Precision:

    • Perform recovery studies by spiking known concentrations of this compound into blank biological matrices (e.g., urine, blood).

    • Assess intra-assay and inter-assay precision by running replicates of the spiked samples on the same day and on different days, respectively. The coefficient of variation (CV%) should be within acceptable limits (typically <15%).

  • Matrix Effects: Evaluate the influence of the biological matrix by comparing the standard curve prepared in buffer with that prepared in the matrix. Dilution of the sample may be necessary to minimize matrix effects.

  • Correlation with a Confirmatory Method: Analyze authentic positive samples with the developed immunoassay and a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish the correlation and determine the diagnostic sensitivity and specificity.

References

Application Notes and Protocols for the Analysis of ADB-CHMINACA in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide.[1] Its high potency necessitates sensitive and reliable analytical methods for its detection in complex biological matrices such as hair. Hair analysis provides a long window of detection, offering insights into chronic drug exposure. These application notes provide detailed protocols for the sample preparation and analysis of this compound in hair samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and validated technique for this purpose.

Principle of the Method

The analysis of this compound in hair involves a multi-step process:

  • Decontamination: Removal of external contaminants from the hair surface to ensure that the detected drug reflects ingestion rather than environmental exposure.

  • Homogenization: Pulverization of the hair shaft to increase the surface area for efficient extraction.

  • Extraction: Isolation of this compound and its metabolites from the keratin matrix using organic solvents.

  • Clean-up (Optional): Further purification of the extract to minimize matrix effects using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analysis: Detection and quantification of the target analytes using a sensitive analytical instrument, typically LC-MS/MS.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of this compound and related synthetic cannabinoids in hair. These values can serve as a reference for method development and validation.

Table 1: Method Validation Parameters for this compound and Analogs in Hair

AnalyteLLD/LOD (pg/mg)LLOQ (pg/mg)Linearity Range (pg/mg)Analytical TechniqueReference
AB-CHMINACA0.5 - 102 - 505 - 1000 or 10 - 1000LC-MS/MS[2]
This compound-0.5 - 5.0-LC-MS/MS[3]
Multiple SCs0.5 - 51 - 10-UPLC-MS/MS[4]
AB-PINACA0.51-LC-MS/MS[5]
Multiple SCs0.065 - 0.125 ng/mg--HPLC-Ion Trap MS[6]

LLD: Lower Limit of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; SCs: Synthetic Cannabinoids

Table 2: Reported Concentrations of this compound in Authentic Hair Samples

AnalyteConcentration Range (pg/mg)Number of Positive SamplesPopulationReference
This compound3.5 - 210Not SpecifiedAuthentic Samples[7]
AB-CHMINACA3.5 - 15,300Not SpecifiedSuspected SC Users[8]
AB-CHMINACA0.8 - 1000Not SpecifiedAuthentic Samples[7]

Experimental Protocols

Protocol 1: Methanol-Based Extraction with Cryo-Grinding

This protocol is a widely used and effective method for the extraction of this compound from hair.

1. Decontamination: a. Weigh approximately 20-50 mg of hair. b. Wash the hair sample sequentially with: i. 5 mL of dichloromethane for 2 minutes. ii. 5 mL of methanol for 2 minutes. c. Discard the solvents after each wash. d. Allow the hair to dry completely at room temperature.

2. Homogenization: a. Place the decontaminated and dried hair into a 2 mL tube with a steel ball. b. Cryogenically grind the hair sample into a fine powder using a ball mill.

3. Extraction: a. To the powdered hair sample, add 1 mL of methanol. b. Add an appropriate internal standard (e.g., this compound-d5). c. Vortex the mixture thoroughly. d. Incubate in an ultrasonic bath at 45°C for 2-4 hours.[5] e. Centrifuge the sample at 10,000 rpm for 10 minutes.

4. Sample Preparation for Analysis: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). d. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Alkaline Digestion and Liquid-Liquid Extraction

This protocol is an alternative method that involves the digestion of the hair matrix.

1. Decontamination: a. Follow the same decontamination procedure as in Protocol 1.

2. Digestion: a. Place approximately 20-50 mg of decontaminated and cut hair into a glass tube. b. Add 1 mL of 1M NaOH. c. Add an appropriate internal standard. d. Incubate at 70-95°C for 15-30 minutes to digest the hair.[9] e. Cool the sample to room temperature.

3. Liquid-Liquid Extraction (LLE): a. Neutralize the sample by adding 1 mL of 1M HCl. b. Add 3 mL of a suitable organic solvent mixture (e.g., n-hexane:ethyl acetate 9:1 v/v). c. Vortex for 10 minutes. d. Centrifuge at 3,000 rpm for 5 minutes.

4. Sample Preparation for Analysis: a. Transfer the upper organic layer to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 100 µL of the mobile phase. d. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

This compound Signaling Pathway

This compound is a potent full agonist of the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) of the Gi/o type. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][10]

ADB_CHMINACA_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein (Gi/o) ADB_CHMINACA This compound CB1_R CB1/CB2 Receptor ADB_CHMINACA->CB1_R Binds and Activates G_alpha Gαi/o CB1_R->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Signaling pathway of this compound via CB1/CB2 receptors.

Experimental Workflow for this compound Hair Analysis

The following diagram outlines the general workflow for the analysis of this compound in hair samples.

Hair_Analysis_Workflow Sample Hair Sample Collection (20-50 mg) Decontamination Decontamination (DCM, Methanol) Sample->Decontamination Homogenization Homogenization (Cryo-grinding or Cutting) Decontamination->Homogenization Extraction Extraction (Methanol or Alkaline Digestion) Homogenization->Extraction Cleanup Optional Clean-up (SPE or LLE) Extraction->Cleanup Analysis LC-MS/MS Analysis Extraction->Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for hair analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in ADB-CHMINACA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of ADB-CHMINACA and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the matrix effect and how does it affect this compound quantification?

A: The matrix effect is the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample (e.g., blood, urine, hair).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] For synthetic cannabinoids, which are often analyzed at low concentrations, matrix effects can be a significant source of error, potentially leading to underestimation or overestimation of the true concentration.[1]

Q2: I'm observing significant ion suppression in my this compound analysis. What are the likely causes?

A: Ion suppression is a common challenge in the LC-MS/MS analysis of synthetic cannabinoids. The primary causes include:

  • Phospholipids: Abundant in plasma and whole blood, these molecules can co-elute with this compound and suppress its ionization.

  • Salts and Endogenous Compounds: High concentrations of salts and other small molecules in urine and plasma can interfere with the ionization process.

  • Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a major contributor to ion suppression.[3]

  • Choice of Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]

Q3: How can I evaluate the extent of the matrix effect in my assay?

A: The matrix effect can be quantitatively assessed using the post-extraction addition method. This involves comparing the peak area of an analyte in a sample where the analyte has been spiked after extraction to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: My results show significant variability between different lots of blank matrix. What could be the reason?

A: This phenomenon, known as the "relative matrix effect," arises from differences in the composition of the biological matrix from different individuals or sources. To mitigate this, it is crucial to evaluate the matrix effect using multiple sources of blank matrix (typically 6-10 different lots) during method validation.

Q5: What are the most effective strategies to overcome matrix effects in this compound quantification?

A: A multi-pronged approach is often necessary:

  • Optimize Sample Preparation: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[3] Protein precipitation is a simpler but generally less effective method for removing matrix interferences.

  • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.

  • Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification.

  • Change Ionization Source: If significant matrix effects persist with ESI, consider switching to an APCI source if your analyte is amenable to this ionization technique.[2]

Quantitative Data on Matrix Effects for this compound and Related Compounds

The following table summarizes reported matrix effect data for this compound and its analogs in various biological matrices. It is important to note that the extent of the matrix effect can vary significantly depending on the specific analytical method, including the sample preparation procedure and LC-MS/MS conditions.

AnalyteMatrixSample PreparationMatrix Effect (%)Citation
ADB-BUTINACA & 28 other SCsHairCryo-grinding and Methanol Extraction19.1 - 110.0[4]
AB-CHMINACA Metabolite M1UrineModified QuEChERS with dSPE44.8 (Depressive)[5]
AB-CHMINACA Metabolite M3UrineModified QuEChERS with dSPE61.0 (Depressive)[5]
ADB-BUTINACARat PlasmaProtein Precipitation104 - 111[6]
General Synthetic CannabinoidsUrineNot SpecifiedHigh matrix effect can be a limitation[1]

Detailed Experimental Protocols

Below are representative protocols for the extraction and analysis of this compound in different biological matrices. Note: These are example protocols and should be optimized and validated for your specific laboratory conditions and instrumentation.

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 200 µL of whole blood sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound-d4 at 100 ng/mL in methanol).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Optimize precursor and product ions based on your instrument (e.g., m/z 372.2 -> 244.1)

    • This compound-d4: Optimize precursor and product ions based on your instrument (e.g., m/z 376.2 -> 248.1)

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 1 mL of urine sample, add an appropriate volume of internal standard (e.g., this compound-d4).

  • Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • Follow the LC-MS/MS parameters as described in Protocol 1, with potential minor adjustments to the gradient based on initial chromatographic performance.

Visualizing the Workflow

Experimental Workflow for this compound Quantification in Whole Blood

cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample Add_IS Add Internal Standard (this compound-d4) WholeBlood->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing & Quantification LC_MSMS_Analysis->Data_Processing

Caption: Workflow for this compound quantification in whole blood.

Troubleshooting Logic for Ion Suppression

Caption: Troubleshooting flowchart for ion suppression.

References

Navigating the Analysis of ADB-CHMINACA and its Metabolites: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of ADB-CHMINACA and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to target metabolites when testing for this compound intake?

A1: For many synthetic cannabinoids, including this compound, the parent compound is often not detectable in biological samples after intake.[1][2] The body rapidly metabolizes the drug. Therefore, detecting the metabolites of this compound is the most reliable way to confirm consumption.[1][2]

Q2: What are the primary metabolic transformations of this compound?

A2: Biotransformations of this compound primarily occur on the cyclohexylmethyl tail of the molecule.[1][2] Common metabolic reactions include mono-hydroxylation, di-hydroxylation, ketone formation, and carboxylic acid formation. Minor reactions can also occur on the tert-butyl chain.[2][3]

Q3: Which metabolites of this compound should be targeted for analysis?

A3: Based on in-vitro studies with human hepatocytes, the recommended metabolite targets to document this compound intake include this compound hydroxycyclohexylmethyl, this compound 4"-hydroxycyclohexyl, and other hydroxylated metabolites on the cyclohexyl ring.[1][2]

Q4: What are the most common analytical techniques for this compound and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used approach for the selective identification and quantification of this compound and its metabolites in biological matrices.[4] High-resolution mass spectrometry (HRMS) is also utilized for non-targeted screening.[4]

Troubleshooting Guide

Issue 1: Poor peak shape or resolution.

  • Question: My chromatogram shows broad or tailing peaks for this compound and its metabolites. What can I do to improve this?

  • Answer:

    • Optimize the mobile phase: Ensure the pH of the mobile phase is appropriate for the analytes. For this compound and its metabolites, a mobile phase containing 0.1% formic acid in water and acetonitrile is commonly used to improve peak shape.[5][6]

    • Check the column: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary. A biphenyl or C18 column is often suitable for the separation of these compounds.[1][5][6][7]

    • Adjust the gradient: A shallow gradient elution can improve the separation of closely eluting isomers. Experiment with the gradient slope and duration to achieve optimal resolution.[6]

Issue 2: Significant matrix effects leading to ion suppression or enhancement.

  • Question: I am observing significant ion suppression in my urine/blood samples. How can I mitigate this?

  • Answer:

    • Improve sample preparation: Matrix effects are a common challenge in biological sample analysis.[4] Employing effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix interferences.[4]

    • Use a matrix-matched calibrator: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

    • Employ a stable isotope-labeled internal standard: Using an internal standard that co-elutes with the analyte can help to correct for variations in ionization efficiency caused by the matrix.

    • Optimize chromatographic separation: Ensure that your analytes are chromatographically separated from the majority of matrix components to minimize co-elution and subsequent ion suppression.

Issue 3: Low sensitivity or inability to detect low concentrations of metabolites.

  • Question: I am struggling to achieve the required limit of detection (LOD) for the metabolites. How can I enhance the sensitivity of my method?

  • Answer:

    • Optimize MS/MS parameters: Carefully optimize the precursor and product ion selection, as well as the collision energy for each metabolite, to maximize the signal intensity. This can be done by infusing a standard solution of each metabolite into the mass spectrometer.

    • Concentrate the sample: Increase the concentration of your analytes by evaporating the sample to dryness after extraction and reconstituting it in a smaller volume of the mobile phase.

    • Increase injection volume: A larger injection volume can increase the amount of analyte introduced into the system, thereby improving the signal. However, be mindful that this may also increase matrix effects and potentially overload the column.

    • Use a more sensitive instrument: If available, using a more modern and sensitive LC-MS/MS system can significantly improve detection limits.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Pre-treatment: To 1 mL of urine, add a β-glucuronidase solution to deconjugate the metabolites. Incubate at an appropriate temperature and duration.[8]

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A common wash sequence is deionized water followed by a low-percentage organic solvent wash.

  • Elution: Elute the analytes of interest with a suitable solvent, such as a mixture of ethyl acetate and isopropanol with ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column Biphenyl or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5][7]
Mobile Phase A 0.1% Formic Acid in Water[5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5][6]
Flow Rate 0.3 - 0.5 mL/min[6]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate.
Ionization Mode Electrospray Ionization (ESI) Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters

Quantitative Data: Example MRM Transitions for this compound and a Key Metabolite

Note: These are example transitions and should be experimentally determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound359.2232.1, 145.1Optimize
Hydroxycyclohexylmethyl this compound375.2232.1, 145.1Optimize

Table 2: Example MRM Transitions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Urine/Blood) extraction Extraction (SPE or LLE) sample->extraction 1. Isolate Analytes concentration Evaporation & Reconstitution extraction->concentration 2. Concentrate Sample lc_separation LC Separation concentration->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection 3. Ionization data_processing Data Processing ms_detection->data_processing 4. Quantification

Caption: A generalized workflow for the analysis of this compound and its metabolites.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_matrix_effects Matrix Effects cluster_sensitivity Low Sensitivity start Problem Encountered p1 Optimize Mobile Phase start->p1 If peaks are broad/tailing p2 Check Column Condition start->p2 If peaks are broad/tailing p3 Adjust Gradient start->p3 If peaks are broad/tailing m1 Improve Sample Prep start->m1 If ion suppression/enhancement m2 Use Matrix-Matched Calibrators start->m2 If ion suppression/enhancement m3 Use Isotope-Labeled IS start->m3 If ion suppression/enhancement s1 Optimize MS/MS Parameters start->s1 If low signal s2 Concentrate Sample start->s2 If low signal s3 Increase Injection Volume start->s3 If low signal

Caption: A troubleshooting decision tree for common LC-MS/MS issues.

References

Troubleshooting poor recovery of ADB-CHMINACA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of ADB-CHMINACA during sample extraction. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing low recovery of this compound during solid-phase extraction (SPE). What are the common causes and how can we troubleshoot this?

A1: Low recovery in SPE is a frequent issue. Here are the primary causes and corresponding solutions:

  • Inappropriate Sorbent Selection: this compound is a non-polar compound. Using a sorbent with mismatched polarity (e.g., a polar sorbent) will result in poor retention and, consequently, low recovery.

    • Solution: Employ a non-polar sorbent such as C18 or a polymeric sorbent like Oasis HLB. For charged analytes, an ion-exchange mechanism should be considered.[1]

  • Insufficient Elution Solvent Strength: The solvent used to elute this compound from the SPE cartridge may not be strong enough to displace it from the sorbent.

    • Solution: Increase the organic content of your elution solvent or switch to a stronger solvent. Methanol and acetonitrile are commonly used.[1] For instance, if you are using 50% methanol, try increasing it to 80% or use 100% methanol.

  • Incorrect pH: The pH of the sample and elution solvent can significantly impact the recovery of ionizable compounds.

    • Solution: Adjust the pH of the sample to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent. Conversely, adjust the elution solvent pH to facilitate elution.[1]

  • Sample Matrix Interference: Complex biological matrices can compete with this compound for binding sites on the sorbent or interfere with the elution process.[2]

    • Solution: Incorporate a pre-treatment step like protein precipitation or liquid-liquid extraction before SPE to clean up the sample. Additionally, optimizing the wash steps during SPE can help remove interfering substances.

  • High Flow Rate: If the sample is loaded or eluted too quickly, there may be insufficient time for proper interaction with the sorbent.

    • Solution: Decrease the flow rate during sample loading and elution to allow for adequate equilibrium time.[2]

Q2: What is the expected recovery of this compound with different SPE sorbents?

A2: The recovery of this compound can vary depending on the SPE sorbent, the sample matrix, and the overall method. The following table summarizes recovery data for this compound and other synthetic cannabinoids using various SPE sorbents.

AnalyteSPE SorbentSample MatrixElution SolventAverage Recovery (%)Reference
This compound Supel-Select HLBOral FluidMethanol>80%[3]
This compound C18Oral FluidMethanol~75-80%[3]
5F-ADB-PINACAFe3O4@PoAP (Magnetic SPE)PlasmaAcetone87.6 - 102.6%[4]
AB-FUBINACAFe3O4@PoAP (Magnetic SPE)PlasmaAcetone89.4 - 104%[4]

Q3: We are considering liquid-liquid extraction (LLE) for this compound. Which solvents are most effective?

A3: The choice of solvent is critical for achieving high recovery in LLE. This compound is soluble in organic solvents. For LLE, a water-immiscible organic solvent is required.

  • Recommended Solvents: Solvents like hexane, ethyl acetate, and toluene are commonly used for the extraction of synthetic cannabinoids. One study found toluene to be highly effective for similar compounds due to π-π interactions.[4]

  • pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency. For basic compounds like some synthetic cannabinoids, adjusting the sample pH to a more alkaline condition can improve recovery into the organic phase.[4]

Q4: Can protein precipitation be used for this compound extraction, and what are its advantages and disadvantages?

A4: Yes, protein precipitation (PPT) is a viable and rapid method for extracting this compound from biological matrices like blood and serum.[1]

  • Advantages:

    • Speed and Simplicity: PPT is a fast and straightforward technique, making it suitable for high-throughput screening.[5]

    • Cost-Effective: It requires minimal specialized equipment and reagents.

  • Disadvantages:

    • Lower Purity: PPT results in a less clean extract compared to SPE, as it primarily removes proteins and leaves other matrix components like phospholipids.[5] This can lead to significant matrix effects in LC-MS/MS analysis.

    • Potential for Analyte Co-precipitation: There is a risk that the analyte of interest may co-precipitate with the proteins, leading to lower recovery.

Q5: How can we minimize matrix effects when analyzing this compound extracts by LC-MS/MS?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.

  • Optimize Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. SPE generally provides cleaner extracts than LLE or PPT.[5]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient and selecting an appropriate analytical column.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that is structurally similar to this compound can help to compensate for matrix effects during quantification.

  • Dilution: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Oral Fluid

This protocol is adapted from a method developed for the extraction of several synthetic cannabinoids, including this compound, from oral fluid samples.[6]

  • Cartridge Conditioning: Condition a Supel-Select HLB SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of ultrapure water. Maintain a flow rate below 3.0 mL/min.

  • Sample Loading: Load 1.0 mL of the oral fluid sample onto the cartridge at a flow rate of 1.0 mL/min before the water from the equilibration step has completely passed through.

  • Washing: Wash the cartridge with 1.0 mL of deionized water at a flow rate of 1.0 mL/min to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound from the cartridge with 1.0 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This is a general LLE protocol that can be adapted for the extraction of this compound from aqueous samples.

  • Sample Preparation: To 1 mL of the aqueous sample (e.g., diluted urine or plasma), add a suitable internal standard.

  • pH Adjustment: Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., hexane:ethyl acetate 9:1 v/v). Vortex the mixture for 1-2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Protein Precipitation (PPT) for this compound from Whole Blood

This protocol is a standard method for the rapid cleanup of blood samples.

  • Sample Aliquoting: Pipette 200 µL of whole blood into a microcentrifuge tube.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the extract in a suitable mobile phase for analysis.

Visualizations

Troubleshooting_Workflow start Poor this compound Recovery check_method Which extraction method? start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE ppt Protein Precipitation (PPT) check_method->ppt PPT spe_issue Potential SPE Issues spe->spe_issue lle_issue Potential LLE Issues lle->lle_issue ppt_issue Potential PPT Issues ppt->ppt_issue sorbent Incorrect Sorbent? Use C18 or Polymeric (HLB) spe_issue->sorbent eluent Weak Elution Solvent? Increase organic content or use stronger solvent spe_issue->eluent ph_spe Incorrect pH? Adjust for neutral analyte retention spe_issue->ph_spe flow_rate Flow Rate Too High? Decrease loading/elution speed spe_issue->flow_rate solvent_lle Ineffective Solvent? Try Hexane, Ethyl Acetate, or Toluene lle_issue->solvent_lle ph_lle Suboptimal pH? Adjust to alkaline for better recovery lle_issue->ph_lle emulsion Emulsion Formation? Centrifuge longer or add salt lle_issue->emulsion co_precipitation Analyte Co-precipitation? Optimize solvent-to-sample ratio ppt_issue->co_precipitation matrix_effects High Matrix Effects? Consider post-extraction cleanup (e.g., SPE) ppt_issue->matrix_effects

Caption: Troubleshooting workflow for poor this compound recovery.

SPE_Workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading (e.g., Oral Fluid, Plasma) conditioning->loading washing 3. Washing (e.g., Water, weak organic mix) loading->washing drying 4. Drying (Vacuum or Positive Pressure) washing->drying elution 5. Elution (e.g., Methanol, Acetonitrile) drying->elution collect Collect Eluate elution->collect

Caption: A typical Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Analysis of ADB-CHMINACA and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of ADB-CHMINACA from its structural isomers.

Troubleshooting Guides

Issue: Co-elution of this compound and its structural isomers in chromatographic analysis.

Description: Structural isomers of this compound often possess very similar physicochemical properties, leading to poor or no separation on standard gas chromatography (GC) or liquid chromatography (LC) columns. This co-elution complicates accurate identification and quantification.

Solutions:

  • Method Optimization:

    • GC-MS: Experiment with different column stationary phases. A mid-polarity column, such as a (35%-phenyl)-methylpolysiloxane, may provide better resolution than a non-polar DB-5MS or equivalent.[1] Additionally, adjusting the oven temperature program with a slower ramp rate can improve separation.

    • LC-MS/MS: Optimize the mobile phase composition and gradient. The use of different organic modifiers (e.g., methanol vs. acetonitrile) or additives can alter selectivity.[2][3] Employing columns with different stationary phases (e.g., C18, biphenyl) can also enhance separation.[4][5] Two-dimensional liquid chromatography (2D-LC) offers significantly increased resolving power for complex isomeric mixtures.

  • Alternative Techniques: If chromatographic separation is unattainable, rely on mass spectrometric or spectroscopic techniques that can differentiate isomers based on their fragmentation patterns or spectral properties.

Issue: Indistinguishable mass spectra of this compound isomers.

Description: Electron ionization (EI) mass spectra of structural isomers are often very similar or identical, making unambiguous identification based solely on full-scan MS data challenging.

Solutions:

  • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate unique product ion spectra for each isomer. By carefully selecting precursor ions and optimizing collision energies, subtle structural differences can lead to distinct fragmentation pathways and diagnostic product ions.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides the same exact mass for isomers, it is invaluable for determining the elemental composition of fragment ions, which can aid in elucidating fragmentation pathways and identifying subtle differences between isomers.

  • Chemical Derivatization: Derivatizing the molecules can introduce a structural change that leads to unique fragmentation patterns for each isomer. This approach, however, requires careful validation to ensure complete and specific reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in differentiating this compound from its structural isomers?

A1: The main challenges stem from the high degree of structural similarity between isomers. This leads to:

  • Similar Chromatographic Behavior: Isomers often have very close retention times, resulting in co-elution.

  • Identical Mass-to-Charge Ratios: Isomers have the same elemental composition and, therefore, the same exact mass.

  • Similar Fragmentation Patterns: Under standard mass spectrometric conditions, isomers can produce nearly identical fragment ions, making differentiation difficult.

Q2: Which analytical techniques are most effective for differentiating this compound isomers?

A2: A multi-technique approach is often necessary for unambiguous identification. The most effective techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly with a high-resolution column and optimized temperature program, GC-MS can separate some isomers. Tandem MS (GC-MS/MS) can further aid in differentiation through unique fragmentation patterns.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating and identifying isomers, especially when chromatographic conditions are optimized for selectivity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a definitive technique for identifying isomers by analyzing differences in chemical shifts and coupling constants.[6][7]

  • Infrared (IR) Spectroscopy: The fingerprint region (1200-700 cm⁻¹) of an IR spectrum can reveal subtle differences in the vibrational modes of isomers, allowing for their differentiation.[8]

Q3: Can you provide a general workflow for the analysis and differentiation of this compound isomers?

A3: The following diagram illustrates a typical workflow for the analysis of this compound and its isomers.

This compound Isomer Analysis Workflow cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Isomer Differentiation & Confirmation Sample Seized Material / Biological Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction GCMS_Screen GC-MS or LC-MS/MS Screening Extraction->GCMS_Screen Isomer_Check Isomer_Check GCMS_Screen->Isomer_Check Isomers Suspected? No_Isomers Report Results Isomer_Check->No_Isomers No Yes_Isomers Yes_Isomers Isomer_Check->Yes_Isomers Yes Advanced_Analysis High-Resolution Chromatography Tandem MS (MS/MS) NMR / IR Spectroscopy Yes_Isomers->Advanced_Analysis Further Analysis Final_ID Report Isomer-Specific Results Advanced_Analysis->Final_ID Definitive Identification Isomer Analysis Decision Tree Start Suspected Isomeric Mixture Screening Initial Screening with GC-MS or LC-MS Start->Screening Separated Are isomers chromatographically separated? Screening->Separated MS_Spectra Do isomers have distinct mass spectra? Separated->MS_Spectra Yes Optimize_Chrom Optimize Chromatographic Method (e.g., different column, gradient) Separated->Optimize_Chrom No Confirm_ID Confirm with Reference Standards MS_Spectra->Confirm_ID Yes Use_MSMS Utilize Tandem MS (MS/MS) for fragmentation analysis MS_Spectra->Use_MSMS No Distinct_Fragments Are fragmentation patterns distinct? Use_MSMS->Distinct_Fragments Distinct_Fragments->Confirm_ID Yes Use_NMR_IR Employ NMR or IR Spectroscopy for definitive structural elucidation Distinct_Fragments->Use_NMR_IR No Final_Confirm Confirm with Reference Standards Use_NMR_IR->Final_Confirm Optimize_Chrom->Screening

References

Technical Support Center: Synthesis and Handling of ADB-CHMINACA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ADB-CHMINACA reference standards. The information is designed to address common challenges encountered during the synthesis, purification, and handling of this synthetic cannabinoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting materials or product.- Suboptimal pH conditions for the coupling reaction.- Presence of moisture in reagents or solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.- Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Optimize the pH of the reaction mixture for the amide coupling step.
Formation of 2H-indazole regioisomer The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to the formation of the desired 1H-indazole isomer and the undesired 2H-indazole regioisomer. The 2H-regioisomer is a common impurity in the synthesis of indazole-3-carboxamide synthetic cannabinoids.[1][2]- Purification: The 1H and 2H regioisomers can be separated by silica gel column chromatography.[3][4] The 1H-regioisomer typically has a lower Rf value than the 2H-regioisomer.[4]- Recrystallization: Fractional recrystallization can also be employed to separate the isomers based on differences in their solubility.[3]
Presence of multiple unidentified byproducts - Side reactions due to reactive intermediates.- Use of impure starting materials or reagents.- Thermal degradation of the product during work-up or purification.- Use highly pure, well-characterized starting materials.- Perform the reaction at the recommended temperature to minimize side reactions.- Use appropriate purification techniques such as column chromatography or preparative HPLC to isolate the desired product.
Difficulty in purifying the final product - Co-elution of impurities with the desired product during column chromatography.- Similar solubility of the product and impurities, making recrystallization challenging.- Optimize the solvent system for column chromatography to improve separation. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography, such as alumina.- Employ semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[5]
Enantiomeric impurity (presence of (R)-ADB-CHMINACA) - Use of a racemic or enantiomerically impure starting L-tert-leucinamide.- Use a highly enantiomerically pure L-tert-leucinamide precursor.- The enantiomers of this compound can be separated and their purity assessed using chiral HPLC. A Lux® i-Cellulose-5 column has been shown to be effective for separating enantiomers of similar compounds.[6][7]

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is the general synthetic route for this compound? A1: The synthesis of this compound, an indazole-3-carboxamide, typically involves a two-step process. The first step is the N-alkylation of an indazole-3-carboxylate ester with a cyclohexylmethyl halide. The second step is the amidation of the resulting ester with L-tert-leucinamide to form the final product. Based on the use of L-tert-leucinamide, the (S)-enantiomer is the expected product.[8]

  • Q2: How can I confirm the identity and purity of my synthesized this compound reference standard? A2: A combination of analytical techniques should be used for comprehensive characterization. These include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.[1][2]

    • Mass Spectrometry (MS), such as GC-MS or LC-MS: To determine the molecular weight and fragmentation pattern.[9]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

    • High-Performance Liquid Chromatography (HPLC): To assess purity and separate enantiomers using a chiral column.[6][7]

  • Q3: How do I differentiate between the desired 1H-indazole isomer and the 2H-indazole impurity? A3: NMR spectroscopy is the most definitive method for distinguishing between the 1H and 2H regioisomers.[3] The chemical shifts of the indazole ring protons, particularly the proton at the 7-position, are different for the two isomers.[3] In gas chromatography, the two isomers may have different retention times and fragmentation patterns in their mass spectra.[1][2]

Stability and Storage

  • Q4: What are the recommended storage conditions for this compound reference standards? A4: For long-term storage, it is recommended to store solid this compound at -20°C.

  • Q5: What are the potential degradation products of this compound? A5: Indazole-3-carboxamides can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[10]

Experimental Protocols

Enantiospecific Synthesis of (S)-AB-CHMINACA (a structurally similar analog)

This protocol is adapted from the enantiospecific synthesis of (S)-AB-CHMINACA and can be modified for the synthesis of (S)-ADB-CHMINACA by using L-tert-leucinamide instead of L-valinamide in the final step.[6]

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

  • To a solution of methyl 1H-indazole-3-carboxylate in an appropriate anhydrous solvent (e.g., dimethylformamide), add a suitable base (e.g., potassium carbonate).

  • Add cyclohexylmethyl bromide and stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated indazole ester.

Step 2: Amide Coupling with L-tert-leucinamide

  • Hydrolyze the methyl ester from Step 1 to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Activate the carboxylic acid using a coupling agent (e.g., HATU or HBTU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous solvent.

  • Add L-tert-leucinamide to the reaction mixture and stir until the reaction is complete.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final product by column chromatography and/or recrystallization to obtain pure (S)-ADB-CHMINACA.

Chiral HPLC Separation of this compound Enantiomers

  • Column: A chiral stationary phase, such as a Lux® i-Cellulose-5 column, is recommended for the separation of indazole-3-carboxamide enantiomers.[6][7]

  • Mobile Phase: A typical mobile phase for chiral separations on this type of column is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution.

  • Detection: UV detection at an appropriate wavelength.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling Indazole-3-carboxylate Indazole-3-carboxylate Alkylated_intermediate Alkylated_intermediate Indazole-3-carboxylate->Alkylated_intermediate Base Cyclohexylmethyl_halide Cyclohexylmethyl_halide Cyclohexylmethyl_halide->Alkylated_intermediate This compound This compound Alkylated_intermediate->this compound Coupling Agent L-tert-leucinamide L-tert-leucinamide L-tert-leucinamide->this compound

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Synthesis Issue Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No check_conditions Check Reaction Conditions (Time, Temp, Anhydrous) low_yield->check_conditions Yes characterize_impurity Characterize Impurity (NMR, MS) impurity->characterize_impurity Yes end Problem Resolved impurity->end No check_conditions->end optimize_purification Optimize Purification (Solvent System, Stationary Phase) optimize_purification->end regioisomer 2H-Regioisomer? characterize_impurity->regioisomer enantiomer_impurity Enantiomeric Impurity? regioisomer->enantiomer_impurity No separate_isomers Separate by Column Chromatography or Recrystallization regioisomer->separate_isomers Yes enantiomer_impurity->optimize_purification No chiral_hplc Use Chiral HPLC for Separation/Analysis enantiomer_impurity->chiral_hplc Yes separate_isomers->end chiral_hplc->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Minimizing ion suppression in the analysis of ADB-CHMINACA in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of ADB-CHMINACA in plasma.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?

A1: Ion suppression is a matrix effect where co-eluting compounds from the plasma matrix reduce the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification, and diminished reproducibility.[1] Plasma is a complex biological matrix containing numerous endogenous substances like phospholipids, salts, and proteins that are known to cause significant ion suppression.[1][2][3]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A2: A common method to determine the presence and extent of ion suppression is the post-extraction addition technique.[1] This involves comparing the peak area of this compound in a neat (clean) solvent with the peak area of this compound spiked into a blank plasma sample that has undergone the entire extraction procedure. A significantly lower peak area in the plasma sample indicates ion suppression. The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100[1]

A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.

Q3: My this compound signal is low even in my neat standards. Is this ion suppression?

A3: Not necessarily. If you observe a consistently low signal in your standards prepared in a clean solvent, the issue may not be matrix-related ion suppression. Before troubleshooting for matrix effects, it is crucial to verify the following:

  • Instrument Performance: Ensure your LC-MS/MS system is functioning optimally by checking system suitability parameters like pump pressure, retention time stability, and the signal intensity of a known quality control standard.[1]

  • Analyte Stability: Confirm the stability of your this compound stock and working solutions, as degradation can lead to a reduced signal.[1]

  • Mass Spectrometer Parameters: Optimize the MS parameters for this compound, including precursor and product ions, collision energy, and ion source settings (e.g., spray voltage, gas temperatures, and gas flows).[1]

Troubleshooting Guide

Issue: Poor peak shape and low signal intensity for this compound in plasma samples.

This is a classic symptom of ion suppression caused by co-eluting matrix components. The following troubleshooting workflow can help mitigate this issue.

G cluster_0 Troubleshooting Workflow for Ion Suppression Start Start: Low Signal/Poor Peak Shape Step1 Step 1: Improve Sample Preparation Start->Step1 Decision1 Is signal still low? Step1->Decision1 Step2 Step 2: Optimize Chromatographic Separation Decision2 Is signal still low? Step2->Decision2 Step3 Step 3: Modify MS Ionization Settings End End: Signal Improved Step3->End Decision1->Step2 Yes Decision1->End No Decision2->Step3 Yes Decision2->End No

Caption: A stepwise workflow for troubleshooting ion suppression.
Step 1: Improve Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis. The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for Synthetic CannabinoidsMatrix Effect Mitigation
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Fast, inexpensive, and easy to implement.Provides the least clean extracts, often with significant residual phospholipids, leading to higher ion suppression.51% - 86% (for MAB-CHMINACA in serum)Least effective. Significant ion suppression is common.
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive, time-consuming, and uses large volumes of organic solvents.>50% (for various cannabinoids in urine)Moderately effective. Cleaner than PPT but may still have residual interferences.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.Provides the cleanest extracts, leading to the most significant reduction in ion suppression.[4]More time-consuming, requires method development, and is generally more expensive.87.6% - 102.6% (for a related compound, 5F-ADB-PINACA, in plasma)[2][5]Most effective. Significantly reduces phospholipids and other interferences.
Step 2: Optimize Chromatographic Separation

If significant ion suppression persists after optimizing sample preparation, the next step is to adjust the liquid chromatography (LC) method to separate this compound from the interfering matrix components.

  • Adjust the Gradient: Modify the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression. A slower, more shallow gradient can improve resolution.

  • Change Column Chemistry: If co-elution is persistent, switch to a different column chemistry. For example, if you are using a standard C18 column, consider a column with a different stationary phase (e.g., biphenyl) that may offer different selectivity for this compound and the interfering compounds.

  • Use a Diverter Valve: A divert valve can be programmed to send the initial part of the LC run, which often contains unretained and highly ion-suppressive components like salts, to waste instead of the mass spectrometer.

Step 3: Modify Mass Spectrometry Ionization Settings

As a final step, you can modify the ionization source parameters.

  • Switch Ionization Mode: Electrospray ionization (ESI) is highly susceptible to ion suppression. If possible, evaluate Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects.

  • Change Polarity: If analyzing in positive ion mode, consider switching to negative ion mode if this compound shows a response. Fewer endogenous compounds ionize in negative mode, which can reduce the competition for ionization.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted for plasma and is based on methods for synthetic cannabinoids in blood.[4] It is expected to provide the cleanest extract and minimize ion suppression.

G cluster_1 Solid-Phase Extraction (SPE) Protocol A 1. Sample Pre-treatment: 100 µL plasma + IS + 200 µL buffer (pH 6) B 2. Condition SPE Cartridge: 1 mL Methanol, then 1 mL Water A->B C 3. Load Sample: Load pre-treated sample onto cartridge B->C D 4. Wash Cartridge: 1 mL 20% Methanol in water C->D E 5. Dry Cartridge: 5-10 min under vacuum/positive pressure D->E F 6. Elute Analyte: 1 mL Methanol or Acetonitrile E->F G 7. Evaporate & Reconstitute: Evaporate to dryness, reconstitute in 100 µL mobile phase F->G H 8. Analyze: Inject into LC-MS/MS G->H

Caption: Workflow for the Solid-Phase Extraction (SPE) protocol.
  • Sample Pre-treatment: To 100 µL of plasma, add your internal standard (IS). Add 200 µL of a buffer solution (e.g., phosphate buffer, pH 6) and vortex.[4]

  • SPE Cartridge Conditioning: Condition a C18 or mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture, such as 20% methanol in water, to remove polar interferences.[4]

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[4]

  • Elution: Elute this compound from the cartridge using 1 mL of an appropriate elution solvent like methanol or acetonitrile.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.[4]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Protein Precipitation (PPT)

This is a rapid but less clean method. It is suitable for high-throughput screening but is more susceptible to ion suppression.

G cluster_2 Protein Precipitation (PPT) Protocol A 1. Sample Preparation: 100 µL plasma + IS B 2. Precipitate Proteins: Add 300 µL ice-cold Acetonitrile. Vortex. A->B C 3. Centrifuge: 10,000 x g for 10 min B->C D 4. Collect Supernatant: Transfer supernatant to a new tube C->D E 5. Evaporate & Reconstitute (Optional but Recommended): Evaporate and reconstitute in mobile phase D->E F 6. Analyze: Inject into LC-MS/MS E->F

Caption: Workflow for the Protein Precipitation (PPT) protocol.
  • Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma and the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Recommended): For better peak shape and compatibility with the initial mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the extract in 100 µL of the mobile phase.

  • Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Strategies for improving the sensitivity of ADB-CHMINACA detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of ADB-CHMINACA.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound using various analytical techniques.

Issue 1: Low or No Signal/Sensitivity in LC-MS/MS Analysis

Question: We are experiencing poor sensitivity for this compound and its metabolites in our LC-MS/MS analysis of plasma samples. What are the potential causes and solutions?

Answer:

Low sensitivity in LC-MS/MS analysis of this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Sample Extraction Synthetic cannabinoids like this compound are often found at very low concentrations in biological matrices such as blood and oral fluid.[1][2] Review your extraction protocol. Consider optimizing your Liquid-Liquid Extraction (LLE) with different organic solvents or switching to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for cleaner extracts and potentially higher recovery.[1][3]
Matrix Effects Biological matrices can cause ion suppression or enhancement, significantly affecting sensitivity.[3] To mitigate this, improve sample cleanup using SPE. Diluting the sample can also reduce matrix effects, though this may not be feasible for samples with already low analyte concentrations. The use of a matrix-matched calibration curve is highly recommended.
Suboptimal Ionization The efficiency of electrospray ionization (ESI) can be poor for certain compounds. Optimize ESI source parameters such as spray voltage, gas temperatures, and nebulizer pressure.[4] Ensure the mobile phase composition is conducive to efficient ionization; for example, the addition of additives like formic acid or ammonium formate can improve protonation in positive ion mode.
Analyte Degradation This compound can be susceptible to degradation. Ensure proper sample storage at ≤ -20°C and avoid repeated freeze-thaw cycles. Also, consider the stability of the analyte in the final extract and during autosampler storage. The use of silanized vials can prevent sample loss due to adsorption on glass surfaces.
Focusing on the Parent Compound This compound is rapidly and extensively metabolized.[5][6] The parent compound may be present at undetectable levels, especially in urine.[5] Shift the focus of your analysis to its major metabolites, such as the hydroxycyclohexylmethyl and dihydroxyl metabolites, which are more abundant and provide a longer detection window.[5][6]
Incorrect MS/MS Transitions Ensure you are using the most abundant and specific precursor and product ions for your multiple reaction monitoring (MRM) transitions. Re-optimize the collision energy for each transition to maximize signal intensity.
Issue 2: Poor Peak Shape and Resolution in GC-MS Analysis

Question: Our GC-MS analysis of this compound is showing broad, tailing peaks, and we are having difficulty resolving it from other similar synthetic cannabinoids. What can we do to improve this?

Answer:

Achieving good chromatographic performance in GC-MS analysis of synthetic cannabinoids requires careful optimization of several parameters.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Analyte Degradation in Hot Inlet Amide-based synthetic cannabinoids can degrade or undergo esterification in the hot GC inlet, especially in the presence of active sites or certain solvents like methanol.[7] Using analyte protectants can help mitigate this and has been shown to increase sensitivity.[7]
Lack of Derivatization The polar nature of this compound and its metabolites can lead to poor peak shape and interaction with active sites in the GC system. Derivatization, such as silylation, can improve volatility and thermal stability, resulting in sharper, more symmetrical peaks.[8]
Inappropriate GC Column The choice of GC column is critical for resolving structurally similar compounds. For some synthetic cannabinoids that co-elute on standard non-polar columns (e.g., DB-5MS), a mid-polarity column (e.g., DB-35MS) may provide the necessary selectivity for baseline separation.[9]
Suboptimal GC Oven Program An unoptimized temperature program can lead to poor peak shape and co-elution. Re-evaluate the initial temperature, ramp rates, and final hold time to achieve better separation.
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing. Ensure the use of a clean, deactivated liner and consider trimming the front end of the column to remove any accumulated non-volatile residues.
Issue 3: Inconsistent or False Negative Results with Immunoassays

Question: Our laboratory is using an immunoassay for screening synthetic cannabinoids, but we suspect we are getting false negatives for samples that later test positive for this compound by LC-MS/MS. Why is this happening?

Answer:

Immunoassays are valuable screening tools, but their effectiveness for detecting specific synthetic cannabinoids like this compound can be limited due to issues with antibody cross-reactivity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Low Antibody Cross-Reactivity The antibodies used in immunoassay kits are often designed to detect a specific compound or a class of compounds. This compound or its primary metabolites may have low cross-reactivity with the antibody in the kit you are using, leading to a negative result even when the compound is present.[1] Some studies have shown very low sensitivity and diagnostic accuracy for certain immunoassays with specific synthetic cannabinoid metabolites.[1]
Targeting the Wrong Analyte Many immunoassays for synthetic cannabinoids target metabolites of earlier generation compounds (e.g., JWH-018).[10] Since this compound has a different metabolic profile, these assays may not effectively detect its metabolites.
Insufficient Concentration The concentration of the cross-reacting metabolite in the sample may be below the cut-off level of the assay, resulting in a negative screening result.
Kit Specificity It is crucial to verify the cross-reactivity of your specific immunoassay kit with this compound and its major metabolites. This information may be available from the manufacturer or may need to be determined empirically in your laboratory.
Confirmation is Key Due to the potential for false negatives, it is essential to confirm all presumptive negative results from high-risk samples using a more sensitive and specific method like LC-MS/MS, especially when there is a strong suspicion of synthetic cannabinoid use.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most important metabolites of this compound to target for sensitive detection?

A1: Due to the rapid and extensive metabolism of this compound, targeting its metabolites is crucial for confirming its use.[5][6] The primary biotransformations occur through oxidation, mainly hydroxylation of the cyclohexylmethyl and tert-butyl parts of the molecule.[5] Key metabolites to target include a 4-monohydroxycyclohexylmethyl metabolite and a dihydroxyl metabolite.[5][6] Including these metabolites in your analytical method will significantly increase the detection window and the reliability of your results.

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in different matrices?

A2: The LOD and LOQ for this compound can vary significantly depending on the analytical method, the matrix being analyzed, and the specific laboratory's instrumentation and protocols. However, the following table provides a general overview of reported values from various studies.

Table 1: Comparison of Reported LODs and LOQs for this compound and Related Compounds

Analytical MethodMatrixCompoundLODLLOQ
UPLC-MS/MSHairSynthetic Cannabinoids0.5 - 5 pg/mg1 - 10 pg/mg
GC-MS/MSHairMDMB-4en-PINACA, ADB-BUTINACA10 pg/mg20 pg/mg
GC-MS-MSBloodAB-CHMINACA1.25 ng/mL2.5 ng/mL
LC-MS/MSWhole BloodSynthetic Cannabinoids0.01 - 0.48 ng/mLN/A
LC-MS/MSBloodThis compoundN/A0.1 ng/mL
LC-HRMSOral Fluid5F-MDMB-PINACA30 µg/L90 µg/L

Note: This table is a summary of data from multiple sources and should be used for comparative purposes only.[7][11][12][13][14][15] Actual performance may vary.

Q3: Can you provide a basic protocol for sample preparation of blood samples for LC-MS/MS analysis of this compound?

A3: Yes, here is a general protocol for Solid-Phase Extraction (SPE) of blood samples, which is a common and effective method for cleaning up samples and concentrating the analyte.

Experimental Protocol: SPE of this compound from Whole Blood

  • Sample Pre-treatment:

    • To a 0.5 mL whole blood sample, add an appropriate internal standard.

    • Precipitate proteins by adding 1.5 mL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with a buffer (e.g., ammonium acetate buffer, pH 4.8) before loading onto the SPE cartridge.[16]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) sequentially with methanol and then with the equilibration buffer used for sample dilution.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[4]

  • Elution:

    • Elute this compound and its metabolites from the cartridge using a stronger organic solvent or a mixture (e.g., acetonitrile with 2% ammonium hydroxide).[16]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]

Q4: How does this compound exert its effects, and can this be visualized?

A4: this compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[17] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is found mainly in the immune system.[8] The binding of this compound to these G protein-coupled receptors (GPCRs) inhibits adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP).[18] This signaling cascade underlies the pharmacological effects of the drug.

Section 3: Visualizations

ADB_CHMINACA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADB_CHMINACA This compound CB1_R CB1 Receptor ADB_CHMINACA->CB1_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (Psychoactive Effects) cAMP->Response Decreased levels lead to

Caption: Signaling pathway of this compound via the CB1 receptor.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Extraction Extraction (LLE, SPE, or SLE) Sample->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC UPLC/HPLC Separation Evap_Recon->LC Injection MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Quant Quantification & Identification Data_Acq->Quant

Caption: General workflow for this compound detection by LC-MS/MS.

References

Resolving co-eluting peaks in the chromatographic analysis of ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of ADB-CHMINACA.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in the analysis of this compound?

A1: Co-elution in the analysis of this compound and other synthetic cannabinoids is a frequent challenge due to the high structural similarity between different compounds. The primary causes include:

  • Structural Isomers: The presence of positional isomers (e.g., AB-CHMINACA) or other structurally similar synthetic cannabinoids in the sample.

  • Enantiomers: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). These enantiomers have identical physical and chemical properties in an achiral environment, leading to co-elution on standard chromatographic columns.

  • Metabolites: In biological samples, metabolites of this compound can have similar polarities and retention times to the parent compound or other metabolites.[1][2]

  • Matrix Effects: Complex sample matrices, such as biological fluids or herbal mixtures, can contain endogenous compounds that co-elute with this compound, causing interference.

Q2: How can I confirm if a peak is pure or contains co-eluting compounds?

A2: Several methods can be employed to assess peak purity:

  • Mass Spectrometry (MS): If using a mass spectrometer as a detector, examining the mass spectra across the peak is a powerful tool. A change in the mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be indicative of co-elution.

  • Diode Array Detection (DAD): For UV-active compounds, a DAD can acquire spectra across the entire peak. If the spectra are not homogenous, it suggests the presence of multiple components.

  • Varying Chromatographic Conditions: Altering the mobile phase composition, gradient, or temperature can sometimes partially separate co-eluting peaks, revealing the impurity.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: A single, broad, or asymmetrical peak is observed where this compound is expected to elute.

This issue is likely due to the co-elution of this compound with one or more closely related compounds. The following troubleshooting steps are recommended, starting with the most common and effective solutions.

Logical Flow for Troubleshooting Co-elution

Coelution_Troubleshooting Troubleshooting Workflow for this compound Co-elution cluster_gc GC-MS Troubleshooting cluster_lc LC-MS Troubleshooting start Start: Co-eluting Peak Observed gc_or_lc Using GC-MS or LC-MS? start->gc_or_lc gc_path GC-MS gc_or_lc->gc_path GC-MS lc_path LC-MS gc_or_lc->lc_path LC-MS change_column_gc Change GC Column Polarity (e.g., from HP-5MS to DB-35MS) optimize_gc_temp Optimize Oven Temperature Program (Slower ramp rate) change_column_gc->optimize_gc_temp check_derivatization Consider Derivatization optimize_gc_temp->check_derivatization end_resolved Peak Resolved check_derivatization->end_resolved change_column_lc Change LC Column Chemistry (e.g., Biphenyl, FluoroPhenyl) chiral_column Use a Chiral Column for Enantiomers (e.g., Lux i-Cellulose-5) change_column_lc->chiral_column optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) chiral_column->optimize_mobile_phase optimize_gradient Optimize Gradient Profile (Shallower gradient) optimize_mobile_phase->optimize_gradient optimize_gradient->end_resolved end_not_resolved Further Method Development Needed end_resolved->end_not_resolved If not fully resolved

Caption: A logical workflow for troubleshooting co-eluting peaks in the analysis of this compound.

Solution 1: Change Column Selectivity (Most Effective)

The most effective way to resolve co-eluting compounds is to use a chromatographic column with a different selectivity.

For Gas Chromatography-Mass Spectrometry (GC-MS):

Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), often result in the co-elution of synthetic cannabinoid isomers. Switching to a more polar column can significantly improve separation.

Recommendation: Utilize a mid-polarity column, such as one with a 35% phenyl-methylpolysiloxane stationary phase (e.g., DB-35MS, ZB-35HT). This has been demonstrated to be effective in separating ADB-BUTINACA from its co-eluting precursor, a challenge analogous to separating this compound from its isomers.[3]

Table 1: Comparison of GC Columns for Synthetic Cannabinoid Isomer Separation

ParameterStandard Column (e.g., HP-5MS)Recommended Column (e.g., DB-35MS)
Stationary Phase 5% Phenyl-methylpolysiloxane35% Phenyl-methylpolysiloxane
Polarity Non-polarMid-polarity
Selectivity Primarily separates based on boiling point.Offers different selectivity based on dipole-dipole and pi-pi interactions, enhancing separation of structurally similar compounds.[4]
Outcome High likelihood of co-elution for isomers.[4]Improved resolution of isomers and structurally related compounds.[3]
For Liquid Chromatography-Mass Spectrometry (LC-MS):

For LC-MS, co-elution of this compound enantiomers is a primary concern. A standard C18 column will not resolve them.

Recommendation 1: Chiral Chromatography To separate enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns are highly effective for this class of compounds.

  • Lux i-Cellulose-5: This column has shown great selectivity for synthetic cannabinoids with a terminal amide moiety, such as AB-CHMINACA, a close structural analog of this compound.[5][6][7][8]

Recommendation 2: Alternative Stationary Phases If the co-eluting compound is a positional isomer and not an enantiomer, changing to a column with a different non-chiral selectivity can be effective.

  • Biphenyl or FluoroPhenyl Columns: These columns offer alternative selectivities to C18 by providing pi-pi interactions, which can aid in the separation of aromatic and cyclic compounds like synthetic cannabinoids.[1][9] A Raptor FluoroPhenyl column has been shown to successfully resolve THC isomers.

Solution 2: Optimize Mobile Phase and Gradient (LC-MS)

If changing the column is not feasible, optimizing the mobile phase and gradient can improve resolution.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can change retention times and potentially resolve co-eluting peaks.

  • Flatten the Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) over the elution window of the target compounds can significantly improve the separation of closely eluting peaks.

Solution 3: Optimize Temperature Program (GC-MS)

For GC-MS, modifying the oven temperature program can enhance separation.

  • Slower Ramp Rate: A slower temperature ramp will increase the time the analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting compounds.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for this compound and Isomer Separation

This protocol is based on a validated method for a closely related structural isomer, ADB-BINACA, using a ZB-35HT column.[10]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Experimental Workflow sample_prep Sample Preparation (e.g., Acid/Base Extraction) injection GC Injection (1 µL, Splitless) sample_prep->injection separation Chromatographic Separation (ZB-35HT Column) injection->separation detection Mass Spectrometry Detection (Scan Range: 40-550 m/z) separation->detection analysis Data Analysis (Peak Identification & Integration) detection->analysis

Caption: A general workflow for the GC-MS analysis of this compound.

Table 2: GC-MS Parameters

ParameterSetting
GC System Agilent 5975 Series GC/MSD or equivalent
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent (e.g., DB-35MS)
Carrier Gas Helium, 1 mL/min (constant flow)
Injection Port Temp. 265 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 60 °C, hold for 0.5 min. Ramp: 35 °C/min to 340 °C, hold for 6.5 min.
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Scan Range 40-550 m/z
Protocol 2: Recommended LC-MS/MS Method for Chiral Separation of this compound

This protocol is a starting point for the chiral separation of this compound, based on methods developed for structurally similar synthetic cannabinoids.[11]

Table 3: LC-MS/MS Parameters for Chiral Separation

ParameterSetting
LC System UPLC/HPLC system coupled to a tandem mass spectrometer
Column Lux i-Cellulose-5 (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and apply a slow, linear gradient to an appropriate final concentration of Mobile Phase B. An isocratic hold may be necessary to achieve baseline separation. Note: Gradient must be optimized empirically.
Injection Volume 1-5 µL
MS Detector Triple Quadrupole or High-Resolution MS
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification.

References

Technical Support Center: Best Practices for ADB-CHMINACA Sample Handling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and analysis of ADB-CHMINACA samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its metabolites in biological matrices?

A1: For long-term stability, it is highly recommended to store this compound samples in a freezer at -20°C or lower.[1][2] this compound and its metabolites are significantly more stable at colder temperatures.[1][3] Storage at room temperature can lead to degradation, with some metabolites showing instability in as little as a few weeks.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to store samples in small aliquots.[1]

Q2: What type of storage containers should be used for this compound samples?

A2: Whenever possible, use glass vials for storing this compound samples, especially in solution. Studies on other cannabinoids have shown that significant losses can occur when plastic containers are used due to adsorption of the lipophilic compounds to the container walls. Losses of 30-50% less have been observed when samples are stored in glass compared to plastic.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is highly lipophilic and has low solubility in water.[4] Therefore, stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO), methanol, or ethanol.[1][4] When preparing working solutions for aqueous-based assays, ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid interference with the experiment.[1]

Storage Stability of this compound and its Metabolites

The following table summarizes the stability of this compound and its metabolites under different storage conditions based on available literature.

CompoundMatrixStorage TemperatureDuration of StabilityReference
This compoundBlood-20°CAt least 30 days[5]
This compoundBlood4°CAt least 30 days[5]
This compoundBloodRoom TemperatureAt least 30 days[5]
This compound M1UrineRoom Temperature3 weeks[1][3]
This compound M1UrineRefrigerator (2-8°C)Stabilized[1][3]
This compound M1UrineFreezer (-20°C)Stabilized[1][3]

Troubleshooting Guide

Issue 1: Inconsistent or low analytical signals for this compound.

  • Question: My analytical results for this compound are showing high variability or lower than expected concentrations. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Sample Degradation: Improper storage is a common cause. Ensure samples have been consistently stored at -20°C or below and that freeze-thaw cycles have been minimized.[1][2]

    • Adsorption to Containers: If using plastic containers, this compound may be adsorbing to the surface, leading to lower concentrations in your sample. Consider switching to glass vials.

    • Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[6] To mitigate this, optimize your sample preparation method (e.g., using solid-phase extraction) and check for co-eluting interfering substances.[5][6]

Issue 2: Difficulty in detecting the parent this compound compound in urine samples.

  • Question: I am unable to detect the parent this compound compound in urine samples from subjects suspected of use. Why is this?

  • Answer: this compound is extensively metabolized in the body. The parent compound is often not detectable in urine, especially after a certain period post-consumption.[7] Therefore, it is crucial to target the major metabolites of this compound for reliable detection.[7]

Issue 3: Poor chromatographic peak shape.

  • Question: I am observing poor peak shape (e.g., tailing or fronting) for this compound during my LC-MS/MS analysis. How can I improve this?

  • Answer: Poor peak shape can be due to several factors:

    • Column Choice: Ensure you are using a suitable column for lipophilic compounds.

    • Mobile Phase Composition: The pH and organic solvent composition of your mobile phase can significantly impact peak shape. Experiment with different gradients and additives.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: Buildup of matrix components on the column can affect performance. Implement a column washing step or use a guard column.

Troubleshooting_Inconsistent_Results start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C or lower, min. freeze-thaw) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_containers Check for Adsorption (Use glass vials) containers_ok Containers OK? check_containers->containers_ok check_matrix Investigate Matrix Effects (Optimize sample prep, check interferences) matrix_effects_present Matrix Effects Present? check_matrix->matrix_effects_present storage_ok->start No, Correct Storage storage_ok->check_containers Yes containers_ok->start No, Switch to Glass containers_ok->check_matrix Yes reanalyze Re-analyze Samples matrix_effects_present->reanalyze No optimize_prep Optimize Sample Preparation (e.g., SPE) matrix_effects_present->optimize_prep Yes end Consistent Results reanalyze->end optimize_prep->reanalyze

Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental Protocols

Protocol: Quantitative Analysis of this compound in Whole Blood by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in whole blood. Optimization and validation are essential for specific laboratory conditions.

1. Sample Preparation (Protein Precipitation) [8]

  • To 200 µL of whole blood sample in a microcentrifuge tube, add an appropriate internal standard.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample_Prep_Workflow start Start: Whole Blood Sample (200 µL) add_is Add Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (600 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end ADB_CHMINACA_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx ADB This compound ADB->CB1 Binds and Activates Gi->AC Inhibits Gi->K_channel Activates Gi->Ca_channel Inhibits Receptor_Internalization Receptor Internalization/ Downstream Signaling beta_arrestin->Receptor_Internalization Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

References

Validation & Comparative

Quantitative Analysis of ADB-CHMINACA in Oral Fluid: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of potent synthetic cannabinoids like ADB-CHMINACA presents a significant challenge for forensic and clinical toxicology. Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and correlation with blood concentrations.[1][2][3] This guide provides a comparative overview of validated quantitative methods for this compound in oral fluid, focusing on experimental protocols and performance data to aid researchers in selecting and implementing appropriate analytical strategies.

Comparison of Methodologies

The accurate quantification of this compound in oral fluid relies on robust analytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4] The choice of method often depends on available instrumentation, desired sensitivity, and sample throughput. A critical aspect of method development is the sample preparation technique, which aims to remove matrix interferences and concentrate the analyte.[4]

Sample Preparation Techniques

Several techniques are utilized for the extraction of this compound from oral fluid, each with its own advantages and limitations.

  • Protein Precipitation (PPT): A simple and rapid method involving the addition of a solvent, typically acetonitrile, to precipitate proteins.[5] It is a straightforward technique suitable for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. It can provide cleaner extracts than PPT but is more labor-intensive.[4]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. SPE can yield very clean extracts and allows for significant concentration of the analyte.[4][6]

  • Supported Liquid Extraction (SLE): This method combines elements of LLE and SPE, offering a more streamlined workflow than traditional LLE with comparable extract cleanliness.[1]

  • Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that uses a small amount of sorbent packed into a syringe, allowing for rapid and semi-automated sample preparation.[7]

Analytical Instrumentation

The primary analytical platforms for the quantification of synthetic cannabinoids are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and sensitive technique for the analysis of synthetic cannabinoids in biological fluids.[4] It offers high selectivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that can also be used for the analysis of this compound, often requiring derivatization for thermally labile compounds.[4]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) are increasingly used for non-targeted screening and identification of novel psychoactive substances.[4]

Quantitative Method Performance

The validation of a quantitative method ensures its reliability for its intended purpose. Key validation parameters for the analysis of this compound in oral fluid from various published methods are summarized below.

Table 1: Comparison of LC-MS/MS Method Performance for this compound and other Synthetic Cannabinoids in Oral Fluid
ParameterMethod 1Method 2Method 3
Analytes 19 Synthetic Cannabinoids (incl. AB-CHMINACA)[5][8]10 New Psychoactive Substances[9][10]24 Synthetic Cannabinoids & Cathinones[11]
Sample Prep Protein Precipitation[5]Centrifugation & Denaturation[9][10]Protein Precipitation[11]
LOD 1 ng/mL[5][8]Not specified1 ng/mL[11]
LOQ 2.5 ng/mL[5][8]Not specified2.5 ng/mL[11]
Linearity 2.5–500 ng/mL[5][8]LOQ–100 ng/mL[9][10]2.5–500 ng/mL[11]
Accuracy 90.5–112.5%[5][8]Within ±15%[9][10]85.3–108.4%[11]
Precision 3–14.7%[5][8]Within ±15%[9][10]1.9–14%[11]
Table 2: Comparison of Alternative Methodologies for Synthetic Cannabinoids in Oral Fluid
ParameterMethod 4 (MEPS-GC-MS)Method 5 (DLLME-HPLC-MS/MS)
Analytes 5 Third-Gen Synthetic Cannabinoids[7]10 Synthetic Cannabinoid Receptor Agonists[12]
Sample Prep Microextraction by Packed Sorbent[7]Dispersive Liquid-Liquid Microextraction[12]
LOD 10–20 µg/L[7]0.5–2 ng/mL[12]
LOQ Not specified1–2 ng/mL[12]
Linearity Not specified1–100 ng/mL[12]
Accuracy Not specified< 15.8%[12]
Precision Not specifiedWithin-run: < 11.3%, Between-run: < 12.6%[12]
Recovery 89–124% (except for one analyte)[7]Not specified

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: LC-MS/MS with Protein Precipitation

This protocol is based on a validated method for the detection of 19 synthetic cannabinoids, including AB-CHMINACA, in oral fluid.[5][8]

  • Sample Preparation:

    • Pipette 100 µL of oral fluid into a microcentrifuge tube.

    • Add an internal standard solution.

    • Add a protein precipitation solvent (e.g., acetonitrile).

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.[5]

  • Chromatographic Conditions:

    • Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 µm).[5][8]

    • Mobile Phase A: 0.1% formic acid in water.[5][8]

    • Mobile Phase B: Acetonitrile.[5][8]

    • Gradient: A suitable gradient to achieve separation within a short run time (e.g., 4 minutes).[5][8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Protocol 2: MEPS-GC-MS

This protocol describes a semi-automated method for the determination of third-generation synthetic cannabinoids.[7]

  • Sample Preparation (MEPS):

    • Conditioning: Condition the MEPS sorbent with methanol and then water.

    • Sample Loading: Draw and eject the oral fluid sample through the sorbent multiple times.

    • Washing: Wash the sorbent with a weak solvent to remove interferences.

    • Elution: Elute the analytes with a small volume of an appropriate organic solvent directly into the GC-MS injector.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A suitable capillary column for the separation of synthetic cannabinoids.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp to ensure separation of the target analytes.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of a quantitative method for this compound in oral fluid.

Quantitative_Method_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Application Method Application Method_Dev Method Development (Sample Prep, LC/GC, MS) Reagent_Prep Preparation of Standards, QCs, and Reagents Method_Dev->Reagent_Prep Selectivity Selectivity & Specificity Reagent_Prep->Selectivity Linearity Linearity & Range Reagent_Prep->Linearity LOD_LOQ LOD & LOQ Reagent_Prep->LOD_LOQ Accuracy Accuracy (Bias) Reagent_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Reagent_Prep->Precision Stability Analyte Stability Reagent_Prep->Stability Matrix_Effect Matrix Effect Reagent_Prep->Matrix_Effect Routine_Analysis Routine Sample Analysis Accuracy->Routine_Analysis Proficiency_Testing Proficiency Testing Routine_Analysis->Proficiency_Testing

Caption: Workflow for quantitative method validation.

References

Comparative study of ADB-CHMINACA and 5F-ADB receptor pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor pharmacology of two potent synthetic cannabinoid receptor agonists (SCRAs), ADB-CHMINACA and 5F-ADB (also known as 5F-MDMB-PINACA). Both compounds have been associated with significant public health concerns, and understanding their distinct pharmacological profiles is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This document summarizes key experimental data on their receptor binding, functional activity, and in vivo effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters for this compound and 5F-ADB at the human cannabinoid receptors, CB1 and CB2.

Table 1: Comparative Receptor Binding Affinity (Kᵢ)

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
This compound 0.78[1]0.45[1]1.73
5F-ADB 0.28[2]1.46¹~0.19

¹Data from a functional assay (EC₅₀), not a binding assay (Kᵢ). Direct Kᵢ values for 5F-ADB at CB2 were not available in the cited literature.

Analysis: Both compounds exhibit high, sub-nanomolar affinity for both CB1 and CB2 receptors. This compound shows slightly higher affinity for the CB2 receptor over the CB1 receptor.[1][3] In contrast, 5F-ADB demonstrates a significantly higher affinity and potency for the CB1 receptor.[2]

Table 2: Comparative Functional Activity – G-Protein Activation

CompoundAssay TypeReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs. CP55,940)
This compound [³⁵S]GTPγSCB12.6[3]163%[3]
[³⁵S]GTPγSCB23.2[3]67.8%[3]
5F-ADB Membrane PotentialCB10.59Not Reported
Membrane PotentialCB27.5Not Reported

Analysis: Both this compound and 5F-ADB act as potent, full agonists at the CB1 receptor.[3][4] Notably, this compound demonstrates exceptionally high efficacy at the CB1 receptor, surpassing that of the reference full agonist CP55,940.[3][4] This suggests it can stimulate the receptor more strongly than many other known agonists. While both are potent, 5F-ADB shows a higher potency (lower EC₅₀) at the CB1 receptor in functional assays compared to this compound.

Table 3: Comparative In Vivo Potency (ED₅₀)

CompoundIn Vivo EffectSpeciesED₅₀ (mg/kg)
This compound THC-like Discriminative EffectsRat0.18[5]
Locomotor SuppressionMouse0.6[6]
Antinociception (Tail-flick)Mouse0.7[6]
5F-ADB THC-like Discriminative EffectsMouse0.07
Locomotor DepressionMouse1.1

Analysis: In vivo studies confirm the high potency of both compounds. 5F-ADB appears more potent in producing THC-like subjective effects, fully substituting for THC at a lower dose than this compound. Conversely, this compound shows higher potency in suppressing locomotor activity and inducing pain relief (antinociception).[6]

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling

Both this compound and 5F-ADB activate cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors (GPCRs). Upon activation, they primarily signal through the Gᵢ/ₒ pathway, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[7] They also modulate ion channels. A secondary pathway involves the recruitment of β-arrestin, which leads to receptor desensitization, internalization, and activation of G-protein-independent signaling cascades.

G_Protein_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling SCRA This compound or 5F-ADB CB1R CB1/CB2 Receptor SCRA->CB1R Binds G_Protein Gαi/oβγ CB1R->G_Protein Activates GRK GRK CB1R->GRK Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP b_Arrestin β-Arrestin Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Signaling b_Arrestin->MAPK Activates CB1R_P Phosphorylated Receptor GRK->CB1R_P Phosphorylates CB1R_P->b_Arrestin Recruits G_alpha->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_beta_gamma->Ion_Channels Modulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 1. Cannabinoid receptor signaling pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of a compound for a receptor by measuring how effectively it competes with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CB1 or CB2) are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound (e.g., this compound or 5F-ADB) at various concentrations, and a fixed concentration of a radioligand (e.g., [³H]CP-55,940).

  • Incubation: Add the receptor membranes to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Assay Components: - Buffer - Test Compound (serial dilution) - Radioligand ([³H]CP-55,940) prep->plate incubate Add Membranes & Incubate (30°C, 60-90 min) plate->incubate filter Rapid Filtration (separate bound from free) incubate->filter wash Wash Filters (remove unbound radioligand) filter->wash detect Add Scintillant & Measure Radioactivity wash->detect analyze Calculate IC₅₀ and Kᵢ detect->analyze end End analyze->end

Figure 2. Workflow for a radioligand binding assay.
β-Arrestin Recruitment Assay (Enzyme Complementation)

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to induce the recruitment of β-arrestin to an activated GPCR.

Methodology:

  • Cell Culture: Use a cell line engineered to co-express the target receptor (e.g., CB1) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells into a white, opaque 96- or 384-well assay plate and incubate for 24-48 hours.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound or 5F-ADB) and add them to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent mixture, which contains the substrate for the reporter enzyme. The complementation of the enzyme fragments upon β-arrestin recruitment leads to a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

bArrestin_Workflow start Start culture Culture Engineered Cells: - CB1-EnzymeFragment1 - β-Arrestin-EnzymeFragment2 start->culture plate Seed Cells into Assay Plate (24-48h) culture->plate add_cmpd Add Test Compound (serial dilution) plate->add_cmpd incubate Incubate (37°C, 90 min) add_cmpd->incubate detect Add Chemiluminescent Substrate & Detection Reagents incubate->detect measure Measure Luminescence detect->measure analyze Calculate EC₅₀ and Eₘₐₓ measure->analyze end End analyze->end

Figure 3. Workflow for a β-arrestin recruitment assay.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and 5F-ADB.

  • This compound is a highly potent and exceptionally efficacious full agonist at the CB1 receptor, with a slight preference for binding to the CB2 receptor.[1][3][8] Its extremely high efficacy at CB1 may contribute to the severe adverse effects reported in intoxication cases.[3][5][8]

  • 5F-ADB is also a highly potent full CB1 receptor agonist, demonstrating even greater potency than this compound in some functional and in vivo assays.[2] Its strong preference for the CB1 receptor likely drives its pronounced psychoactive effects.

The data presented underscore that while both are potent SCRAs, subtle differences in their affinity, efficacy, and receptor selectivity can lead to varied physiological and toxicological outcomes. These findings are critical for the scientific and medical communities in understanding the risks associated with these compounds and for guiding future research in cannabinoid pharmacology.

References

Unveiling the Blind Spot: A Comparative Guide to the Cross-Reactivity of ADB-CHMINACA with Synthetic Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the ever-evolving landscape of novel psychoactive substances (NPS), the specific and sensitive detection of synthetic cannabinoids presents a significant challenge for researchers, clinicians, and forensic toxicologists. This guide provides a comparative analysis of the cross-reactivity of ADB-CHMINACA, a potent indazole-carboxamide synthetic cannabinoid, with a range of commercially available synthetic cannabinoid immunoassays. The data presented herein is crucial for the accurate interpretation of immunoassay screening results and for guiding the selection of appropriate testing methodologies.

The structural diversity of synthetic cannabinoids often leads to variable and unpredictable cross-reactivity with antibodies developed for earlier generations of these compounds, such as JWH-018 and UR-144. This can result in false-negative screening results, hindering the identification of this compound consumption in clinical and forensic settings. This guide aims to provide clarity by summarizing the available experimental data on the performance of various immunoassays in detecting this compound.

Quantitative Cross-Reactivity of this compound with Synthetic Cannabinoid Immunoassays

The following table summarizes the reported cross-reactivity of this compound with several commercial immunoassay kits. It is important to note that a lack of cross-reactivity can be as significant as a positive finding, as it indicates the limitations of a particular assay for detecting this specific compound.

Immunoassay KitTarget Analyte(s)This compound Cross-Reactivity (%)Notes
Neogen Synthetic Cannabinoids (JWH-018) ELISA Kit JWH-018 and its metabolites< 0.01%This compound was tested at concentrations up to 10 µg/mL and showed no significant reaction. This indicates a high likelihood of false-negative results for this compound with this assay.
Neogen Synthetic Cannabinoids (UR-144) ELISA Kit UR-144 and its metabolitesNot DetectedStudies utilizing this kit in combination with the JWH-018 kit reported that urine samples containing only this compound metabolites yielded negative results, suggesting a lack of cross-reactivity.[1][2]
Thermo Scientific™ CEDIA™ AB-PINACA Assay AB-PINACA and its metabolitesData Not Available for ParentWhile this assay demonstrates significant cross-reactivity with metabolites of the structurally similar AB-CHMINACA (M1A: 179%), specific data on the cross-reactivity of the parent this compound compound is not currently available in the reviewed literature.[3]
Immunalysis Synthetic Cannabinoids HEIA Kits JWH-018, UR-144, AB-PINACANot DetectedA study evaluating the Immunalysis Synthetic Cannabinoids 1-3 HEIA kits found no cross-reactivity with a panel of synthetic cannabinoids, which would likely include compounds with structures dissimilar to the target analytes, such as this compound.[4][5]
Randox Laboratories Drugs of Abuse V Biochip Array Multiple Synthetic CannabinoidsData Not AvailableWhile the Randox biochip array is designed to detect a wide range of synthetic cannabinoids, specific quantitative cross-reactivity data for this compound was not available in the public-facing literature reviewed for this guide.

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical component of assay validation. The general methodology employed in the cited studies follows a competitive ELISA (Enzyme-Linked Immunosorbent Assay) or HEIA (Homogeneous Enzyme Immunoassay) format.

Competitive ELISA Protocol for Cross-Reactivity Assessment

A standard competitive ELISA protocol to determine the cross-reactivity of a compound like this compound involves the following key steps:

  • Plate Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., JWH-018-BSA), which is the compound the antibody was designed to detect.

  • Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding of antibodies.

  • Competition: A fixed amount of the primary antibody is mixed with varying concentrations of the test compound (this compound) or the standard (the target analyte).

  • Incubation: This mixture is added to the coated and blocked microtiter plate wells. During this step, the test compound and the coated conjugate compete for binding to the limited number of antibody sites.

  • Washing: The plates are washed to remove any unbound antibodies or compounds.

  • Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. A substrate is then added, which reacts with the enzyme to produce a measurable signal (e.g., color change).

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the test compound in the sample. The cross-reactivity is typically calculated as the concentration of the standard that produces a 50% inhibition of the signal divided by the concentration of the test compound that produces the same 50% inhibition, multiplied by 100.

Visualizing the Experimental Workflow and Structural Basis of Cross-Reactivity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing cross-reactivity and the structural basis for potential cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis plate Coat Plate with Target-Conjugate block Block Unbound Sites plate->block competition Add Antibody & this compound Mixture block->competition standards Prepare this compound Standards standards->competition incubation Incubate for Competitive Binding competition->incubation wash1 Wash Unbound Reagents incubation->wash1 sec_ab Add Enzyme-Linked 2° Antibody wash1->sec_ab wash2 Wash Unbound 2° Antibody sec_ab->wash2 substrate Add Substrate wash2->substrate read Read Signal substrate->read calculate Calculate % Cross-Reactivity read->calculate

Experimental workflow for determining immunoassay cross-reactivity.

structural_comparison cluster_target Target Analyte (e.g., JWH-018) cluster_test Test Analyte (this compound) jwh018 Naphthoyl Ring Indole Core Pentyl Chain antibody Antibody Binding Site jwh018:core->antibody High Affinity (Designed for) adb Carboxamide Head Group Indazole Core Cyclohexylmethyl Tail adb:core->antibody Low/No Affinity (Structural Mismatch)

Structural differences between a target analyte and this compound can lead to poor antibody recognition.

Discussion and Implications

The available data strongly indicate that immunoassays targeting older generations of synthetic cannabinoids, such as JWH-018 and UR-144, are generally not effective for the detection of this compound. This is primarily due to significant structural differences between this compound (an indazole-carboxamide) and the naphthoylindole structure of JWH-018 or the tetramethylcyclopropyl group of UR-144. The antibodies generated for these earlier compounds do not sufficiently recognize the distinct structural motifs of this compound, leading to a lack of cross-reactivity.

The finding that the Thermo Scientific™ CEDIA™ AB-PINACA Assay exhibits cross-reactivity with metabolites of the structurally similar AB-CHMINACA is noteworthy. This suggests that assays developed for more recent generations of synthetic cannabinoids may have a broader range of detection. However, without specific data for the parent this compound, the utility of this assay for its direct detection remains to be fully characterized.

For researchers, scientists, and drug development professionals, these findings underscore the critical need for the use of more specific and comprehensive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the confirmation of synthetic cannabinoid use, especially when newer compounds like this compound are suspected. Relying solely on older generation immunoassays for screening can lead to a significant underestimation of the prevalence of this compound and other emerging synthetic cannabinoids. The development of new immunoassays with broader cross-reactivity or specific antibodies for newer generations of synthetic cannabinoids is essential to keep pace with the rapidly changing landscape of NPS.

References

A Comparative Guide to the Metabolism of ADB-CHMINACA: In Vivo vs. In Vitro Hepatocyte Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro metabolism of the synthetic cannabinoid ADB-CHMINACA, utilizing data from human studies and hepatocyte models. The objective is to offer a clear understanding of the metabolic pathways and the correlation between preclinical models and human metabolism, which is crucial for forensic analysis, clinical toxicology, and drug development.

Executive Summary

This compound undergoes extensive metabolism, primarily through oxidation. In vitro studies using human hepatocytes have proven to be a reliable model for predicting the major metabolites observed in vivo. The primary metabolic route involves hydroxylation of the cyclohexylmethyl moiety. While the parent compound is rarely detected in urine samples, its hydroxylated metabolites serve as key biomarkers for confirming consumption. This guide presents a detailed comparison of metabolites identified in both models, their relative abundance where data is available, and the experimental protocols used for their determination.

Data Presentation: In Vivo vs. In Vitro Metabolite Comparison

The following table summarizes the major metabolites of this compound identified in human urine and blood samples (in vivo) and in incubations with human hepatocytes (in vitro). The biotransformations predominantly involve hydroxylation at various positions on the cyclohexylmethyl ring.

MetaboliteBiotransformationIn Vivo Detection (Urine/Blood)In Vitro Detection (Hepatocytes)Reference(s)
Hydroxycyclohexylmethyl this compoundMonohydroxylationYes (Major)Yes (Major)[1][2]
4″-Hydroxycyclohexyl this compoundMonohydroxylationYes (Major)Yes (Major)[1][2]
Dihydroxycyclohexylmethyl this compoundDihydroxylationYesYes[3]
Carboxycyclohexylmethyl this compoundCarboxylationYesYes[3]
This compound N-cyclohexylmethyl glucuronideGlucuronidationYesYes[3]

Note: The term "Major" indicates that these metabolites are among the most abundant detected in the respective matrices. Direct quantitative comparisons of concentrations between in vivo and in vitro studies are limited in the current literature. However, the consistent detection of these metabolites across different models underscores the predictive value of in vitro hepatocyte systems.

Experimental Protocols

In Vitro Metabolism with Human Hepatocytes

The in vitro metabolism of this compound is typically investigated using pooled cryopreserved human hepatocytes to account for inter-individual variability in metabolic enzyme expression.[1]

1. Incubation:

  • Hepatocytes: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams E Medium).[1]

  • Substrate Concentration: this compound is added to the hepatocyte suspension at a concentration typically around 10 µmol/L.[1]

  • Incubation Conditions: The mixture is incubated at 37°C for a period ranging from 1 to 3 hours.[1]

  • Termination: The incubation is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate proteins and quench metabolic activity.[1]

2. Sample Analysis:

  • Extraction: The quenched incubation mixture is centrifuged, and the supernatant containing the metabolites is collected.

  • Analytical Technique: The supernatant is analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[1][3]

In Vivo Metabolism Analysis (Forensic Casework)

In vivo metabolism is studied through the analysis of biological samples, primarily urine and blood, collected from individuals suspected of consuming this compound.

1. Sample Collection and Preparation:

  • Urine: Urine samples are collected and may be subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates and increase the detectability of phase I metabolites.[4]

  • Blood: Blood samples are collected, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then used for analysis.[4]

2. Sample Analysis:

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analytes and remove interfering matrix components.[4]

  • Analytical Technique: Similar to in vitro studies, LC-MS/MS or high-resolution mass spectrometry (HRMS) is the standard method for the identification and quantification of this compound and its metabolites in biological fluids.[4]

Metabolic Pathways and Visualization

The metabolism of this compound is primarily driven by Cytochrome P450 (CYP) enzymes in the liver. While specific phenotyping studies for this compound are not extensively detailed in the reviewed literature, studies on structurally similar synthetic cannabinoids suggest the involvement of CYP3A4 and CYP2C19.[5] The main metabolic reactions are Phase I oxidations, followed by potential Phase II conjugation.

ADB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion ADB_CHMINACA This compound Mono_OH Monohydroxylated Metabolites ADB_CHMINACA->Mono_OH CYP450 (e.g., CYP3A4, CYP2C19) Di_OH Dihydroxylated Metabolites Mono_OH->Di_OH CYP450 COOH Carboxylated Metabolites Mono_OH->COOH Dehydrogenation Glucuronide Glucuronidated Metabolites Mono_OH->Glucuronide UGT Urine Urine Mono_OH->Urine Di_OH->Urine COOH->Urine Glucuronide->Urine Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_comparison Comparative Analysis Urine_Blood Urine/Blood Sample Collection Sample_Prep_InVivo Sample Preparation (e.g., Hydrolysis, Extraction) Urine_Blood->Sample_Prep_InVivo LCMS_InVivo LC-MS/MS or HRMS Analysis Sample_Prep_InVivo->LCMS_InVivo Metabolite_ID_InVivo Metabolite Identification and Quantification LCMS_InVivo->Metabolite_ID_InVivo Comparison Comparison of Metabolite Profiles Metabolite_ID_InVivo->Comparison Hepatocytes Human Hepatocyte Incubation with This compound Sample_Prep_InVitro Sample Preparation (Protein Precipitation) Hepatocytes->Sample_Prep_InVitro LCMS_InVitro LC-QTOF-MS Analysis Sample_Prep_InVitro->LCMS_InVitro Metabolite_ID_InVitro Metabolite Identification LCMS_InVitro->Metabolite_ID_InVitro Metabolite_ID_InVitro->Comparison

References

A Comparative Analysis of the Potency and Efficacy of ADB-CHMINACA and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid receptor agonists (SCRAs) ADB-CHMINACA and JWH-018, focusing on their potency and efficacy. The information presented is supported by experimental data to assist researchers in understanding the pharmacological characteristics of these compounds.

Executive Summary

Both JWH-018 and this compound are potent full agonists of the cannabinoid receptors CB1 and CB2. However, available data indicates that this compound exhibits a significantly higher binding affinity and, in some functional assays, greater potency and efficacy compared to JWH-018. This heightened potency of this compound is a critical consideration in experimental design and data interpretation.

Data Presentation: Potency and Efficacy Comparison

The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound and JWH-018 at the human cannabinoid receptors CB1 and CB2.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorBinding Affinity (Ki) [nM]
This compound CB10.289[1]
JWH-018 CB19.00 ± 5.00[2]
CB22.94 ± 2.65[2]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity

CompoundAssayReceptorPotency (EC50) [nM]Efficacy (Emax)
This compound β-Arrestin 2 RecruitmentCB16.36290% (relative to JWH-018)[3]
JWH-018 cAMP InhibitionCB114.7 - 102[2][4]79% inhibition[4]
CB2133[2]
MAPK Activation (ERK1/2)CB14.4[4]Similar to WIN55,212-2[4]
Receptor InternalizationCB12.8[4]38.1% of basal surface levels[4]
β-Arrestin 2 RecruitmentCB121.4100% (reference)[3]

EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response. Emax represents the maximum response achievable by an agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used to determine the potency and efficacy of cannabinoid receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the ability of an unlabeled compound (e.g., this compound or JWH-018) to compete with a radiolabeled ligand for binding to cannabinoid receptors.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase, a key step in G-protein-coupled receptor (GPCR) signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of a cannabinoid agonist in inhibiting the production of cyclic adenosine monophosphate (cAMP).

General Procedure:

  • Cell Culture: Cells expressing the cannabinoid receptor are cultured.

  • Stimulation: The cells are pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

  • Agonist Treatment: The cells are then treated with varying concentrations of the test agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor.[5]

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax for the inhibition of cAMP accumulation.

GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of a cannabinoid agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

General Procedure:

  • Membrane Preparation: Cell membranes containing the cannabinoid receptor are prepared.

  • Incubation: The membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curve for agonist-stimulated [³⁵S]GTPγS binding is generated to calculate the EC50 and Emax values.[6][7]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of a cannabinoid agonist to induce the recruitment of β-arrestin to the receptor.

General Procedure:

  • Cell Line: A cell line is used that co-expresses the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase or luciferase).[4][8][9]

  • Agonist Treatment: The cells are treated with varying concentrations of the test agonist.

  • Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments together and generating a detectable signal (e.g., chemiluminescence).[4][8]

  • Data Analysis: A concentration-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.

Mandatory Visualization

Cannabinoid Receptor Signaling Pathway

G_Protein_Signaling Simplified Cannabinoid Receptor G-Protein Signaling Pathway cluster_membrane Cell Membrane Agonist Cannabinoid Agonist (this compound or JWH-018) CB1R CB1/CB2 Receptor Agonist->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: G-protein signaling pathway activated by cannabinoid agonists.

Experimental Workflow for Potency Determination

Experimental_Workflow General Experimental Workflow for Potency and Efficacy Determination cluster_assays In Vitro Assays Binding Radioligand Binding Assay Data_Analysis Data Analysis (Concentration-Response Curves) Binding->Data_Analysis Functional Functional Assays (cAMP, GTPγS, β-Arrestin) Functional->Data_Analysis Results Determination of Ki, EC50, Emax Data_Analysis->Results Comparison Comparative Analysis of Potency and Efficacy Results->Comparison

Caption: Workflow for determining and comparing agonist potency and efficacy.

Discussion

The data presented clearly indicates that this compound is a more potent agonist at the CB1 receptor than JWH-018, as evidenced by its substantially lower Ki value.[1][2] This higher binding affinity suggests that a lower concentration of this compound is required to occupy the same number of receptors as JWH-018.

Functionally, this compound also demonstrates high efficacy, in some cases appearing to be a more potent and efficacious agonist than JWH-018 in assays such as β-arrestin recruitment.[3] Both compounds are classified as full agonists, meaning they are capable of eliciting a maximal response from the receptor.[2][10] However, the greater potency of this compound implies that it can produce these effects at lower concentrations.

The in vivo effects of both compounds are consistent with their in vitro pharmacology, producing typical cannabinoid tetrad effects in animal models, including hypothermia, analgesia, hypolocomotion, and catalepsy.[8][11][12] The increased potency of this compound has been associated with a higher incidence of severe adverse effects in humans, including reports of mass intoxication and fatalities.[5][10]

It is also important to note that many synthetic cannabinoids, including JWH-018 and likely this compound, can activate both G-protein-dependent and β-arrestin-mediated signaling pathways.[9] The biased agonism, or the preferential activation of one pathway over another, can contribute to the unique pharmacological and toxicological profiles of these compounds.[1][13][14]

References

Navigating the Analytical Maze: A Comparative Guide to ADB-CHMINACA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of analytical methodologies for the quantification of ADB-CHMINACA, supported by a cross-study analysis of experimental data.

The emergence of potent synthetic cannabinoids such as this compound presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification is paramount for toxicological assessment, legal proceedings, and understanding the substance's pharmacological profile. This guide provides a comparative overview of the analytical performance for this compound quantification based on a comprehensive review of published research. While a formal inter-laboratory comparison study with standardized samples was not publicly available, this document compiles and contrasts quantitative data from various scientific reports to offer insights into the current state of analytical methodologies.

Cross-Study Quantitative Data Comparison

The following table summarizes quantitative findings for this compound and its metabolites from a range of studies. It is important to note that these results were not generated from a formal proficiency testing scheme and reflect the analysis of different sample types under various laboratory conditions. The data serves as a guide to the reported concentrations and the analytical methods employed.

Study FocusMatrixAnalyteConcentration Range / ValueAnalytical Method
Seized Herbal ProductsHerbal BlendMAB-CHMINACA133 ± 4.5 mg/g[1]LC-MS/MS, GC-MS[1]
Postmortem ToxicologyBloodADB-FUBINACA7.3 ng/mL[2]LC-MS/MS[2]
Postmortem ToxicologyLiverThis compound156 ng/g[1]Not Specified[1]
Hair Analysis of UsersHairAB-CHMINACA1.5 to 632.9 pg/mgLC-MS/MS[3]
Hair Analysis of UsersHairAB-CHMINACA M2DetectedLC-MS/MS[4]
Hair Analysis of UsersHairAB-CHMINACA M4DetectedLC-MS/MS[4]
Urine Analysis of UserUrineAB-CHMINACA M152.8 ± 3.44 ng/mLLC-MS/MS
Urine Analysis of UserUrineAB-CHMINACA M341.3 ± 5.04 ng/mLLC-MS/MS

Experimental Protocols

The accurate quantification of this compound and its metabolites is heavily reliant on robust analytical methodologies. The most commonly employed technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][5] Below are generalized experimental protocols based on methods described in the reviewed literature.

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest. The choice of method depends on the biological matrix.

  • Liquid-Liquid Extraction (LLE): A common method for blood and urine samples. A typical LLE protocol involves:

    • Addition of an internal standard to the sample.

    • Basification of the sample (e.g., to pH 10.2).[2]

    • Extraction with an organic solvent mixture (e.g., hexane-ethyl acetate).[2]

    • Evaporation of the organic layer and reconstitution of the residue in the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): An alternative to LLE that can offer cleaner extracts. The general steps are:

    • Sample pre-treatment (e.g., enzymatic hydrolysis for urine samples to cleave glucuronide conjugates).

    • Conditioning of the SPE cartridge.

    • Loading of the sample.

    • Washing the cartridge to remove interfering substances.

    • Elution of the analytes with an appropriate solvent.

    • Evaporation and reconstitution of the eluate.

  • Hair Analysis: Hair samples require a more rigorous preparation process to release the analytes from the keratin matrix.

    • Decontamination of the hair surface to remove external contaminants.

    • Pulverization or cutting of the hair sample.

    • Incubation in a solvent (e.g., methanol) with ultrasonication to extract the drugs.

    • Filtration or centrifugation to separate the extract from the hair matrix.

    • Evaporation and reconstitution of the extract.

Chromatographic and Mass Spectrometric Analysis
  • Liquid Chromatography (LC):

    • Column: Reversed-phase columns, such as C18 or biphenyl, are commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[5][6]

    • Flow Rate: Flow rates are generally in the range of 0.3 to 0.5 mL/min.[6]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for these compounds.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is most frequently used for quantification.[6] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard to ensure high selectivity and sensitivity. High-resolution mass spectrometry (HRMS) with instruments like Quadrupole Time-of-Flight (QTOF) is also utilized for screening and confirmation.

Visualizing the Processes

To better illustrate the experimental and biological pathways, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) Extraction Extraction (LLE, SPE, or Solvent Extraction) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC Liquid Chromatography (LC) Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification & Confirmation DataAcq->Quant

Caption: A generalized experimental workflow for the quantification of this compound.

This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of cannabinoid receptors.[7]

signaling_pathway cluster_receptor Cellular Receptor Interaction cluster_downstream Downstream Signaling ADB This compound CB1 CB1 Receptor ADB->CB1 Agonist CB2 CB2 Receptor ADB->CB2 Agonist G_protein G-protein Coupling CB1->G_protein Beta_arrestin β-arrestin 2 Recruitment CB1->Beta_arrestin CB2->G_protein CB2->Beta_arrestin Cellular_Response Cellular Response (e.g., Psychoactive Effects) G_protein->Cellular_Response Beta_arrestin->Cellular_Response

Caption: Simplified signaling pathway of this compound via cannabinoid receptors.

References

Confirming ADB-CHMINACA Metabolite Structures: A Comparison of Analytical Approaches Utilizing Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of drug metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug development. For potent synthetic cannabinoids like ADB-CHMINACA (also known as MAB-CHMINACA), where the parent compound is often rapidly metabolized and undetectable in biological samples, the focus shifts to identifying its metabolites to confirm exposure. This guide provides a comparative overview of analytical methodologies for confirming the structure of this compound metabolites, emphasizing the indispensable role of certified reference standards.

The Gold Standard: Confirmation with Reference Standards

Tentative identification of metabolites through techniques like high-resolution mass spectrometry (HRMS) provides valuable preliminary data. However, the unequivocal structural elucidation and confirmation of these metabolites necessitate the use of synthesized, purified, and structurally verified reference standards. Co-analysis of a suspected metabolite with its corresponding reference standard provides definitive evidence of its identity by comparing key analytical parameters.

A pivotal study on the in-vitro metabolism of this compound using human hepatocytes highlighted the potential pitfalls of relying solely on commercially available, unverified standards. In this study, six commercially available potential metabolite reference standards were analyzed alongside the hepatocyte incubations. Crucially, only two of the six standards corresponded to the metabolites actually formed, underscoring the importance of using authenticated reference materials for accurate identification.[1][2] The primary metabolic transformations of this compound occur on the cyclohexylmethyl tail, with hydroxylation being a major pathway.[1][2][3][4][5]

Alternative Approaches and Their Limitations

In the absence of certified reference standards, researchers may employ several alternative approaches for tentative metabolite identification:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. This information, combined with fragmentation patterns, allows for the tentative identification of metabolites. However, HRMS alone cannot distinguish between isomers, which is a significant limitation as drugs can metabolize into multiple structurally similar forms.

  • Mass Spectral Library Matching: Public and commercial mass spectral libraries contain fragmentation data for a wide range of compounds. Matching the acquired mass spectrum of a suspected metabolite against these libraries can provide a tentative identification. The reliability of this method depends on the quality and comprehensiveness of the library and the matching algorithm's score.

  • In Silico Prediction Tools: Various software programs can predict potential metabolites based on the parent drug's structure and known metabolic pathways. While useful for guiding the search for metabolites, these predictions are theoretical and require experimental verification.

The primary limitation of these alternative methods is the lack of certainty in structural confirmation, especially for isomeric metabolites. This ambiguity can have significant implications in forensic and clinical settings where definitive identification is paramount.

Data Presentation: A Comparative Analysis

The following table illustrates the type of quantitative data used to confirm the identity of a metabolite by comparing its analytical parameters with those of a certified reference standard. While a direct comparative table for this compound from a single study is not available, this table is a representative example based on data from studies of structurally similar synthetic cannabinoids.

Analytical ParameterTentatively Identified Metabolite (from biological sample)Certified Reference StandardConfirmation Status
Retention Time (min) 8.728.71Confirmed
Precursor Ion (m/z) 372.2490372.2491Confirmed
Key Fragment Ions (m/z) 257.1438, 145.0502, 117.0553257.1439, 145.0501, 117.0554Confirmed
Mass Spectral Library Match Score 850/1000985/1000-

This table is a representative example and does not contain actual data from a single study on this compound.

Experimental Protocols

In-Vitro Metabolism of this compound using Human Hepatocytes

This protocol outlines the general procedure for identifying this compound metabolites in a controlled laboratory setting.

a. Incubation:

  • Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams E medium).

  • This compound, dissolved in a suitable solvent like methanol, is added to the hepatocyte suspension to a final concentration of 10 µM.[1][2]

  • The mixture is incubated at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 3 hours).[1][2]

  • The reaction is terminated by adding an ice-cold organic solvent, such as acetonitrile.

b. Sample Preparation:

  • The quenched reaction mixture is centrifuged to pellet cell debris.

  • The supernatant, containing the metabolites, is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

a. Chromatographic Separation:

  • An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of metabolites.

  • Column: A biphenyl column is often employed for the analysis of synthetic cannabinoids and their metabolites.[1][2]

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

b. Mass Spectrometric Detection:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

Synthesis of a Hydroxylated this compound Metabolite Reference Standard (General Procedure)

The synthesis of hydroxylated metabolites of synthetic cannabinoids typically involves a multi-step process. The following is a generalized protocol for the synthesis of a hydroxycyclohexylmethyl metabolite of this compound.

a. Protection of Functional Groups:

  • Protect the amide functionality of the starting material, L-tert-leucinamide, to prevent unwanted side reactions.

b. Alkylation of the Indazole Core:

  • The indazole-3-carboxylic acid core is alkylated with a protected hydroxycyclohexylmethyl bromide. This step introduces the hydroxylated side chain.

c. Amide Coupling:

  • The alkylated indazole-3-carboxylic acid is then coupled with the protected L-tert-leucinamide using a suitable coupling agent (e.g., HATU).

d. Deprotection:

  • The protecting groups on the amide and hydroxyl functionalities are removed to yield the final hydroxylated metabolite.

e. Purification and Characterization:

  • The synthesized metabolite is purified using techniques like flash chromatography or preparative HPLC.

  • The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

ADB_CHMINACA_Metabolism Metabolic Pathway of this compound ADB_CHMINACA This compound Hydroxylation_Cyclohexyl Hydroxylation (Cyclohexylmethyl Ring) ADB_CHMINACA->Hydroxylation_Cyclohexyl Hydroxylation_Tertbutyl Hydroxylation (tert-Butyl Group) ADB_CHMINACA->Hydroxylation_Tertbutyl Amide_Hydrolysis Amide Hydrolysis ADB_CHMINACA->Amide_Hydrolysis Dehydrogenation Dehydrogenation Hydroxylation_Cyclohexyl->Dehydrogenation Metabolite1 Hydroxycyclohexylmethyl-ADB-CHMINACA (Major Metabolite) Hydroxylation_Cyclohexyl->Metabolite1 Metabolite3 Hydroxy-tert-butyl-ADB-CHMINACA (Minor Metabolite) Hydroxylation_Tertbutyl->Metabolite3 Metabolite4 Keto-ADB-CHMINACA Dehydrogenation->Metabolite4 Metabolite5 This compound Carboxylic Acid Amide_Hydrolysis->Metabolite5 Metabolite1->Hydroxylation_Tertbutyl Further Metabolism Metabolite2 Dihydroxy-ADB-CHMINACA Metabolite1->Metabolite2 Further Hydroxylation

Caption: Metabolic pathway of this compound.

Experimental_Workflow Workflow for Metabolite Identification using Reference Standards cluster_invitro In-Vitro Metabolism cluster_synthesis Reference Standard cluster_analysis Analytical Confirmation Hepatocyte_Incubation Incubation of this compound with Human Hepatocytes Sample_Prep Sample Preparation (Extraction & Concentration) Hepatocyte_Incubation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Biological Sample Synthesis Synthesis of Potential Metabolite Standard Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Characterization->LC_MSMS Reference Standard Data_Comparison Data Comparison: - Retention Time - Precursor Ion - Fragment Ions LC_MSMS->Data_Comparison Confirmation Structural Confirmation Data_Comparison->Confirmation

Caption: Experimental workflow for metabolite identification.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity of ADB-CHMINACA Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid ADB-CHMINACA poses a significant analytical challenge for researchers, forensic toxicologists, and drug development professionals. Ensuring the specificity of detection methods is paramount to accurately identify and quantify this potent compound, distinguishing it from a myriad of structurally similar analogs. This guide provides an objective comparison of the leading analytical techniques for this compound detection, supported by experimental data, to empower informed decisions in the laboratory.

The primary methods for the detection of this compound and other synthetic cannabinoids include immunoassay screening, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography with tandem mass spectrometry (LC-MS/MS). While immunoassays offer rapid screening, their specificity for newer generations of synthetic cannabinoids is often limited.[1] Chromatographic techniques coupled with mass spectrometry provide higher selectivity and are considered the gold standard for confirmation.

Quantitative Performance: A Comparative Overview

The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters for the most common analytical techniques used for this compound detection.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
Immunoassay Variable (ng/mL range)Variable (ng/mL range)High throughput, but prone to cross-reactivity issues with structurally related compounds. Sensitivity and specificity are highly dependent on the antibody used in the kit.[2][3][4]
GC-MS 0.1 - 10 ng/mL0.5 - 25 ng/mLGood selectivity, but may have limitations in differentiating isomers without specialized columns or techniques.[5]
LC-MS/MS 0.01 - 1 ng/mL0.05 - 5 ng/mLGenerally offers the highest sensitivity and specificity, capable of differentiating isomers and metabolites. It is the preferred method for confirmation and quantification.[6][7][8][9][10]

The Challenge of Cross-Reactivity in Immunoassays

Immunoassays are a valuable tool for high-throughput screening; however, their reliance on antibody-antigen recognition can lead to significant cross-reactivity with other synthetic cannabinoids that share structural similarities with the target analyte. Studies have shown that the cross-reactivity of commercially available immunoassays for this compound and its analogs can be highly variable and often low.[2][3][4] This can result in false-negative results, particularly with the emergence of new, structurally diverse synthetic cannabinoids.[1][11]

The table below presents a summary of cross-reactivity data for selected synthetic cannabinoids in a common immunoassay format. It is crucial to consult the specific manufacturer's package insert for detailed cross-reactivity information for the assay being used.

CompoundTarget Analyte of ImmunoassayCross-Reactivity (%)
JWH-018JWH-018 N-pentanoic acid100
JWH-073JWH-018 N-pentanoic acid>100
AM-2201JWH-018 N-pentanoic acid~50
UR-144UR-144 N-pentanoic acid100
XLR-11UR-144 N-pentanoic acid~50
This compound VariousOften low to negligible

Note: Cross-reactivity percentages are illustrative and can vary significantly between different immunoassay kits and manufacturers.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., this compound-d4).

    • Perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours to cleave glucuronide conjugates.

    • Adjust the pH to ~9-10 with a suitable buffer.

    • Perform liquid-liquid extraction (LLE) with an organic solvent such as hexane:ethyl acetate (9:1 v/v).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Whole Blood):

    • To 0.5 mL of whole blood, add an internal standard (e.g., this compound-d4).

    • Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high specificity.

Visualizing the Workflow and Method Comparison

To further clarify the analytical processes and their comparative specificity, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Quantification->Confirmation Method_Specificity_Comparison cluster_specificity Specificity Spectrum cluster_methods Analytical Methods Low_Specificity Low Specificity Moderate_Specificity Moderate Specificity High_Specificity High Specificity Immunoassay Immunoassay Immunoassay->Low_Specificity High potential for cross-reactivity GC_MS GC-MS GC_MS->Moderate_Specificity Good selectivity, potential isomer interference LC_MSMS LC-MS/MS LC_MSMS->High_Specificity Excellent selectivity and sensitivity

References

Comparative analysis of the toxicological profiles of ADB-CHMINACA and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of the synthetic cannabinoid receptor agonist (SCRA) ADB-CHMINACA and several of its structurally related analogs. The emergence of numerous SCRAs, often with minor structural modifications, presents a significant challenge for toxicological assessment and clinical management. This document summarizes key in vitro and in vivo toxicological data, outlines common experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development.

Synthetic cannabinoids, unlike Δ9-tetrahydrocannabinol (Δ9-THC) which is a partial agonist, often act as potent, full agonists at the cannabinoid receptors CB1 and CB2.[1][2] This higher efficacy is believed to contribute to their increased toxicity and the severity of adverse effects observed in users.[2][3] Furthermore, the metabolites of many synthetic cannabinoids can retain high affinity for these receptors and exhibit pharmacological activity, potentially prolonging and intensifying the toxic effects.[1]

Comparative Quantitative Toxicological Data

The following tables summarize the available quantitative data on the receptor binding affinity, functional potency, and cytotoxicity of this compound and selected analogs. Small structural differences among these compounds can lead to significant variations in their biological activity.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity and Functional Potency

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀ (nM)Efficacy (Eₘₐₓ)Reference
Δ⁹-THC 34--Partial Agonist[4]
This compound 0.289-0.620Full Agonist[5]
5F-ADB (5F-MDMB-PINACA) 0.42--Full Agonist[4]
ADB-FUBINACA 0.690.59-~3x JWH-018[6]
MDMB-4en-PINACA 0.28-0.68 - 1.88Full Agonist[4]
ADB-4en-PINACA 0.17-1.45 - 3.43Full Agonist[4]
ADB-BUTINACA 0.2990.9126.36Full Agonist (101-290%)[7]

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (Half-maximal Effective Concentration): A measure of potency; a lower value indicates greater potency. Efficacy: The maximal response a drug can produce. Often compared to a standard full agonist like CP55,940 or JWH-018.

Table 2: Cytotoxicity and In Vivo Effects

CompoundAssayCell Line(s)Key FindingsReference
This compound MTT AssayA549, TR146Significant, concentration-dependent decrease in cell viability.[6]
MDMB-CHMICA MTT AssayA549, TR146The most potent substance tested, showing a significant decrease in cell viability.[6]
AB-CHMINACA In vivo (Mice)-Chronic administration caused evident liver and kidney histotoxic effects.[8]
This compound In vivo (Rats)-ED₅₀ of 0.07 mg/kg for producing THC-like effects.[9]
MDMB-4en-PINACA In vivo (Mice)-Induced hypothermia, analgesia, and catalepsy at 0.1–1 mg/kg.[4]
ADB-4en-PINACA In vivo (Mice)-Induced hypothermia, analgesia, and catalepsy at 0.3–3 mg/kg.[4]

Table 3: Blood Concentrations in Human Intoxications

CompoundContextConcentration Range (ng/mL)Reference
This compound Acute Intoxication1.3 - 14.6[10]
MAB-CHMINACA Acute Intoxication1.3 - 14.6[6]
AB-CHMINACA Fatal Case~4.1 (femoral blood)[11]
5F-ADB Fatal Case0.38 (femoral blood)[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common protocols used to evaluate synthetic cannabinoids.

2.1. Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound and its analogs for CB1 and CB2 receptors.

  • Materials: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 cells), a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940), test compounds (analogs), filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

    • The mixture is incubated to allow competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

    • The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated.

    • The IC₅₀ is converted to the Kᵢ value using the Cheng-Prusoff equation.

2.2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To evaluate the cytotoxic effects of this compound and its analogs on cell lines.

  • Materials: Human cell lines (e.g., A549 lung carcinoma, TR146 buccal carcinoma), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the synthetic cannabinoids for a specified period (e.g., 24-72 hours).

    • After incubation, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

    • Cell viability is expressed as a percentage of the untreated control cells. A concentration-dependent decrease in absorbance indicates cytotoxicity.[6]

2.3. In Vivo Cannabinoid Tetrad Test (in Mice)

This is a standard behavioral assay in rodents to screen for CB1 receptor-mediated activity. The test measures four distinct physiological and behavioral effects.

  • Objective: To assess the in vivo cannabimimetic effects of this compound and its analogs.

  • Procedure: Mice are administered the test compound (typically via intraperitoneal injection). Following administration, they are assessed for four cardinal signs of cannabinoid activity:

    • Hypothermia: Rectal temperature is measured using a digital thermometer.

    • Analgesia (Antinociception): The tail-flick or hot-plate test is used to measure the latency to a pain response.

    • Catalepsy: The bar test is used, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.

    • Hypoactivity: Spontaneous locomotor activity is measured in an open-field arena using automated tracking systems.

  • The presence of these four effects is strongly indicative of CB1 receptor activation.[4][8]

Visualizations: Pathways and Workflows

Diagram 1: Generalized CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Activation) G_Protein->Downstream Modulation cAMP cAMP Production AC->cAMP SCRA Synthetic Cannabinoid (e.g., this compound) SCRA->CB1R Binds & Activates

Caption: CB1 receptor activation by a synthetic cannabinoid, leading to G-protein modulation of downstream effectors.

Diagram 2: Experimental Workflow for SCRA Toxicological Profiling

SCRA_Toxicology_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Integration & Risk Assessment Receptor_Binding Receptor Binding Assays (CB1/CB2 Affinity - Ki) Functional_Assay Functional Assays (Potency - EC50) Receptor_Binding->Functional_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Functional_Assay->Cytotoxicity Tetrad Cannabinoid Tetrad Test (Hypothermia, Analgesia, etc.) Cytotoxicity->Tetrad Promising/Potent Candidates Metabolism Metabolism Studies (Hepatocytes, Microsomes) PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Metabolism->PK_PD Tetrad->PK_PD Toxicity_Studies Acute/Chronic Toxicity (Organ Histopathology) PK_PD->Toxicity_Studies SAR Structure-Activity Relationship (SAR) Toxicity_Studies->SAR Risk_Assessment Toxicological Risk Assessment SAR->Risk_Assessment SCRA_Analogs cluster_analogs Analogs with Variations Core Indazole-3-Carboxamide Core ADB_CHMINACA This compound (Cyclohexylmethyl Tail) Core->ADB_CHMINACA AB_CHMINACA AB-CHMINACA (Pentyl Tail) Core->AB_CHMINACA ADB_FUBINACA ADB-FUBINACA (4-Fluorobenzyl Tail) Core->ADB_FUBINACA ADB_BUTINACA ADB-BUTINACA (Butyl Tail) Core->ADB_BUTINACA ADB_CHMINACA->AB_CHMINACA Tail Group Variation ADB_CHMINACA->ADB_FUBINACA Tail Group Variation AB_CHMINACA->ADB_BUTINACA Tail Group Variation

References

Validating ADB-CHMINACA Metabolite Identification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of synthetic cannabinoid metabolites is paramount for clinical and forensic toxicology. This guide provides a comparative overview of methodologies for the validation of ADB-CHMINACA metabolites in authentic case samples, supported by experimental data and detailed protocols.

This compound is a potent synthetic cannabinoid linked to numerous adverse health events and fatalities.[1][2] Due to its extensive metabolism, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for confirming consumption.[1][2] This guide focuses on the analytical techniques and experimental workflows used to identify and validate these critical biomarkers.

Comparison of Analytical Techniques for Metabolite Identification

The primary method for identifying this compound metabolites is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This approach allows for the sensitive and specific detection of metabolites in complex biological matrices like urine, blood, and oral fluid.[3][4][5]

Analytical TechniqueKey AdvantagesCommon ApplicationsSample Matrices
LC-QTOF-MS High-resolution and accurate mass data, suitable for identifying unknown metabolites.[3]Non-targeted screening, metabolite profiling.Urine, Blood, Serum, Hair[3]
LC-Orbitrap-MS Excellent mass accuracy and resolution, enhancing confidence in metabolite identification.[1][2]In-vitro metabolism studies (human hepatocytes), confirmation in authentic samples.Human Hepatocyte Incubations, Urine[1][2]
LC-MS/MS (Triple Quadrupole) High sensitivity and selectivity, ideal for quantification of known metabolites.[3][4][6]Targeted screening and quantification in forensic and clinical cases.Blood, Urine, Hair, Oral Fluid[3][6]

Key Metabolites of this compound

In vitro studies using human hepatocytes have been instrumental in identifying the major biotransformation pathways of this compound.[1][2] The primary metabolic reactions occur on the cyclohexylmethyl tail and, to a lesser extent, the tert-butyl chain.[1][2]

Recommended Metabolite Targets for Forensic and Clinical Analysis: [1][2]

  • This compound hydroxycyclohexylmethyl (A9, A6)

  • This compound 4″-hydroxycyclohexyl (A4)

These hydroxylated metabolites are consistently observed as major products and serve as reliable biomarkers for this compound intake.[1][2]

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of this compound metabolites from in vitro studies and subsequent validation in authentic samples.

cluster_0 In Vitro Metabolism Study cluster_1 Analytical Identification cluster_2 Validation in Authentic Samples Hepatocytes Cryopreserved Human Hepatocytes Incubation Incubate with this compound (e.g., 10 µmol/L for 3h) Hepatocytes->Incubation Extraction Sample Extraction Incubation->Extraction LC_HRMS LC-HRMS Analysis (e.g., Orbitrap) Extraction->LC_HRMS Analyze Incubations Data_Analysis Metabolite Identification Software LC_HRMS->Data_Analysis Metabolite_ID Tentative Metabolite Identification Data_Analysis->Metabolite_ID LC_MS_Analysis Targeted LC-MS/MS Analysis Metabolite_ID->LC_MS_Analysis Develop Targeted Method Authentic_Samples Authentic Case Samples (Urine, Blood) Sample_Prep Sample Preparation (e.g., LLE, SPE) Authentic_Samples->Sample_Prep Sample_Prep->LC_MS_Analysis Confirmation Confirmation of Metabolites LC_MS_Analysis->Confirmation

Workflow for this compound Metabolite ID and Validation.

Detailed Experimental Protocols

In Vitro Metabolism with Human Hepatocytes

This protocol is based on methodologies described for identifying synthetic cannabinoid metabolites.[1][2]

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in cell culture media (e.g., Williams E medium).

  • Incubation: this compound (e.g., at a final concentration of 10 µmol/L) is added to the hepatocyte suspension. The mixture is incubated for a set period (e.g., 3 hours) to allow for metabolism.

  • Reaction Termination and Extraction: The incubation is stopped by adding an ice-cold solvent like acetonitrile. The mixture is then centrifuged to pellet the cell debris, and the supernatant containing the metabolites is collected for analysis.

  • Analysis: The extracted samples are analyzed by LC-HRMS (e.g., on a biphenyl column with an Orbitrap mass spectrometer) to identify the metabolites formed.[1][2]

Sample Preparation for Authentic Urine Samples

For the analysis of metabolites in urine, sample preparation is crucial to remove interferences. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7]

  • Enzymatic Hydrolysis (Optional): To cleave glucuronide conjugates, samples may be treated with β-glucuronidase.

  • Extraction:

    • LLE: The urine sample is mixed with an immiscible organic solvent. The metabolites partition into the organic layer, which is then separated and evaporated to concentrate the analytes.

    • SPE: The sample is passed through a solid-phase cartridge that retains the analytes. After washing the cartridge to remove interferences, the metabolites are eluted with a suitable solvent.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase before injection into the LC-MS system.

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound exert their effects by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.[7]

SC This compound / Metabolites CB1 CB1 Receptor (CNS) SC->CB1 Agonist CB2 CB2 Receptor (Periphery) SC->CB2 Agonist Effects Downstream Cellular Effects (e.g., Inhibition of Adenylyl Cyclase) CB1->Effects CB2->Effects Psychoactive Psychoactive Effects Effects->Psychoactive Immunomodulatory Immunomodulatory Effects Effects->Immunomodulatory

Simplified Cannabinoid Receptor Signaling Pathway.

The validation of this compound metabolite identification is a critical task in modern toxicology. By employing robust analytical techniques like LC-HRMS and following systematic experimental workflows, researchers can confidently identify and confirm the consumption of this dangerous synthetic cannabinoid in authentic case samples.

References

Safety Operating Guide

Proper Disposal Procedures for ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ADB-CHMINACA is a potent synthetic cannabinoid and is classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[1][2] All handling, storage, and disposal procedures must be conducted in strict accordance with all applicable federal, state, and local regulations. This document provides guidance for researchers and laboratory professionals and is not a substitute for a thorough understanding of and compliance with legal requirements.

Overview and Regulatory Framework

This compound (also known as MAB-CHMINACA) is an indazole-based synthetic cannabinoid with high potency.[1][3] Due to its legal status as a Schedule I controlled substance, its disposal is stringently regulated by the U.S. Drug Enforcement Administration (DEA) and other national regulatory bodies.[2][4] The primary goal of these regulations is to prevent diversion and ensure public and environmental safety.[5] Improper disposal can lead to significant legal penalties, environmental contamination, and risks to public health.

Health and Safety Precautions

Given the potent and potentially hazardous nature of this compound, strict safety protocols must be followed at all times. The full toxicological profile of this compound has not been established, and it has been associated with severe adverse health effects.[4]

2.1 Personal Protective Equipment (PPE): When handling this compound in any form (powder, solution, or contaminated materials), the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) is recommended when handling the powdered form to prevent inhalation.

2.2 Handling Practices:

  • All handling of pure this compound should be performed in a designated area, preferably within a certified chemical fume hood or other ventilated enclosure.[6]

  • Avoid generating dust or aerosols.[6]

  • Facilities must be equipped with an eyewash station and a safety shower.[6]

  • Wash hands thoroughly after handling the substance.

Waste Categorization and Segregation

Proper disposal begins with the correct categorization and segregation of waste streams. All waste containing this compound must be clearly labeled and kept separate from general laboratory waste.

  • Bulk/Expired Compound: Unused, expired, or unwanted pure this compound.

  • Recoverable Waste: Contaminated materials from which the controlled substance can be retrieved. This includes grossly contaminated labware, cleanup refuse from significant spills, and concentrated solutions.[5]

  • Non-Recoverable/Trace Waste: Items with only a residual, non-recoverable amount of the substance, such as empty vials or used syringes where no more can be drawn out.[5]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the waste category and institutional policies.

4.1 Disposal of Bulk/Expired this compound (Inventory)

This procedure applies to the disposal of the pure substance that is part of the laboratory's registered inventory.

  • Step 1: Segregation and Labeling:

    • Clearly label the container holding the expired or unwanted this compound for disposal (e.g., "EXPIRED - FOR DISPOSAL").[5]

    • Segregate this material from the active inventory within the secure, locked storage location.[5]

  • Step 2: Contact a Reverse Distributor:

    • The DEA mandates that expired, unwanted, or damaged controlled substances be transferred to a DEA-registered "reverse distributor" for destruction.[5][7]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. They typically contract with a certified reverse distributor.[5]

  • Step 3: Documentation:

    • If disposing of a Schedule I or II substance, a DEA Form 222 may be required for the transfer to the reverse distributor.[5]

    • The reverse distributor will provide a chain of custody form upon pickup. Sign this form, retain a copy for your records, and file it with your controlled substance logs.[5]

    • The reverse distributor is responsible for completing a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the final destruction. They should provide you with a copy for your records.[7]

4.2 Disposal of Recoverable Waste (Contaminated Materials & Spills)

This procedure applies to materials like contaminated glassware, paper towels from a spill, or disposable labware with visible residue.

  • Step 1: Containment:

    • Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the cleanup refuse into the hazardous waste container.[5]

  • Step 2: Decontamination of Labware:

    • Reusable labware should be decontaminated. Since this compound is often dissolved in organic solvents like ethanol or acetone[8], rinsing with such a solvent can be effective.

    • Perform a triple rinse with a suitable solvent (e.g., ethanol or acetone).

    • The solvent rinsate is now considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container for disposal via your institution's EHS department. Do not pour down the drain.

  • Step 3: Documentation and Disposal:

    • Record any significant spillage or waste on your controlled substance usage log. A DEA Form 41 may be required to document the destruction of recoverable amounts.[5]

    • The sealed hazardous waste container should be transferred to your institution's EHS department for disposal, likely via incineration.

4.3 Disposal of Non-Recoverable/Trace Waste

This applies to containers or items where the substance is present in such a small amount that it cannot be practically recovered.

  • Procedure:

    • Empty syringes, vials, or other containers that have only a trace residue of this compound may be disposed of in a biohazard sharps container.[5]

    • There is no need to record the disposal of non-recoverable waste separately, provided the container's balance is zeroed out on the usage log when the empty container is discarded.[5]

Data Presentation: this compound Properties and Disposal Summary

ParameterData/InformationCitation
Chemical Name N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[1]
Molecular Formula C₂₁H₃₀N₄O₂[1][9]
Molar Mass 370.497 g·mol⁻¹[1][9]
Legal Status (U.S.) Schedule I Controlled Substance[1][2]
Primary Disposal Route DEA-Registered Reverse Distributor (for bulk inventory)[5][7]
Approved Destruction Must be rendered "non-retrievable"; incineration is a DEA-reviewed method.[7][10]
Documentation DEA Form 222 (for transfer), DEA Form 41 (for destruction), Usage Logs[5][7]
Unacceptable Methods Disposal in sink, trash, sharps (for recoverable amounts), or via cat litter.[5][11]

Mandatory Visualization: this compound Disposal Workflow

G start This compound Waste Generated waste_type Categorize Waste Type start->waste_type bulk Bulk / Expired (Inventory) waste_type->bulk  Inventory recoverable Recoverable Waste (Spills, Gross Contamination) waste_type->recoverable Contaminated Materials non_recoverable Non-Recoverable (Trace Residue in Empty Vials) waste_type->non_recoverable Trace segregate Segregate from Active Stock & Label for Disposal bulk->segregate contain Contain in Labeled Hazardous Waste Container recoverable->contain sharps Dispose in Biohazard Sharps Container non_recoverable->sharps contact_ehs Contact EHS to Arrange Pickup by Reverse Distributor segregate->contact_ehs doc_transfer Document Transfer (DEA Form 222, Chain of Custody) contact_ehs->doc_transfer reverse_dist Disposal by DEA-Registered Reverse Distributor doc_transfer->reverse_dist doc_spill Record Spillage/Waste (Usage Log, DEA Form 41) contain->doc_spill ehs_disposal Disposal via EHS (Incineration) doc_spill->ehs_disposal zero_log Zero Out on Usage Log sharps->zero_log final_sharps Final Disposal via Biomedical Waste Stream zero_log->final_sharps

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

Safeguarding Research: A Comprehensive Guide to Handling Adb-chminaca

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of Adb-chminaca, a potent synthetic cannabinoid. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. The information herein is based on the Safety Data Sheet (SDS) for MAB-CHMINACA (a synonym for this compound) and established best practices for handling potent chemical compounds.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, stringent safety measures must be implemented to minimize exposure. The following operational and disposal plans provide the necessary procedural guidance for safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies depending on the specific laboratory activity.

Activity Required PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential.
Solution Preparation and Handling - Chemical fume hood- Standard lab coat- Chemical splash goggles- Single pair of nitrile glovesReduced risk of aerosolization, but potential for splashes and skin contact. Engineering controls and standard PPE are crucial.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate nitrile glovesFocus on preventing skin and eye contact during procedural manipulations.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following step-by-step workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_info Review SDS and SOPs prep_area Designate & Verify Fume Hood prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Containment prep_ppe->handle_weigh handle_dissolve Dissolve in Solvent (in fume hood) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Surfaces & Equipment handle_exp->clean_decon clean_waste Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe disp_store Store Waste in Designated Area clean_ppe->disp_store disp_pickup Arrange for Licensed Waste Disposal disp_store->disp_pickup

Figure 1. Safe Handling Workflow for this compound.
Pre-Handling Procedures

  • Information Review: Before any work begins, thoroughly review the Safety Data Sheet for MAB-CHMINACA and the specific Standard Operating Procedures (SOPs) for handling potent compounds in your laboratory.

  • Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, such as a certified chemical fume hood. Verify the fume hood's proper function before starting.

  • Emergency Preparedness: Ensure that a spill kit appropriate for potent powders is readily accessible. All personnel must be familiar with its location and use.

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing: When weighing solid this compound, use a containment system such as a ventilated balance enclosure or a glove box to minimize the risk of aerosolization.

  • Solution Preparation: All manipulations involving the opening of containers and the preparation of solutions must be performed within a chemical fume hood.

  • Transport: When moving this compound within the laboratory, use sealed, shatter-resistant secondary containers that are clearly labeled.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound. A suitable decontamination solution, such as a 1:10 bleach solution followed by a rinse with 70% ethanol and then water, should be used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and contaminated PPE, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic"). Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.

Final Disposal

Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its containers in the regular trash or down the drain.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Prevent entry into the spill area. If the spill is significant or involves a large quantity of powder, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.

  • Contain and Clean:

    • For Powders: Gently cover the spill with damp paper towels to avoid raising dust. Do not sweep dry powder.

    • For Liquids: Use absorbent pads from a chemical spill kit to contain and absorb the liquid.

  • Decontaminate: Once the spilled material is collected, decontaminate the area using an appropriate cleaning solution.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.